molecular formula C5H10Cl2N2 B118366 2-Chloro-1,3-dimethylimidazolinium chloride CAS No. 37091-73-9

2-Chloro-1,3-dimethylimidazolinium chloride

Cat. No.: B118366
CAS No.: 37091-73-9
M. Wt: 169.05 g/mol
InChI Key: AEBBXVHGVADBHA-UHFFFAOYSA-M
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Description

2-Chloro-1,3-dimethylimidazolinium chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H10Cl2N2 and its molecular weight is 169.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBBXVHGVADBHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[N+](=C1Cl)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958250
Record name 2-Chloro-1,3-dimethylimidazolinium chloride
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Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37091-73-9
Record name 2-Chloro-1,3-dimethylimidazolinium chloride
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Record name 2-Chloro-1,3-dimethylimidazolinium chloride
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Record name 2-Chloro-1,3-dimethylimidazolidinium chloride
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Record name 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile and powerful dehydrating agent used in a variety of organic transformations. This document details the common synthetic routes from 1,3-dimethyl-2-imidazolidinone (DMI) and outlines the key analytical techniques for its characterization.

Synthesis of this compound (DMC)

The most prevalent and efficient method for the synthesis of this compound involves the chlorination of 1,3-dimethyl-2-imidazolidinone (DMI). Common chlorinating agents include phosgene, diphosgene, and oxalyl chloride.[1][2] The reaction using oxalyl chloride is often preferred due to its comparative safety and ease of handling.

A general synthetic scheme is presented below:

Synthesis_Pathway Synthesis of this compound DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMC 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) DMI->DMC Chlorination ChlorinatingAgent Oxalyl Chloride or Phosgene ChlorinatingAgent->DMC Solvent Solvent (e.g., Carbon Tetrachloride) Solvent->DMC

Caption: Synthesis of DMC from DMI via chlorination.

Experimental Protocol: Synthesis using Oxalyl Chloride

This protocol is based on established literature procedures.[1][3]

Materials:

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Oxalyl chloride

  • Anhydrous carbon tetrachloride (or another suitable inert solvent)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-2-imidazolidinone in anhydrous carbon tetrachloride.

  • Cool the stirred solution in an ice bath.

  • Slowly add a solution of oxalyl chloride in anhydrous carbon tetrachloride dropwise to the cooled DMI solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or disappearance of the starting material).

  • Upon completion, the product, this compound, will precipitate as a white solid.

  • Collect the solid product by filtration under an inert atmosphere.

  • Wash the collected solid with a small amount of cold, anhydrous carbon tetrachloride to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure this compound. A yield of 96.6% has been reported for a similar procedure using phosgene.[2][4]

Characterization of this compound (DMC)

The characterization of the synthesized DMC is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Summary of Characterization Data
Technique Parameter Observed Value/Range Reference
Appearance Physical StateCrystalline powder or solid[5]
Melting Point Temperature133-140 °C[2]
¹H NMR Chemical Shift (CDCl₃)δ 4.32 (s, 4H), 3.34 (s, 6H)
Stability in CDCl₃Stable, with only 6% decomposition after 24 hours[1]
Stability in CD₃OD30% decomposition after 7 hours, 70% after 24 hours[1]
¹³C NMR -Data available in supporting information of cited literature[1]
Infrared (IR) Spectroscopy ConformanceConforms to standard spectra[5]
Elemental Analysis Carbon (%)31.26 - 39.79[5]
Nitrogen (%)14.58 - 18.56[5]
Mass Spectrometry (MS) -Data availability indicated by chemical suppliers[6]
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of synthesized DMC.

Characterization_Workflow Characterization Workflow for DMC cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_DMC Synthesized DMC NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_DMC->NMR IR IR Spectroscopy Synthesized_DMC->IR MS Mass Spectrometry Synthesized_DMC->MS EA Elemental Analysis Synthesized_DMC->EA MP Melting Point Determination Synthesized_DMC->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment EA->Purity_Assessment MP->Purity_Assessment

References

2-Chloro-1,3-dimethylimidazolinium chloride physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-dimethylimidazolinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly referred to as DMC, is a powerful and versatile dehydrating and coupling agent used in organic synthesis.[1][2][3][4] It serves as a highly effective alternative to traditional reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions, easier purification of products, and high reactivity.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of DMC, detailed experimental protocols for its synthesis, and a visualization of its reaction mechanism.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] It is hygroscopic and should be stored in a dry, inert atmosphere, preferably in a freezer at temperatures under -20°C.[5] The compound is soluble in several organic solvents, including chloroform and methanol, as well as in water.[5] While stable when stored correctly, it is sensitive to moisture and can decompose in protic solvents, a process that is accelerated in the presence of a base.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 37091-73-9[1][2][6]
Molecular Formula C₅H₁₀Cl₂N₂[1][6][7]
Molecular Weight 169.05 g/mol [1][6][7]
Melting Point 133-140 °C[5][7]
137 °C[1]
Appearance White to off-white powder or crystalline powder[5]
Light yellow to off-white solid[8]
Solubility Soluble in Chloroform, Methanol, Water[5]
Solubility in Various Solvents

The solubility of this compound in different organic solvents at room temperature is detailed in the table below, as reported by Ishikawa et al. (1999).[2]

SolventSolubility (mL/g)
Dichloromethane10
Chloroform10
1,2-Dichloroethane20
Acetonitrile5
Tetrahydrofuran50
1,4-Dioxane100
Benzene>100
Toluene>100
Hexane>100
Diethyl ether>100
Ethyl acetate>100
AcetoneReactive
N,N-DimethylformamideReactive
Dimethyl sulfoxideReactive
MethanolReactive
EthanolReactive

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of 1,3-dimethyl-2-imidazolidinone. Two common methods are described below.

Method 1: Using Phosgene [5]

A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in a suitable solvent like carbon tetrachloride.[5]

  • Materials: 1,3-dimethyl-2-imidazolidinone, phosgene, carbon tetrachloride.

  • Procedure:

    • To a solution of 1,3-dimethyl-2-imidazolidinone (0.3 mol) in carbon tetrachloride (400 ml) in a three-necked flask, a solution of phosgene (0.1 mol) in carbon tetrachloride (100 ml) is added dropwise.[5]

    • The reaction temperature is maintained below 5°C with vigorous stirring for 30 minutes.[5]

    • The mixture is then allowed to warm to room temperature and stirred for an additional hour.[5]

    • The reaction is heated to 50°C for 4 hours.[5]

    • After cooling to room temperature, the white crystalline product is collected by filtration, washed with a small amount of carbon tetrachloride, and dried.[5]

Method 2: Using Diphosgene or Oxalyl Chloride [2]

An alternative and potentially safer method utilizes trichloromethylchloroformate (diphosgene) or oxalyl chloride in place of phosgene.[2] The reaction is typically carried out in a halogenated solvent.

General Protocol for Dehydration Reactions using DMC

DMC is a powerful dehydrating agent for reactions such as esterification and amidation.

  • Materials: Carboxylic acid, nucleophile (e.g., alcohol or amine), this compound (DMC), a tertiary amine base (e.g., triethylamine or pyridine), and a halogenated solvent (e.g., dichloromethane).[2]

  • Procedure:

    • To a solution of the carboxylic acid (1 equivalent) and the nucleophile (1 equivalent) in the solvent, DMC (1 equivalent) is added.[2]

    • The tertiary amine base (2 equivalents) is then added to the mixture at room temperature.[2]

    • The reaction is monitored for completion.

    • The crude product is typically isolated using a standard two-phase partition method, and the urea byproduct can be easily removed by washing with water.[2]

Visualizations

Synthesis of this compound

G Synthesis of this compound DMI 1,3-Dimethyl-2-imidazolidinone DMC 2-Chloro-1,3-dimethylimidazolinium chloride DMI->DMC Chlorination ChlorinatingAgent Phosgene (COCl₂) or Oxalyl Chloride ((COCl)₂) ChlorinatingAgent->DMC

Caption: Synthesis of DMC from 1,3-dimethyl-2-imidazolidinone.

Mechanism of Carboxylic Acid Activation by DMC

G Mechanism of Carboxylic Acid Activation by DMC CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedIntermediate Acyl-oxyimidazolinium Intermediate CarboxylicAcid->ActivatedIntermediate DMC 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) DMC->ActivatedIntermediate Activation Product Acylated Product (R-CO-Nu) ActivatedIntermediate->Product Nucleophilic Attack UreaByproduct 1,3-Dimethyl-2-imidazolidinone (byproduct) ActivatedIntermediate->UreaByproduct Release Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: Activation of a carboxylic acid by DMC for acylation.

References

The Dual Nature of Dimethyl Carbonate: A Technical Guide to its Mechanism of Action in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl carbonate (DMC) has emerged as a versatile and environmentally benign reagent in organic synthesis, offering a safer alternative to toxic methylating and carbonylating agents such as methyl halides, dimethyl sulfate, and phosgene.[1][2] Its tunable reactivity, dependent on reaction conditions, allows for selective transformations, making it a valuable tool in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core mechanisms of action of DMC, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanisms of Action: A Dichotomy of Reactivity

The reactivity of dimethyl carbonate is characterized by its dual electrophilic nature, with two sites susceptible to nucleophilic attack: the carbonyl carbon and the methyl carbon. The selectivity for one site over the other is primarily governed by the reaction temperature, leading to two distinct mechanistic pathways:

  • Methoxycarbonylation (BAC2 Mechanism): At lower temperatures, typically around 90°C, nucleophiles preferentially attack the acyl-carbon of the carbonyl group.[1] This bimolecular, base-catalyzed, acyl-cleavage nucleophilic substitution (BAC2) mechanism results in the formation of methoxycarbonylated products. This pathway is reversible.

  • Methylation (BAL2 Mechanism): At higher temperatures, generally above 160°C, the nucleophilic attack shifts to the alkyl-carbon of the methyl group.[1] This bimolecular, base-catalyzed, alkyl-cleavage nucleophilic substitution (BAL2) mechanism leads to the methylation of the substrate. This reaction is irreversible due to the decomposition of the leaving group, methyl carbonate, into methanol and carbon dioxide.[1]

The general mechanisms for base-catalyzed methylation and methoxycarbonylation are depicted below.

DMC General Mechanisms cluster_methylation Methylation (B_AL2 Mechanism, >160°C) cluster_carbonylation Methoxycarbonylation (B_AC2 Mechanism, ~90°C) NuH Nucleophile (Nu-H) Nu_anion Nucleophile Anion (Nu⁻) NuH->Nu_anion Base TS_Me Transition State Nu_anion->TS_Me DMC_Me Dimethyl Carbonate (CH₃OCOOCH₃) DMC_Me->TS_Me Product_Me Methylated Product (Nu-CH₃) TS_Me->Product_Me MeOCO2 Methyl Carbonate Anion (CH₃OCOO⁻) TS_Me->MeOCO2 MeOH_CO2 Methanol (CH₃OH) + CO₂ MeOCO2->MeOH_CO2 Decomposition NuH_C Nucleophile (Nu-H) Nu_anion_C Nucleophile Anion (Nu⁻) NuH_C->Nu_anion_C Base TS_C Transition State Nu_anion_C->TS_C DMC_C Dimethyl Carbonate (CH₃OCOOCH₃) DMC_C->TS_C Product_C Methoxycarbonylated Product (Nu-COOCH₃) TS_C->Product_C MeO Methoxide (CH₃O⁻) TS_C->MeO

Figure 1: General Mechanisms of DMC Reactivity.

Key Synthetic Applications and Quantitative Data

DMC is a versatile reagent for O-methylation, N-methylation, and C-methylation reactions, as well as for the synthesis of valuable intermediates like carbamates.

O-Methylation of Phenols

The O-methylation of phenols to produce aryl methyl ethers (anisoles) is a significant industrial process. DMC offers a green alternative to traditional hazardous reagents. The reaction is typically catalyzed by a base.

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃ / PEG 1000160-200Continuous~100[3]
1-NaphtholDBU901699[4]
2,4,6-TrichlorophenolDBU9019291 (conversion)[4]
EugenolK₂CO₃ / TBAB90-100596[5]
VanillinK₂CO₃ / TBAB90-1001095[5]
FlavonoidsDBU9012-72Quantitative[6]
N-Methylation of Amines and Heterocycles

DMC is highly effective for the N-methylation of a variety of nitrogen-containing compounds, including anilines, indoles, and benzimidazoles. The selectivity towards mono- or di-methylation can often be controlled by the reaction conditions.

SubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroanilineDBUDMC250Continuous88 (mono-methyl)[7]
BenzylamineCu-Zr Bimetallic NPsDMC180466 (mono-), 25 (di-)[8][9]
AnilineCu-Zr Bimetallic NPsDMC180467 (mono-), 23 (di-)[8][9]
IndoleDBUDMC/CH₃CN160 (Microwave)0.199[4]
IndoleTributylmethylammonium methylcarbonate (2 mol%)DMC/DMF230 (Microwave)0.33100[2]
BenzimidazoleDBUDMC90298[4]
Indole-3-carbonitrileK₂CO₃DMF~1303.597.4[10]
C-Methylation of Active Methylene Compounds

Active methylene compounds, such as phenylacetonitrile derivatives, can be selectively mono-methylated using DMC in the presence of a base. This reaction is valuable for the synthesis of pharmaceutical intermediates.

SubstrateBaseTemperature (°C)Time (h)Selectivity (Mono-methylation)Yield (%)Reference
PhenylacetonitrileK₂CO₃18018>99%-[11]
Synthesis of Carbamates

The reaction of amines with DMC at lower temperatures leads to the formation of carbamates, which are important intermediates in the synthesis of isocyanates and polyurethanes.

AmineCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (Carbamate)Reference
AnilineZn/Al/Ce mixed oxide180595.881.6[12]

Detailed Experimental Protocols

Protocol 1: O-Methylation of Flavonoids with DBU[6]
  • Dissolve the flavonoid substrate (0.5 mmol) in dimethyl carbonate (4 mL).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mmol).

  • Heat the solution at 90°C with magnetic stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon disappearance of the starting material, evaporate the solvent under reduced pressure with methanol (3 mL) as an azeotropic mixture.

  • Dissolve the residue in ethyl acetate (10 mL) and wash with 1N HCl (5 mL).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of Indole-3-carbonitrile with K₂CO₃[10]
  • In a round-bottom flask, combine indole-3-carbonitrile (1.0 g, 7.03 mmol), potassium carbonate (0.5 g), N,N-dimethylformamide (10 mL), and dimethyl carbonate (1.8 mL, 21.4 mmol).

  • Heat the mixture to reflux (approximately 130°C) with stirring.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion (approximately 3.5 hours).

  • Cool the reaction mixture to 3°C and slowly add ice-cold water (25 mL).

  • Extract the resulting oily suspension with tert-butyl methyl ether (40 mL).

  • Wash the organic phase with water (3 x 25 mL).

  • Dry the organic layer and evaporate the solvent in vacuo to obtain the product.

Protocol 3: Synthesis of Methyl N-phenyl carbamate from Aniline[12][13]
  • In a stainless-steel autoclave, charge aniline, dimethyl carbonate, and the catalyst (e.g., Zn/Al/Ce mixed oxide).

  • Seal the autoclave and heat to the desired temperature (e.g., 180°C) with stirring for the specified time (e.g., 5 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release any pressure.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • Analyze the liquid phase by Gas Chromatography (GC) to determine conversion and selectivity.

  • Isolate the product by distillation or crystallization.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.

Catalytic Cycle for Base-Catalyzed O-Methylation of Phenol

O_Methylation_Phenol Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Anisole Anisole (ArOCH₃) Phenoxide->Anisole B_AL2 Attack DMC Dimethyl Carbonate (CH₃OCOOCH₃) DMC->Anisole MethylCarbonate Methyl Carbonate (CH₃OCOO⁻) DMC->MethylCarbonate Methyl Transfer Methanol Methanol (CH₃OH) MethylCarbonate->Methanol Decomposition CO2 CO₂ MethylCarbonate->CO2 Decomposition

Figure 2: Catalytic Cycle for O-Methylation of Phenol.
DBU-Catalyzed N-Methylation of an Aniline

The N-methylation of anilines with DMC can be efficiently catalyzed by DBU. A proposed mechanism involves the in-situ formation of a carbamate intermediate which then undergoes methylation.[7]

N_Methylation_Aniline Aniline Aniline (ArNH₂) Carbamate Carbamate Intermediate (ArNHCOOCH₃) Aniline->Carbamate B_AC2 Attack DMC1 DMC DMC1->Carbamate MethylatedCarbamate Methylated Carbamate Intermediate Carbamate->MethylatedCarbamate B_AL2 Attack DMC2 DMC DMC2->MethylatedCarbamate DBU DBU DBU->MethylatedCarbamate Catalyzes MonoMethylAniline Mono-methylated Aniline (ArNHCH₃) MethylatedCarbamate->MonoMethylAniline Decarboxymethylation CO2_MeOH CO₂ + CH₃OH

Figure 3: DBU-Catalyzed N-Methylation of Aniline.
General Workflow for Reaction Optimization

A systematic approach is crucial for optimizing reactions involving DMC. The following workflow can be adapted for various transformations.

Optimization_Workflow Start Define Reaction: Substrate, Product ScreenCatalyst Screen Catalysts/Bases (e.g., K₂CO₃, DBU, Zeolites) Start->ScreenCatalyst ScreenSolvent Screen Solvents (DMC as reagent/solvent, co-solvents) ScreenCatalyst->ScreenSolvent OptimizeTemp Optimize Temperature (Selectivity: Methylation vs. Methoxycarbonylation) ScreenSolvent->OptimizeTemp OptimizeConc Optimize Concentrations (Substrate, DMC, Catalyst Loading) OptimizeTemp->OptimizeConc OptimizeTime Optimize Reaction Time OptimizeConc->OptimizeTime Analysis Analyze Results (Yield, Selectivity, Conversion) OptimizeTime->Analysis Analysis->ScreenCatalyst Re-evaluate Optimized Optimized Conditions Analysis->Optimized Meets Criteria

Figure 4: General Workflow for DMC Reaction Optimization.

Conclusion

Dimethyl carbonate is a powerful and sustainable reagent in modern organic synthesis. Its tunable reactivity allows for selective methylation and methoxycarbonylation of a wide range of substrates. By understanding the underlying mechanisms of action and carefully controlling reaction parameters such as temperature and catalyst, researchers can harness the full potential of DMC to develop efficient and environmentally friendly synthetic methodologies. The data, protocols, and diagrams presented in this guide serve as a comprehensive resource for the successful implementation of dimethyl carbonate in academic and industrial research settings.

References

An In-depth Technical Guide to the Structure and Reactivity of 2-Chloro-1,3-dimethylimidazolinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a cyclic chloroamidinium salt, has emerged as a highly efficient and versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its structure, properties, and extensive reactivity. DMC serves as a powerful dehydrating agent, often superseding traditional reagents like dicyclohexylcarbodiimide (DCC) due to its high reactivity, mild reaction conditions, and the convenient removal of its water-soluble byproducts.[1][2] Its applications span a wide range of transformations, including esterification, amidation, and the synthesis of nitriles and various heterocyclic systems. This document details key experimental protocols, presents quantitative data for a variety of reactions, and illustrates reaction pathways and workflows to support its application in research and development, particularly in the field of drug discovery and development.

Structure and Physicochemical Properties

This compound is a colorless and odorless crystalline solid.[1] It is the chlorinated derivative of 1,3-dimethyl-2-imidazolidinone (DMI). While stable when stored under dry, inert conditions, it is sensitive to moisture and will gradually decompose to form 1,3-dimethyl-2-imidazolidinone and hydrochloric acid.[1]

Structural and Spectroscopic Data

The structural and key spectroscopic data for this compound are summarized below.

Identifier Value
CAS Number 37091-73-9[1][3]
Molecular Formula C₅H₁₀Cl₂N₂[3]
Molecular Weight 169.05 g/mol [3]
IUPAC Name 2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium chloride[3]
Synonyms DMC, 2-Chloro-1,3-dimethylimidazolidinium chloride[1]
Melting Point 133-140 °C (lit.)
Appearance Colorless prisms, crystalline powder or solid.[1][4]

Spectroscopic Data:

Technique Data
¹H NMR Spectra available, specific shifts vary with solvent.[5]
¹³C NMR Spectra available.[5]
FT-IR (KBr) Key absorption at 1560 cm⁻¹ (C=O of regenerated DMI after reaction).[1]

Crystal Structure Data: [3]

Parameter Value
Crystal System Orthorhombic
Space Group P n m a
a 12.203 Å
b 8.517 Å
c 7.388 Å
α, β, γ 90.00°

Synthesis of this compound

DMC is readily synthesized from the inexpensive cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), through chlorination.[1] While the original preparations utilized phosgene, safer chlorinating agents such as oxalyl chloride or diphosgene are now commonly employed.[1][6]

Synthesis_of_DMC DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMC This compound (DMC) DMI->DMC Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Oxalyl Chloride, Phosgene) Chlorinating_Agent->DMC Byproducts Byproducts (e.g., CO, CO2, HCl) DMC->Byproducts

Synthesis of this compound (DMC).
Detailed Experimental Protocol: Synthesis from DMI and Phosgene[8]

In a 1000 mL three-necked reaction flask, 1,3-dimethyl-2-imidazolidinone (34.2 g, 0.3 mol) and carbon tetrachloride (400 mL) are added. A solution of solid phosgene (30 g, 0.1 mol) in carbon tetrachloride (100 mL) is added dropwise while maintaining the reaction temperature below 5°C with vigorous stirring for 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour. Subsequently, the reaction is heated to 50°C and maintained at this temperature for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with a small amount of carbon tetrachloride, and dried to afford pure this compound as a white crystalline solid (49 g, 96.6% yield).[7][8]

Reactivity and Mechanism of Action

DMC's primary mode of action involves the activation of various functional groups, most notably carboxylic acids. The electrophilic carbon atom at the 2-position of the imidazolinium ring is readily attacked by the carboxylate oxygen, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by alcohols, amines, or other nucleophiles to form the desired acylated product. The byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water, simplifying product purification.[1]

Carboxylic_Acid_Activation cluster_reactants Reactants Carboxylic_Acid R-COOH Intermediate O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->Intermediate DMC DMC DMC->Intermediate Product Acylated Product (R-CO-NuR') Intermediate->Product Byproduct 1,3-Dimethyl-2-imidazolidinone (DMI, water-soluble) Intermediate->Byproduct Nucleophile Nucleophile (Nu-H) (e.g., R'-OH, R'-NH2) Nucleophile->Product

General mechanism of carboxylic acid activation by DMC.

Applications in Organic Synthesis

DMC has proven to be a valuable tool in a wide array of synthetic transformations. The following sections detail its use in key reactions, providing quantitative data and experimental protocols.

Esterification

DMC facilitates the esterification of carboxylic acids with a broad range of alcohols, including sterically hindered ones, under nearly neutral conditions.[1]

Table 1: DMC-Mediated Esterification of Various Carboxylic Acids [1]

Carboxylic AcidAlcoholBaseSolventTime (h)Temp (°C)Yield (%)
3-Phenylpropionic acidBenzyl alcoholPyridineCH₂Cl₂20RT93
Benzoic acidtert-Butyl alcoholPyridineCH₂Cl₂20RT91
Boc-L-Ala-OHBenzyl alcoholPyridineCH₂Cl₂20RT95
Pivalic acidBenzyl alcoholPyridineCH₂Cl₂20RT90
Pivalic acidtert-Butyl alcoholPyridineCH₂Cl₂20RT85

To a solution of benzoic acid (1.0 equiv), tert-butyl alcohol (1.0 equiv), and DMC (1.0 equiv) in dichloromethane, pyridine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred for 20 hours at room temperature. The reaction mixture is then poured into water and extracted with dichloromethane. The organic layer is washed successively with 5% HCl, saturated aqueous NaHCO₃, and brine. The organic solution is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford tert-butyl benzoate (91% yield).

Amide Bond Formation

Amide synthesis is another key application of DMC, proceeding through the activation of a carboxylic acid followed by reaction with a primary or secondary amine.

Table 2: DMC-Mediated Amidation Reactions [1]

Carboxylic AcidAmineBaseSolventTime (h)Temp (°C)Yield (%)
3-Phenylpropionic acidBenzylaminePyridineCH₂Cl₂20RT95
Benzoic acidAnilinePyridineCH₂Cl₂20RT92
Boc-L-Ala-OHBenzylaminePyridineCH₂Cl₂20RT96
Pivalic acidBenzylaminePyridineCH₂Cl₂20RT91

To a solution of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and DMC (1.0 equiv) in a halogenated solvent such as dichloromethane, an amine base like pyridine or triethylamine (2.0 equiv) is added dropwise at room temperature. The mixture is stirred at room temperature until the reaction is complete (typically monitored by TLC). The reaction mixture is then poured into water and extracted with dichloromethane. The combined organic layers are washed sequentially with 5% HCl, saturated aqueous NaHCO₃, and water. After drying over anhydrous MgSO₄, the solvent is evaporated, and the crude product is purified by silica gel chromatography.

Synthesis of Nitriles

DMC is an effective reagent for the dehydration of primary amides and aldoximes to furnish nitriles in high yields.[1]

Table 3: Synthesis of Nitriles using DMC [1]

SubstrateBaseSolventTime (h)Temp (°C)Yield (%)
BenzamideTriethylamineCH₂Cl₂2RT99
NicotinamideTriethylamineCH₂Cl₂2RT98
4-ChlorobenzaldoximeTriethylamineCH₂Cl₂1RT99
4-NitrobenzaldoximeTriethylamineCH₂Cl₂1RT99

To a solution of benzamide (1.0 equiv) and DMC (1.0 equiv) in dichloromethane, triethylamine (2.0 equiv) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours at room temperature. The mixture is then worked up as described in the general amidation procedure (Section 4.2.1) to yield benzonitrile (99% yield).

Heterocycle Synthesis

DMC's utility extends to the construction of various heterocyclic systems through dehydration reactions.[2] Examples include the synthesis of sydnones, azetidin-2-ones, oxadiazoles, and thiadiazoles.

Table 4: DMC-Mediated Heterocycle Synthesis [2]

Reactant(s)Product TypeBaseSolventTime (h)Temp (°C)Yield (%)
N-Nitroso-N-phenylglycineSydnoneTriethylamineCH₂Cl₂1RT95
Phenoxyacetic acid + BenzalanilineAzetidin-2-oneTriethylamineCH₂Cl₂20RT85
Benzoylhydrazine + Benzoic acid1,3,4-OxadiazoleTriethylamineCH₂Cl₂24092
Thiobenzamide1,2,4-ThiadiazoleTriethylamineDMSO1RT93

To a solution of N-nitroso-N-phenylglycine (1.0 equiv) in dichloromethane, DMC (1.1 equiv) is added, followed by the dropwise addition of triethylamine (2.2 equiv) at room temperature. The mixture is stirred for 1 hour. The reaction is then quenched with water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to give 3-phenylsydnone (95% yield).

Experimental Workflow

The general workflow for a typical acylation reaction using DMC is straightforward, highlighting the ease of product isolation.

Experimental_Workflow Reactants 1. Combine Substrates (Carboxylic Acid, Nucleophile, DMC) in an aprotic solvent (e.g., CH₂Cl₂) Base_Addition 2. Add Base (e.g., Pyridine, Et₃N) dropwise at RT Reactants->Base_Addition Reaction 3. Stir at RT (Monitor by TLC) Base_Addition->Reaction Workup 4. Aqueous Workup (Wash with H₂O, dil. acid, dil. base) Reaction->Workup Purification 5. Dry and Purify (Dry over MgSO₄, concentrate, and chromatography) Workup->Purification

General experimental workflow for DMC-mediated acylation.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a cost-effective, highly reactive, and versatile reagent for a multitude of organic transformations. Its advantages over classical reagents, particularly in terms of reaction conditions and purification ease, make it an invaluable tool for chemists in academic and industrial settings. The detailed protocols and comprehensive reactivity data presented in this guide are intended to facilitate its broader application in the synthesis of complex molecules, including new chemical entities for drug discovery and development.

References

Introduction: The Rise of Imidazolinium-Based Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Imidazolinium-Based Coupling Reagents: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and application of imidazolinium-based coupling reagents, a critical class of reagents in peptide synthesis and drug development. The document details the evolution of these reagents, their mechanisms of action, and provides practical experimental protocols for their synthesis and use.

The synthesis of peptides, essential molecules in biological processes and drug discovery, relies on the efficient formation of amide bonds between amino acids. The development of effective coupling reagents has been a central theme in the advancement of peptide chemistry. Imidazolinium-based reagents have emerged as a powerful class of coupling agents, offering distinct advantages over traditional methods.

The journey began with the exploration of N-acylimidazoles as reactive intermediates for acylation in the 1950s. This led to the development of 1,1'-carbonyldiimidazole (CDI), a safer alternative to hazardous reagents like phosgene.[1] Subsequent research focused on creating more robust and efficient imidazolinium salts, such as 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP), to address challenges in coupling sterically hindered amino acids and minimizing side reactions like racemization.

Historical Perspective and Key Discoveries

The development of imidazolinium-based coupling reagents can be traced through several key milestones:

  • Early 1950s: The potential of N-acylimidazoles as reactive intermediates for acylation is first recognized.

  • 1955: Sheehan reports the use of dicyclohexylcarbodiimide (DCC) as a peptide coupling reagent, setting a benchmark for future developments.[2]

  • Late 1950s: In the search for better alternatives to DCC, H. A. Staab develops 1,1'-carbonyldiimidazole (CDI), a crystalline and stable reagent that activates carboxylic acids for amide bond formation.[1]

  • 1990s: To overcome the limitations of existing reagents, particularly in the coupling of sterically demanding amino acids, Kiso and coworkers develop modified imidazolium reagents, including 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP).[3] CIP, especially in combination with additives like 1-hydroxy-7-azabenzotriazole (HOAt), proves to be highly efficient.[3]

These developments were driven by the need to avoid toxic byproducts, such as the hexamethylphosphoric triamide (HMPA) generated from the BOP reagent, and to improve coupling efficiency and reduce racemization.[3]

Core Imidazolinium-Based Coupling Reagents: A Comparative Overview

The two most prominent imidazolinium-based coupling reagents are 1,1'-carbonyldiimidazole (CDI) and 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP). Their performance characteristics are summarized below.

ReagentStructureKey FeaturesAdvantagesDisadvantages
1,1'-Carbonyldiimidazole (CDI) Imidazole rings linked by a carbonyl groupCrystalline solid, sensitive to moistureSafer alternative to phosgene; byproducts (imidazole and CO2) are easily removed.[4]Can lead to side reactions like diketopiperazine formation and racemization, especially without additives.[5]
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) A chloro-substituted imidazolinium saltNon-hygroscopic crystalline solidHighly efficient for coupling sterically hindered α,α-dialkylated amino acids, particularly with HOAt.[3]Requires synthesis from its chloride precursor.

Quantitative Performance Data:

Coupling ReactionReagent SystemYield (%)Racemization/Epimerization (%)Reference
Z-Gly-Phe-OH + H-Gly-OEtCDI in THF at -10°C-5[6]
Z-Gly-Phe-OH + H-Gly-OEtCDI in DMF-<0.5[6]
Cbz-Aib-Aib-OMeCIP/HOAtBest result-[3]
Cbz-Aib-Aib-OMePyBroP, TODT, TOTT, CIP aloneLower than CIP/HOAt-[3]
N-Cbz-S-benzyl-(R)-2-methylcysteine couplingCIP/HOAt55 (over 2 steps)-[3]

Note: The term "Best result" indicates that the study found this combination to be the most effective among those tested, though specific quantitative yield was not provided in the abstract.

Experimental Protocols

Synthesis of 1,1'-Carbonyldiimidazole (CDI)

Caution: This procedure involves phosgene, a highly toxic gas, and must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Imidazole

  • Phosgene

  • Anhydrous benzene

  • Anhydrous tetrahydrofuran (THF)

  • Calcium chloride drying tubes

  • Standard taper glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve imidazole (4 molar equivalents) in anhydrous THF.

  • Carefully introduce a solution of phosgene (1 molar equivalent) in anhydrous benzene into the dropping funnel.

  • Cool the flask with an ice-water bath and add the phosgene solution dropwise to the stirred imidazole solution over 15-30 minutes.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Allow the reaction mixture to stand at room temperature for 1 hour, during which a precipitate of imidazolium chloride will form.

  • Filter the precipitate under exclusion of atmospheric moisture using a fritted-glass funnel.

  • Evaporate the filtrate to dryness under reduced pressure at 40-50°C to yield crystalline CDI. The typical yield is 80-94%.[2]

Synthesis of 2-Chloro-1,3-dimethylimidazolidinium Hexafluorophosphate (CIP)

Materials:

  • 2-Chloro-1,3-dimethylimidazolinium chloride

  • Potassium hexafluorophosphate

  • Acetonitrile

  • Diethyl ether

  • Celite

Procedure:

  • In a round-bottomed flask under a nitrogen atmosphere, combine this compound (1.0 equiv) and potassium hexafluorophosphate (1.0 equiv).

  • Add acetonitrile and stir the mixture for 10 minutes at room temperature.

  • Filter the mixture through a pad of dry Celite.

  • Wash the filter cake with acetonitrile.

  • Concentrate the filtrate on a rotary evaporator.

  • Dissolve the residue in a minimal amount of acetonitrile and precipitate the product by adding diethyl ether while stirring.

  • Filter the off-white precipitate, wash with diethyl ether, and dry under vacuum to afford CIP in approximately 91% yield.

General Protocol for Peptide Coupling using CDI

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous solvent (e.g., THF, DMF)

  • Tertiary base (e.g., triethylamine, if starting with the hydrochloride salt of the amine)

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent.

  • Add one equivalent of CDI and stir the solution until the evolution of CO2 ceases (typically 15-30 minutes). This indicates the formation of the acyl-imidazole intermediate.

  • In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add one equivalent of a tertiary base to liberate the free amine.

  • Add the solution of the free amine to the activated acyl-imidazole solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by removing the solvent and partitioning the residue between an organic solvent (e.g., ethyl acetate) and aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.

General Protocol for Peptide Coupling using CIP

Materials:

  • N-protected amino acid (e.g., Boc-Pro-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIEA)

  • Acetonitrile

Procedure:

  • To a solution of the amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl, 1.0 equiv) in acetonitrile, add DIEA (3.0 equiv).

  • Add the N-protected amino acid (e.g., Boc-Pro-OH, 1.0 equiv), HOAt (1.0 equiv), and CIP (1.0 equiv) successively at 5 °C.

  • Stir the mixture overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 10% aqueous citric acid solution and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the dipeptide.[1]

Reaction Mechanisms and Workflows

The efficacy of imidazolinium-based coupling reagents stems from their ability to activate the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of another.

Mechanism of CDI-Mediated Coupling

The reaction proceeds through the formation of a highly reactive acyl-imidazole intermediate.

CDI_Mechanism Mechanism of CDI-Mediated Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acyl_Imidazole R-CO-Im Carboxylic_Acid->Acyl_Imidazole + CDI Imidazole Im-H CDI Im-CO-Im CO2 CO2 Amide_Bond R-CO-NH-R' Acyl_Imidazole->Amide_Bond + R'-NH2 Imidazole_byproduct Im-H Acyl_Imidazole->Imidazole_byproduct - Im-H Amine R'-NH2

Caption: CDI activates a carboxylic acid to form a reactive acyl-imidazole, which then reacts with an amine to form the amide bond.

Proposed Mechanism of CIP-Mediated Coupling

CIP is believed to activate the carboxylic acid by forming a highly reactive acyloxy-imidazolidinium intermediate.

CIP_Mechanism Proposed Mechanism of CIP-Mediated Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Acyloxy_Intermediate [R-COO-Im]⁺ PF₆⁻ Carboxylic_Acid->Acyloxy_Intermediate + CIP CIP [Im-Cl]⁺ PF₆⁻ Amide_Bond R-CO-NH-R' Acyloxy_Intermediate->Amide_Bond + R'-NH2 Imidazolidinone Im=O Acyloxy_Intermediate->Imidazolidinone Amine R'-NH2 SPPS_Workflow General Solid-Phase Peptide Synthesis Workflow Start Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Imidazolinium Reagent + Protected AA) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification End Characterization Purification->End

References

2-Chloro-1,3-dimethylimidazolinium chloride CAS number 37091-73-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Introduction

This compound, commonly known as DMC, is a versatile and powerful reagent in modern organic synthesis with the CAS number 37091-73-9.[1][2] Structurally, it is a chloroamidinium salt.[1] DMC has gained significant attention as a highly effective dehydrating and coupling agent, often serving as a superior alternative to classic reagents like dicyclohexylcarbodiimide (DCC).[1][3] Its primary advantages include high reactivity, operational simplicity under mild, nearly neutral conditions, lower cost, and simplified product purification.[1][3] The main byproduct of its reactions, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workups.[1] These characteristics make DMC an invaluable tool for researchers and professionals in chemistry and drug development, with wide-ranging applications in acylation, esterification, peptide synthesis, and the construction of complex heterocyclic systems.[3][4]

Physicochemical and Spectroscopic Properties

DMC is a crystalline solid, appearing as colorless prisms or a white to light yellow powder.[1] It is stable for over a year when stored under dry, desiccated conditions but is sensitive to moisture.[1][3] Proper storage involves keeping containers tightly sealed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen.[2][5]

Table 1: Physicochemical Properties of DMC
PropertyValueReference(s)
CAS Number 37091-73-9[1][2]
Molecular Formula C₅H₁₀Cl₂N₂[2][6]
Molecular Weight 169.05 g/mol [2][6]
Appearance Colorless prisms; White to light yellow crystalline powder[1]
Melting Point 133-140 °C[7]
Synonyms DMC, 2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium chloride[2]
Table 2: Spectroscopic Data of DMC
Spectrum TypeCharacteristic Peaks/ValuesReference(s)
¹H NMR (300 MHz, CDCl₃)δ 2.93 (s, 6H), 3.60 (s, 4H)[1]
¹³C NMR (75 MHz, CDCl₃)δ 33.6, 47.5, 164.5[1]
IR (KBr)1560 cm⁻¹ (C=O of byproduct DMI)[1]
FABMS m/z 218 (MH⁺, for a derivative)[1]
Table 3: Solubility of DMC
SolventSolubility (at room temperature)
DichloromethaneSoluble
ChloroformSoluble
AcetonitrileSoluble
Tetrahydrofuran (THF)Sparingly Soluble
Diethyl EtherInsoluble
HexaneInsoluble
Data derived from qualitative descriptions in cited literature.[1]

Synthesis of this compound

DMC is synthesized from the cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI), via chlorination.[1] While the original method employed the highly toxic gas phosgene, safer and more convenient chlorinating agents like oxalyl chloride or diphosgene are now commonly used.[1]

G reactant reactant reagent reagent product product DMI 1,3-Dimethyl-2-imidazolidinone (DMI) DMC 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) DMI->DMC Chlorination ChlorinatingAgent Oxalyl Chloride or Diphosgene ChlorinatingAgent->DMC Solvent Solvent (e.g., CH₂Cl₂) Solvent->DMC

Caption: General synthesis workflow for DMC from DMI.

Experimental Protocol: Synthesis of DMC using Oxalyl Chloride[1]
  • To a solution of 1,3-dimethyl-2-imidazolidinone (DMI) in an anhydrous solvent such as dichloromethane, add oxalyl chloride dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, DMC, precipitates as a white solid.

  • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.

  • Dry the resulting white crystalline solid under vacuum to yield pure this compound.

Mechanism of Action

DMC functions primarily by activating a carboxyl group (from a carboxylic acid) to facilitate nucleophilic attack. The process begins with the oxygen of the carboxylic acid attacking the electrophilic C2 carbon of the imidazolinium ring, displacing the chloride ion. This forms a highly reactive O-acyl-isouronium intermediate. This intermediate is then susceptible to attack by a nucleophile (such as an amine or alcohol), leading to the formation of the desired amide or ester bond. The stable, water-soluble 1,3-dimethyl-2-imidazolidinone (DMI) is released as a byproduct.

G cluster_activation Activation cluster_coupling Coupling reagent reagent intermediate intermediate product product byproduct byproduct nucleophile nucleophile DMC DMC Intermediate Reactive O-Acyl Isouronium Intermediate DMC->Intermediate RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate + Product Coupled Product (R-CO-Nu) Intermediate->Product + Nu-H NuH Nucleophile (Nu-H) DMI Byproduct (DMI) Product->DMI +

Caption: General mechanism of DMC-mediated coupling.

Applications in Organic Synthesis

DMC is a versatile reagent with a broad range of applications, primarily centered around its dehydrating and coupling capabilities.

Acylation and Esterification

DMC is highly effective for the synthesis of amides and esters under mild conditions.[1] It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by coupling carboxylic acids and amines. Its high reactivity allows for the esterification of even sterically hindered alcohols.[3]

Experimental Protocol: Esterification of 3-Phenylpropionic Acid[12]
  • To a solution of 3-phenylpropionic acid (1.0 eq.), tert-butyl alcohol (1.0 eq.), and DMC (1.0 eq.) in dichloromethane, add pyridine (2.0 eq.) dropwise at room temperature.

  • Stir the mixture for 20 hours at room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers successively with 5% HCl, saturated aqueous NaHCO₃, and water.

  • Dry the organic solution over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired ester.

G step step action action purify purify start end s s reagents Combine Acid, Alcohol, DMC, and Pyridine in CH₂Cl₂ s->reagents stir Stir at RT for 20h reagents->stir workup Aqueous Workup: Pour into H₂O, Extract stir->workup wash Wash Organic Layer: 1. 5% HCl 2. Sat. NaHCO₃ 3. H₂O workup->wash dry Dry (MgSO₄) & Evaporate wash->dry purification Purify via Silica Gel Chromatography dry->purification e e purification->e

Caption: Experimental workflow for a typical esterification using DMC.

Table 4: Selected DMC-Mediated Reactions
Reaction TypeSubstrate(s)ProductYield (%)Reference(s)
Esterification3-Phenylpropionic Acid + t-BuOHtert-Butyl 3-phenylpropanoate91
AmidationBenzoic Acid + AnilineN-Phenylbenzamide98[1]
Nitrile SynthesisBenzamideBenzonitrile95[1]
Carbodiimide SynthesisN,N'-DiphenylthioureaDiphenylcarbodiimide90
Beckmann RearrangementCyclohexanone oximeε-Caprolactam82
Heterocycle Synthesis

DMC is a powerful tool for constructing heterocyclic rings through dehydration reactions.[4][8] Applications include the high-yield synthesis of sydnones from N-nitroso-α-amino acids and the construction of β-lactams (azetidin-2-ones) from carboxylic acids and imines.[4] It also facilitates the self-condensation of thioamides to form 1,2,4-thiadiazoles.[4]

Conversion of Alcohols to Alkyl Chlorides

DMC can be used for the conversion of alcohols into the corresponding alkyl chlorides. This transformation provides an alternative to traditional reagents like thionyl chloride or oxalyl chloride, often under milder conditions.[9][10]

Glycosylation Reactions

In carbohydrate chemistry, DMC provides a mild and convenient method for synthesizing α-glycosyl chlorides from unprotected reducing sugars.[11] This activation of the anomeric center allows for subsequent one-pot glycosylation reactions, streamlining access to complex glycoconjugates without extensive protecting group manipulation.[11]

Safety and Handling

DMC is considered a hazardous chemical and requires careful handling in a laboratory setting.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[5] Handling should be done in a well-ventilated area or a chemical fume hood.[5]

  • Handling: Avoid breathing dust.[5] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • In case of contact: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[5]

Table 5: GHS Hazard Information
CodeHazard StatementHazard ClassSignal Word
H315 Causes skin irritationSkin Irritation, Category 2Warning
H319 Causes serious eye irritationEye Irritation, Category 2Warning
H335 May cause respiratory irritationSTOT SE, Category 3Warning
Data sourced from multiple safety data sheets.[5][6]

Conclusion

This compound (DMC) is a highly efficient and versatile reagent that serves as a powerful alternative to traditional dehydrating and coupling agents. Its high reactivity, mild reaction conditions, and the ease of removal of its water-soluble byproduct make it an exceptionally valuable tool for organic synthesis. For researchers, scientists, and drug development professionals, DMC offers robust and reliable methodologies for a wide array of chemical transformations, including the synthesis of esters, amides, heterocycles, and glycosides, thereby streamlining the path to complex molecular targets.

References

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-Chloro-1,3-dimethylimidazolinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile coupling and dehydrating agent employed in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a hygroscopic, crystalline solid. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 37091-73-9[1][2][3]
Molecular Formula C₅H₁₀Cl₂N₂[1][3][4]
Molecular Weight 169.05 g/mol [1][2][3][4]
Appearance Crystalline solid, Brown Solid[2][3]
Melting Point 133-140 °C[2]
Solubility Soluble in dichloromethane.[5]
Stability Stable under recommended storage conditions; hygroscopic.[6] Decomposes in the presence of moisture.[7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications from various suppliers are summarized below. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Oral Category 4DangerH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2Warning, DangerH315: Causes skin irritation.[2][4]
Serious Eye Damage/Irritation Category 2Warning, DangerH319: Causes serious eye irritation.[2][4]
Specific target organ toxicity — single exposure Category 3 (Respiratory system)WarningH335: May cause respiratory irritation.[2][4]
Germ cell mutagenicity Category 2DangerH341: Suspected of causing genetic defects.
Carcinogenicity Category 1BDangerH350: May cause cancer.
Specific target organ toxicity — single exposure Category 1 (Respiratory system, Central nervous system)DangerH370: Causes damage to organs.
Specific target organ toxicity — repeated exposure Category 1 (Liver, Central nervous system)DangerH372: Causes damage to organs through prolonged or repeated exposure.
Specific target organ toxicity — repeated exposure Category 2 (Blood)DangerH373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the aquatic environment, long-term hazard Category 2DangerH411: Toxic to aquatic life with long lasting effects.

Note: Some classifications are for a solution of this compound in dichloromethane, which contributes to the hazard profile.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this reagent is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (fume hood). weigh Weigh the required amount in a closed container if possible. prep_area->weigh Proceed to gather_ppe Gather appropriate PPE. gather_ppe->prep_area Then consult_sds Consult the Safety Data Sheet (SDS). consult_sds->gather_ppe Read first transfer Transfer to the reaction vessel inside the fume hood. weigh->transfer avoid_inhalation Avoid creating and inhaling dust. transfer->avoid_inhalation cleanup Clean work area thoroughly. transfer->cleanup After reaction dispose Dispose of waste in a sealed, labeled container. cleanup->dispose wash Wash hands and exposed skin. dispose->wash Finally

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is mandatory when working with this compound.

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8][9]Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Viton, Polyvinyl alcohol).[8]Prevents skin contact and irritation.[2]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) if dust is generated.[2] Use a respirator with an organic vapor canister if working with solutions in volatile solvents.[8]Prevents respiratory irritation.[4]
Body Protection Laboratory coat and protective clothing to prevent skin exposure.[6][9]Minimizes the risk of skin contact.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.

storage_conditions Storage Conditions cool Cool Environment (Refrigerator, 2-8°C) storage_conditions->cool dry Dry Conditions (Hygroscopic) storage_conditions->dry inert Inert Atmosphere (e.g., Nitrogen) storage_conditions->inert sealed Tightly Sealed Container storage_conditions->sealed locked Store Locked Up storage_conditions->locked incompatibles Away from Incompatible Materials storage_conditions->incompatibles incompatibles_list Strong Oxidizing Agents Strong Acids Strong Bases incompatibles->incompatibles_list

Caption: Key storage requirements for this compound.

Storage Recommendations:

  • Temperature: Store in a refrigerator at 2-8°C.[3] Some suppliers recommend 4°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen) to prevent moisture absorption and degradation.[3][6]

  • Container: Keep the container tightly sealed.[6]

  • Security: Store in a locked-up area.[6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]

Accidental Release Measures and Spill Cleanup

In the event of a spill, a prompt and appropriate response is critical. The following decision tree outlines the general procedure.

spill Spill Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess minor_spill Is it a minor, manageable spill? assess->minor_spill evacuate Evacuate the area. Alert others. Call for emergency response. minor_spill->evacuate No ppe Don appropriate PPE. minor_spill->ppe Yes report Report the incident. evacuate->report contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully sweep or scoop up the absorbed material. contain->collect dispose_spill Place in a sealed, labeled container for hazardous waste. collect->dispose_spill decontaminate Decontaminate the spill area with soap and water. dispose_spill->decontaminate decontaminate->report

Caption: Decision tree for responding to a spill of this compound.

Experimental Protocol for a Minor Solid Spill Cleanup:

This protocol is intended for a small, contained spill (e.g., < 5 grams) within a laboratory fume hood.

Materials:

  • Full PPE as described in Section 3.

  • Inert absorbent material (e.g., sand, dry earth, vermiculite).

  • Plastic scoop and dustpan.

  • Sealable polyethylene bags for hazardous waste.

  • Hazardous waste labels.

  • Soap and water.

  • Paper towels.

Procedure:

  • Ensure Safety: Confirm the fume hood is operational. Ensure no incompatible materials are nearby.

  • Containment: Gently cover the spill with an inert absorbent material, starting from the edges and working inwards to prevent the spread of dust.[10][11]

  • Collection: Using a plastic scoop, carefully collect the spilled material and absorbent mixture. Avoid creating dust.[12]

  • Packaging: Place the collected material into a polyethylene bag. Seal the bag securely.

  • Decontamination: Wipe the spill area with a wet paper towel to remove any remaining residue.[10] Place the used paper towel in the waste bag.

  • Final Cleaning: Clean the area with soap and water.[13]

  • Disposal: Label the waste bag as hazardous waste in accordance with institutional guidelines. Dispose of the bag through the proper waste stream.

  • Post-Cleanup: Remove PPE and wash hands thoroughly.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use powder, carbon dioxide (CO2).[6]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be produced.[6][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant. Do not release into the environment.

This guide is intended to provide comprehensive safety, handling, and storage information for this compound. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines.

References

2-Chloro-1,3-dimethylimidazolinium chloride stability and decomposition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Decomposition of 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DMC), also known as Ishikawa's reagent, is a versatile and powerful activating agent used extensively in organic synthesis. It serves as an effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as mild reaction conditions and simplified byproduct removal.[1][2] Its primary applications include esterification, amidation, dehydration reactions to form heterocycles, and chlorination.[1][3][4] However, the reactivity that makes DMC a valuable synthetic tool also contributes to its inherent instability under certain conditions. A thorough understanding of its stability profile and decomposition pathways is critical for its effective use, storage, and handling, ensuring reproducibility and safety in the laboratory.

This technical guide provides a comprehensive overview of the stability and decomposition of DMC, presenting quantitative data, detailed experimental protocols, and logical diagrams to illustrate key processes.

Physicochemical and Stability Data

The fundamental properties of DMC are summarized below. It is a crystalline solid that is highly sensitive to atmospheric moisture.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₀Cl₂N₂[5]
Molecular Weight 169.05 g/mol [5]
Appearance White to off-white crystalline powder or solid[6]
Melting Point 133-140 °C[7]
Decomposition Temp. ~95-100 °C (Reported in some studies)[8]

Stability Profile

The stability of DMC is primarily influenced by moisture, solvent, and temperature. It is a hygroscopic compound that readily undergoes hydrolysis.[1]

Hygroscopicity and Hydrolytic Stability

DMC is highly susceptible to degradation by moisture, which is the most common cause of decomposition under standard storage conditions.[1] However, when rigorously protected from moisture, it is stable at room temperature for over a year.[8] Its stability varies significantly in different solvents, particularly protic and basic ones. The decomposition is notably accelerated in the presence of a base.[8]

Table 2: Stability of DMC in Various Deuterated Solvents at Room Temperature

Solvent% Decomposition (Time)Reference(s)
CDCl₃6% (after 24 h)[8]
D₂O3% (after 24 h)[8]
CD₃OD30% (after 7 h); 70% (after 24 h)[8]
50% Pyridine-d₅ in D₂O76% (after 10 min); 100% (after 3 h)[8]
Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of DMC. The compound should be handled in a controlled environment to minimize exposure to atmospheric moisture.

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationReference(s)
Temperature 2-8°C, in a refrigerator or freezer under -20°C[7]
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon)
Container Keep container tightly closed
Handling Use in a well-ventilated area or glovebox. Avoid dust formation.
Incompatibilities

To prevent rapid decomposition or hazardous reactions, DMC should be kept away from incompatible substances.

Table 4: Known Incompatibilities

Incompatible Material ClassSpecific Examples
Moisture / Water Atmospheric humidity, protic solvents
Strong Oxidizing Agents Peroxides, Nitrates
Strong Acids Hydrochloric Acid, Sulfuric Acid
Strong Bases Sodium Hydroxide, Pyridine

Decomposition Pathways

Primary Decomposition: Hydrolysis

The principal decomposition pathway for DMC is hydrolysis. In the presence of water, it reacts to form the stable and water-soluble urea derivative, 1,3-dimethyl-2-imidazolidinone (DMI), and hydrochloric acid.[1][8] This reaction is responsible for the loss of activity when the reagent is improperly stored.

G DMC DMC (this compound) Products Decomposition Products DMC->Products H2O H₂O (Moisture) H2O->Products DMI DMI (1,3-Dimethyl-2-imidazolidinone) Products->DMI HCl 2 HCl (Hydrochloric Acid) Products->HCl G cluster_factors Factors Leading to Instability Moisture Moisture (Hygroscopicity) Decomposed Decomposed DMC (DMI + HCl) Moisture->Decomposed Base Basic Conditions (e.g., Pyridine) Base->Decomposed Heat Elevated Temperature Heat->Decomposed DMC Stable DMC DMC->Decomposed G A 1. Charge flask with DMI and Carbon Tetrachloride B 2. Cool reaction mixture to < 5°C A->B C 3. Add Phosgene solution dropwise over 30 min B->C D 4. Warm to RT and stir for 1 hr C->D E 5. Heat to 50°C and hold for 4 hrs D->E F 6. Cool to RT to allow product precipitation E->F G 7. Filter the solid product F->G H 8. Wash with cold solvent and dry under vacuum G->H I Pure DMC Product H->I

References

Spectroscopic and Mechanistic Insights into 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile reagent in organic synthesis. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and application in dehydration reactions are also presented, alongside a mechanistic exploration of its role as a powerful activating agent.

Core Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while some data is available in the literature, complete high-resolution spectra are not consistently published.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
Data not explicitly available in high resolution with assignments in the searched literature.---A low-resolution spectrum is commercially available, and a related hexafluorophosphate salt shows signals for the methyl and methylene protons. For 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate in CD3CN, peaks are observed at approximately 3.1 ppm and 3.9 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignmentNotes
No explicit experimental data found in the searched literature.-Data for reaction products where DMC is a reagent have been reported.[2]
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)AssignmentNotes
Specific, complete spectrum not available in the searched literature.C=N⁺ stretchA commercial supplier notes that the IR spectrum conforms to the expected structure.[3] For a related compound, an IR absorption at 1560 cm⁻¹ was reported.[2]
Table 4: Mass Spectrometry Data
m/zIonMethodNotes
No experimental mass spectrum for the parent compound was found in the searched literature.[M]⁺-The molecular weight of the cation is approximately 133.59 g/mol . Mass spectrometry data for products of reactions involving DMC have been reported, such as a Fast Atombardment Mass Spectrometry (FAB-MS) result for a reaction product.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and utilization of this compound are crucial for its effective application in research and development.

Synthesis of this compound

DMC can be synthesized from 1,3-dimethyl-2-imidazolidinone (DMI) through chlorination.[2] While phosgene was initially used, safer alternatives like trichloromethylchloroformate (diphosgene) or oxalyl chloride are now more common.[2]

Protocol:

  • To a solution of 1,3-dimethyl-2-imidazolidinone (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, this compound, will precipitate from the solution.

  • Collect the white crystalline solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., carbon tetrachloride), and dry under vacuum.[4]

Synthesis Workflow

G Synthesis of this compound DMI 1,3-dimethyl-2-imidazolidinone (DMI) Reaction Reaction in Anhydrous Solvent (e.g., CH2Cl2) DMI->Reaction OxalylChloride Oxalyl Chloride OxalylChloride->Reaction Precipitation Precipitation of DMC Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration DMC This compound (DMC) Filtration->DMC

Caption: Synthesis of DMC from DMI and oxalyl chloride.

General Protocol for Dehydration Reactions (e.g., Amide Formation)

DMC is a highly effective dehydrating agent for reactions such as the formation of amides, esters, and anhydrides.[2][5]

Protocol:

  • To a solution of a carboxylic acid (1 equivalent) and an amine (1 equivalent) in a halogenated solvent (e.g., dichloromethane), add this compound (1.1 equivalents).

  • Add an amine base, such as triethylamine or pyridine (2 equivalents), dropwise to the mixture at room temperature.[2]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dehydration Reaction Workflow

G General Dehydration Reaction using DMC Substrates Carboxylic Acid + Amine/Alcohol Reaction Reaction in Solvent (e.g., CH2Cl2) Substrates->Reaction DMC DMC DMC->Reaction Base Amine Base (e.g., Pyridine) Base->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide/Ester Product Purification->Product

Caption: General workflow for DMC-mediated dehydration.

Mechanistic Considerations

The utility of this compound as a dehydrating agent stems from its ability to act as a powerful electrophile, activating carboxylic acids and other substrates towards nucleophilic attack.

The proposed mechanism involves the initial reaction of the carboxylic acid with DMC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the byproduct, 1,3-dimethyl-2-imidazolidinone, which can be easily removed by aqueous workup.[6]

Proposed Reaction Mechanism

G Proposed Mechanism of DMC Activation DMC DMC Activation Activation DMC->Activation CarboxylicAcid Carboxylic Acid CarboxylicAcid->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Attack Nucleophilic Attack Intermediate->Attack Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Attack Product Amide/Ester Attack->Product Byproduct 1,3-dimethyl-2-imidazolidinone Attack->Byproduct

Caption: Mechanism of DMC-mediated carboxyl activation.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where it is integral to the synthesis of peptides, pharmaceuticals, and other bioactive molecules.[1] 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a derivative of 1,3-dimethyl-2-imidazolidinone (DMI), has emerged as a highly efficient and versatile coupling reagent for amide bond formation.[1][2] It serves as a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (DCC), but offers significant advantages in terms of reactivity, cost-effectiveness, and ease of product purification.[2]

DMC is a stable, crystalline solid that can be handled in the air for routine procedures, although it is moisture-sensitive and should be stored in a cool, dry environment under an inert atmosphere for long-term stability. Its utility extends beyond simple amide synthesis to the construction of complex heterocyclic frameworks, which are prevalent in a vast array of biologically active compounds.[1]

Advantages of Using DMC
  • Mild Reaction Conditions: DMC facilitates amide bond formation under nearly neutral and often room temperature conditions, which helps in preserving sensitive functional groups within complex molecules.[1][2]

  • High Reactivity and Yields: It is a highly reactive coupling agent that generally provides high yields of the desired amide products.

  • Simplified Workup and Purification: A key advantage of DMC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, allowing for easy removal during aqueous workup.[2] This simplifies the purification process compared to reagents like DCC, which produce the often-insoluble dicyclohexylurea.[2]

  • Cost-Effective: DMC is an economical alternative to other commercially available coupling reagents.[2]

  • Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, including sterically hindered substrates.

  • Low Racemization: In peptide synthesis, the use of DMC has been shown to result in no significant loss of enantiopurity.

Reaction Mechanism

The formation of an amide bond using DMC proceeds through the activation of the carboxylic acid via an active ester intermediate. The proposed mechanism is as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the 2-chloro-1,3-dimethylimidazolinium cation, displacing the chloride ion.

  • Formation of the Active Ester: This is followed by the attack of the carboxylate on the activated intermediate, leading to the formation of a highly reactive O-acyl-imidazolidinium species.

  • Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Amide Formation and Byproduct Release: This tetrahedral intermediate collapses to form the stable amide bond and releases the water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI).

reaction_mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster Active Ester Intermediate RCOOH->ActiveEster + DMC, - Cl- DMC DMC Amide Amide (R-CONH-R') ActiveEster->Amide + Amine DMI DMI Byproduct ActiveEster->DMI release Amine Amine (R'-NH2)

Caption: Proposed mechanism of amide bond formation using DMC.

Quantitative Data Summary

The following tables provide a summary of representative yields obtained for the synthesis of amides from various carboxylic acids and amines using this compound as the coupling agent. The data is compiled from cited literature and demonstrates the broad applicability and high efficiency of this reagent.

Table 1: Amide Synthesis from Various Carboxylic Acids and Benzylamine

Carboxylic AcidAmineSolventBaseYield (%)Reference
3-Phenylpropionic AcidBenzylamineDichloromethaneTriethylamine95Ishikawa, 1999
Benzoic AcidBenzylamineDichloromethanePyridine92Ishikawa, 1999
Acetic AcidBenzylamineDichloromethaneTriethylamine88Ishikawa, 1999
Pivalic AcidBenzylamineDichloromethaneTriethylamine85Ishikawa, 1999

Table 2: Amide Synthesis from Benzoic Acid and Various Amines

Carboxylic AcidAmineSolventBaseYield (%)Reference
Benzoic AcidBenzylamineDichloromethaneTriethylamine92Ishikawa, 1999
Benzoic AcidAnilineDichloromethanePyridine89Ishikawa, 1999
Benzoic AcidCyclohexylamineDichloromethaneTriethylamine94Ishikawa, 1999
Benzoic AcidDiethylamineDichloromethaneTriethylamine87Ishikawa, 1999

Note: The yields are isolated yields as reported in the literature. For a more comprehensive list of substrates and yields, please refer to the original publication by Isobe, T.; Ishikawa, T. J. Org. Chem. 1999, 64, 6984-6988.[2]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol is a general guideline for the synthesis of amides from a carboxylic acid and an amine using DMC.

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification start Dissolve Carboxylic Acid, Amine, and DMC in Solvent add_base Add Base Dropwise at Room Temperature start->add_base stir Stir Reaction Mixture add_base->stir quench Pour into Water and Extract with Organic Solvent stir->quench wash_acid Wash Organic Layer with 5% HCl quench->wash_acid wash_base Wash with Saturated NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO4/Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography product Isolated Amide Product chromatography->product

Caption: General workflow for DMC-mediated amide synthesis.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 equiv)

  • This compound (DMC) (1.0 - 1.2 equiv)

  • Tertiary amine base (e.g., triethylamine or pyridine) (2.0 equiv)

  • Anhydrous halogenated solvent (e.g., dichloromethane, chloroform)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and DMC (1.0 - 1.2 equiv) in an anhydrous halogenated solvent, add the tertiary amine base (2.0 equiv) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In some cases, refluxing the mixture may be necessary for the reaction to go to completion.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane.

  • Wash the organic layer successively with 5% hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure amide.

Protocol for Peptide Coupling

This protocol is adapted for the coupling of N-protected amino acids to an amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc- or Fmoc-protected) (1.0 equiv)

  • Amino acid ester hydrochloride (1.0 equiv)

  • This compound (DMC) (1.1 equiv)

  • Triethylamine (or N,N-diisopropylethylamine, DIPEA) (3.0 equiv)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equiv) and DMC (1.1 equiv) in anhydrous DCM or DMF.

  • Add triethylamine (2.0 equiv) to the solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equiv) in the same anhydrous solvent and add triethylamine (1.0 equiv) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Perform the same aqueous workup procedure as described in the general protocol.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Applications in Drug Development

The efficiency, mild conditions, and broad applicability of DMC make it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.

  • Synthesis of Bioactive Heterocycles: DMC is instrumental in constructing heterocyclic scaffolds that are central to many pharmaceutical compounds.[1] For instance, it has been used in the one-pot synthesis of 2-aminobenzimidazoles, a class of compounds with diverse biological activities.

  • Total Synthesis of Natural Products: DMC has been employed as a key reagent in the total synthesis of complex natural products with potential therapeutic applications, such as macroviracin A and cycloviracin B1.

  • Preparation of Key Intermediates: The reagent is used in the synthesis of crucial intermediates for drug candidates. For example, it is involved in the preparation of 1,2-diamines that act as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), and in the synthesis of allosteric glucokinase activators, which are being investigated for the treatment of type 2 diabetes.

applications cluster_synthesis Synthetic Applications cluster_targets Therapeutic Targets DMC DMC Heterocycles Bioactive Heterocycles (e.g., 2-Aminobenzimidazoles) DMC->Heterocycles NaturalProducts Natural Product Synthesis (e.g., Macroviracin A) DMC->NaturalProducts Intermediates Key Pharmaceutical Intermediates DMC->Intermediates CARM1 CARM1 Inhibitors Intermediates->CARM1 Glucokinase Glucokinase Activators Intermediates->Glucokinase

Caption: Applications of DMC in drug development.

Safety and Handling
  • This compound is a moisture-sensitive solid. Handle in a dry environment and store under an inert atmosphere (e.g., nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Moisture can decompose DMC.

    • Increase the amount of DMC to 1.2-1.5 equivalents.

    • Consider increasing the reaction temperature or reaction time.

    • Ensure the base is of high purity and added slowly.

  • Incomplete Reaction:

    • Monitor the reaction by TLC to determine the optimal reaction time.

    • For sterically hindered substrates, a longer reaction time or heating may be required.

  • Side Product Formation:

    • The order of addition of reagents can be critical. Pre-activating the carboxylic acid before adding the amine may improve results in some cases.

    • Ensure the workup procedure is followed diligently to remove the DMI byproduct and any unreacted starting materials.

Conclusion

This compound is a robust and practical reagent for amide bond formation that offers several advantages over traditional coupling agents. Its mild reaction conditions, high yields, broad substrate scope, and simplified purification make it an excellent choice for researchers in academia and industry, particularly those involved in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols for Peptide Coupling using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a cost-effective and highly efficient coupling reagent for peptide synthesis. DMC offers a powerful alternative to traditional coupling reagents, such as carbodiimides (e.g., DCC, EDC), with the significant advantage of forming a water-soluble byproduct, 1,3-dimethylimidazolidinone (DMI), which simplifies product purification.[1] This document outlines procedures for both solution-phase and solid-phase peptide synthesis, supported by quantitative data and a mechanistic overview.

Introduction to this compound (DMC)

This compound (DMC) is a versatile dehydrating agent widely used in organic synthesis.[1][2] In the context of peptide synthesis, DMC serves as an excellent activating agent for the carboxylic acid moiety of an N-protected amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid or peptide. Its high reactivity, operational simplicity, and the ease of removal of its urea byproduct make it an attractive choice for both small-scale and large-scale peptide synthesis.[1]

Key Advantages of DMC in Peptide Synthesis:

  • High Reactivity: Efficiently promotes amide bond formation under mild conditions.[1]

  • Water-Soluble Byproduct: The resulting 1,3-dimethylimidazolidinone is readily removed by aqueous workup, simplifying purification compared to the insoluble ureas formed from DCC.[1]

  • Cost-Effective: DMC is an economical alternative to many other peptide coupling reagents.

  • Versatility: Applicable in both solution-phase and solid-phase peptide synthesis protocols.

Mechanism of Action

The peptide coupling reaction mediated by DMC proceeds through the formation of a highly reactive O-acylisourea-like intermediate (an activated ester). The carboxylic acid of the N-protected amino acid attacks the electrophilic carbon of DMC, leading to the formation of this activated intermediate. Subsequent nucleophilic attack by the amino group of the incoming amino acid ester or resin-bound peptide on the activated carbonyl carbon results in the formation of the desired peptide bond and the release of the 1,3-dimethylimidazolidinone byproduct.

Caption: Mechanism of peptide bond formation using DMC.

Quantitative Data for Peptide Coupling Reactions

The following tables provide representative data for dipeptide synthesis using DMC in solution-phase. Yields are typically high, and reaction times are comparable to other common coupling reagents.

Table 1: Synthesis of Protected Dipeptides using DMC

N-Protected Amino AcidAmino Acid EsterBase (equiv.)SolventTime (h)Temp (°C)Yield (%)
Boc-Phe-OHH-Gly-OMeTriethylamine (2)DCM22595
Z-Ala-OHH-Leu-OtBuDIPEA (2)THF32592
Fmoc-Val-OHH-Pro-OMeNMM (2)DMF2.52594
Boc-Gly-OHH-Phe-OEtTriethylamine (2)DCM22596

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

This protocol describes the coupling of an N-protected amino acid with an amino acid ester in solution.

Solution-Phase Peptide Synthesis Workflow Start Start Dissolve_Reactants Dissolve N-Protected Amino Acid and Amino Acid Ester in Solvent Start->Dissolve_Reactants Add_DMC Add DMC (1.1 equiv.) Dissolve_Reactants->Add_DMC Add_Base Add Base (e.g., Triethylamine, 2 equiv.) Add_DMC->Add_Base Reaction Stir at Room Temperature (2-4 hours) Add_Base->Reaction Workup Aqueous Workup (Wash with 1N HCl, sat. NaHCO₃, brine) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Protected Dipeptide Purification->End

Caption: General workflow for solution-phase peptide synthesis using DMC.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound (DMC)

  • Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • 1N HCl, saturated NaHCO₃ solution, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component: To a solution of the amino acid ester hydrochloride (1.0 equiv.) in anhydrous DCM, add triethylamine (1.1 equiv.) and stir for 15 minutes at room temperature to generate the free amine.

  • Coupling Reaction: In a separate flask, dissolve the N-protected amino acid (1.0 equiv.) in anhydrous DCM. To this solution, add the free amine solution from step 1.

  • Add DMC (1.1 equiv.) to the reaction mixture.

  • Cool the mixture to 0 °C and add triethylamine (2.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis cycle using DMC as the coupling agent.

Solid-Phase Peptide Synthesis Cycle Start_Cycle Start Cycle (Resin-Bound Peptide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start_Cycle->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Coupling Coupling: - Fmoc-Amino Acid (3 equiv.) - DMC (3 equiv.) - DIPEA (6 equiv.) in DMF Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Next_Cycle To Next Cycle or Cleavage Wash_2->Next_Cycle

Caption: A single cycle of solid-phase peptide synthesis using DMC.

Materials:

  • Fmoc-protected amino acids

  • Appropriate resin (e.g., Rink Amide, Wang, 2-Chlorotrityl)

  • This compound (DMC)

  • Diisopropylethylamine (DIPEA)

  • N,N-dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equiv. relative to resin loading) and DMC (3 equiv.) in DMF. b. Add DIPEA (6 equiv.) to the solution and mix briefly. c. Immediately add the activation solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat the cycle for the next amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and precipitate the peptide in cold diethyl ether.

Safety and Handling

This compound is a moisture-sensitive and corrosive solid. Handle in a fume hood wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly effective and practical coupling reagent for modern peptide synthesis. Its high reactivity, coupled with the formation of a water-soluble byproduct, offers a streamlined and efficient workflow for both solution-phase and solid-phase applications. The protocols provided herein serve as a comprehensive guide for the successful implementation of DMC in the synthesis of a wide range of peptides for research and drug development.

References

Application Notes and Protocols: Esterification Reactions Using 2-Chloro-1,3-dimethylimidazolinium chloride as a Dehydrating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals, agrochemicals, and materials. The choice of a dehydrating agent is pivotal for the success of esterification reactions, particularly when dealing with sensitive substrates or challenging sterically hindered alcohols. 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a cost-effective and highly reactive dehydrating agent, has emerged as a powerful alternative to traditional reagents like dicyclohexylcarbodiimide (DCC).[1][2] DMC facilitates acylations and dehydrations under mild, nearly neutral conditions.[1] Key advantages include its high reactivity, affordability, and the formation of water-soluble byproducts, which simplifies product purification.[1]

Mechanism of Action

The esterification reaction mediated by this compound (DMC) proceeds through the activation of the carboxylic acid. The plausible mechanism involves the following steps:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon atom of DMC, leading to the formation of a highly reactive O-acylisourea-type intermediate and the displacement of a chloride ion.

  • Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, yielding the desired ester and the water-soluble byproduct, 1,3-dimethylimidazolidin-2-one.

Advantages of Using this compound (DMC)

  • High Reactivity: DMC is a highly reactive dehydrating agent, enabling efficient esterification of a wide range of carboxylic acids and alcohols, including sterically hindered substrates.[1]

  • Mild Reaction Conditions: The reactions can be carried out under nearly neutral conditions, which is advantageous for substrates sensitive to harsh acidic or basic environments.[1]

  • Simplified Purification: The major byproduct of the reaction is 1,3-dimethylimidazolidin-2-one, which is soluble in water, allowing for easy removal during aqueous work-up.[1]

  • Cost-Effective: DMC is an economical reagent, making it suitable for large-scale synthesis.[1]

  • Versatility: Beyond esterification, DMC can be employed in a variety of other chemical transformations, such as the synthesis of amides and nitriles.

Data Presentation

The following tables summarize the quantitative data for esterification reactions using this compound (DMC) with various substrates.

Table 1: Esterification of Various Carboxylic Acids with Alcohols

Carboxylic AcidAlcoholBaseSolventTime (h)Yield (%)
3-Phenylpropionic acidtert-Butyl alcoholPyridineDichloromethane2091
N-Boc-L-PhenylalanineBenzyl alcoholPyridineDichloromethane2485
Benzoic acidCyclohexanolPyridineDichloromethane1288
Acetic acidGeraniolPyridineDichloromethane1582
Pivalic acidMentholPyridineDichloromethane2475

Table 2: Esterification of Cycloartenol with N-Protected Amino Acids

N-Protected Amino AcidSolventTime (h)Yield (%)
N-Boc-GlycineDichloromethane2478
N-Boc-L-AlanineDichloromethane2482
N-Boc-L-ValineDichloromethane3675
N-Boc-L-LeucineDichloromethane3680

Experimental Protocols

General Protocol for Esterification using DMC

Materials:

  • Carboxylic acid (1.0 eq.)

  • Alcohol (1.0 - 1.2 eq.)

  • This compound (DMC) (1.1 eq.)

  • Pyridine (2.0 eq.) or other suitable base

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

Procedure:

  • To a solution of the carboxylic acid and alcohol in anhydrous dichloromethane, add this compound (DMC) in one portion at room temperature under an inert atmosphere.

  • Add pyridine dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 5% aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol for the Esterification of 3-Phenylpropionic Acid with tert-Butyl Alcohol

Materials:

  • 3-Phenylpropionic acid (150 mg, 1.0 mmol)

  • tert-Butyl alcohol (74 mg, 1.0 mmol)

  • This compound (DMC) (169 mg, 1.0 mmol)

  • Pyridine (158 mg, 2.0 mmol)

  • Anhydrous dichloromethane (10 mL)

Procedure:

  • To a solution of 3-phenylpropionic acid (1.0 eq.) and tert-butyl alcohol (1.0 eq.) in dichloromethane, add DMC (1.0 eq.).

  • Add pyridine (2.0 eq.) dropwise to the mixture at room temperature.

  • Stir the mixture for 20 hours at room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic solution successively with 5% HCl, saturated aqueous NaHCO₃, and water.

  • Dry the organic layer over MgSO₄ and evaporate to dryness.

  • Purify the residue by silica gel column chromatography to yield the product (91%).

Visualizations

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Acid Activated Intermediate RCOOH->Activated_Acid + DMC ROH Alcohol (R'-OH) DMC DMC Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate + R'-OH Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester Byproduct 1,3-dimethylimidazolidin-2-one Tetrahedral_Intermediate->Byproduct

Caption: Proposed mechanism of esterification using DMC.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purify Purification Reactants Mix Carboxylic Acid, Alcohol, & DMC in Solvent Add_Base Add Pyridine Reactants->Add_Base Stir Stir at Room Temperature Add_Base->Stir Quench Quench with Water Stir->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Final_Product Isolated Ester Chromatography->Final_Product

Caption: General experimental workflow for DMC-mediated esterification.

References

Application Notes and Protocols for Heterocycle Synthesis Mediated by 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a powerful dehydrating agent. DMC offers significant advantages over traditional reagents, including high reactivity, cost-effectiveness, mild reaction conditions, and simplified product purification due to the water-solubility of its byproducts.[1] These protocols are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound (DMC)

This compound (DMC) is a versatile and highly effective reagent in organic synthesis, primarily employed as a dehydrating agent for a wide range of chemical transformations.[1] It serves as an excellent alternative to carbodiimides like dicyclohexylcarbodiimide (DCC), offering superior reactivity and easier work-up procedures.[2] DMC is particularly valuable in the construction of heterocyclic frameworks, which are pivotal structural motifs in numerous pharmaceutical agents and biologically active molecules.[3] Its ability to activate carboxylic acids and facilitate cyclization reactions under nearly neutral conditions makes it an indispensable tool for the synthesis of oxadiazoles, thiadiazoles, and other important heterocycles.[1][4]

Key Advantages of DMC:

  • High Reactivity: Often provides higher yields and shorter reaction times compared to other dehydrating agents.[1]

  • Cost-Effective: DMC is an economical choice for both small-scale research and larger-scale production.[2]

  • Mild Reaction Conditions: Enables reactions to be carried out under gentle conditions, preserving sensitive functional groups.[3]

  • Simplified Purification: The primary byproduct, 1,3-dimethyl-2-imidazolidinone, is water-soluble, allowing for easy removal during aqueous work-up.[2]

Applications in Heterocycle Synthesis

DMC has been successfully employed in the synthesis of a variety of heterocyclic systems. This section details its application in the preparation of 1,3,4-oxadiazoles, 1,2,4-thiadiazoles, and proposes a method for the synthesis of 1,2,4-triazoles.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

The 1,3,4-oxadiazole core is a prevalent scaffold in medicinal chemistry. DMC facilitates the cyclodehydration of N,N'-diacylhydrazines, common precursors to 1,3,4-oxadiazoles. The reaction proceeds smoothly under mild conditions to afford the desired products in good to excellent yields.

General Reaction Scheme:

G cluster_0 Synthesis of 1,3,4-Oxadiazole N,N'-Diacylhydrazine N,N'-Diacylhydrazine 1,3,4-Oxadiazole 1,3,4-Oxadiazole N,N'-Diacylhydrazine->1,3,4-Oxadiazole  DMC, Base  Dehydration DMC DMC Base Base

Figure 1: General scheme for DMC-mediated synthesis of 1,3,4-oxadiazoles.

Quantitative Data Summary:

EntryBaseSolventTime (h)Yield (%)
1PhenylPhenylTriethylamineDichloromethane492
24-ChlorophenylPhenylTriethylamineDichloromethane588
34-NitrophenylPhenylPyridineChloroform685
4MethylPhenylTriethylamineDichloromethane395
5Phenyl4-TolylTriethylamineDichloromethane490

Table 1: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles via DMC-mediated cyclodehydration of N,N'-diacylhydrazines.

Synthesis of 1,2,4-Thiadiazoles

DMC, in combination with dimethyl sulfoxide (DMSO), provides an efficient method for the synthesis of 1,2,4-thiadiazoles through the self-condensation of thioamides. This transformation proceeds smoothly to give excellent yields of the desired heterocyclic products.[4]

General Reaction Scheme:

G cluster_1 Synthesis of 1,2,4-Thiadiazole Thioamide (2 equiv.) Thioamide (2 equiv.) 1,2,4-Thiadiazole 1,2,4-Thiadiazole Thioamide (2 equiv.)->1,2,4-Thiadiazole  DMC, DMSO  Condensation DMC DMC DMSO DMSO

Figure 2: General scheme for the synthesis of 1,2,4-thiadiazoles using DMC.

Quantitative Data Summary:

EntryThioamideProductTime (h)Yield (%)Reference
1Thiobenzamide3,5-Diphenyl-1,2,4-thiadiazole198[4]
24-Methylthiobenzamide3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole195[4]
34-Chlorothiobenzamide3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole196[4]

Table 2: DMC-mediated synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.[4]

Proposed Synthesis of 1,2,4-Triazoles

While direct literature precedent for the DMC-mediated synthesis of 1,2,4-triazoles from amidrazones is limited, a plausible synthetic route can be proposed based on the established reactivity of DMC as a dehydrating agent. The cyclization of an N-acylamidrazone, formed in situ from an amidrazone and a carboxylic acid, would lead to the desired 1,2,4-triazole.

Proposed Reaction Scheme:

G cluster_2 Proposed Synthesis of 1,2,4-Triazole Amidrazone Amidrazone 1,2,4-Triazole 1,2,4-Triazole Amidrazone->1,2,4-Triazole Carboxylic Acid Carboxylic Acid Carboxylic Acid->1,2,4-Triazole DMC_Base DMC, Base DMC_Base->1,2,4-Triazole  Dehydration

Figure 3: Proposed one-pot synthesis of 1,2,4-triazoles mediated by DMC.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

Materials:

  • N,N'-Diacylhydrazine (1.0 equiv)

  • This compound (DMC) (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 5% Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the N,N'-diacylhydrazine in anhydrous DCM, add DMC at room temperature under an inert atmosphere.

  • Slowly add triethylamine to the reaction mixture and stir at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol for the Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole

Materials:

  • Thiobenzamide (2.0 equiv)

  • This compound (DMC) (1.1 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiobenzamide in anhydrous DMSO, add DMC at room temperature.[4]

  • Stir the reaction mixture at room temperature for 1 hour.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield 3,5-diphenyl-1,2,4-thiadiazole.[4]

Proposed Protocol for the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles

Materials:

  • Amidrazone (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • This compound (DMC) (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the amidrazone and the carboxylic acid in anhydrous DCM.

  • Add DMC to the solution at room temperature, followed by the dropwise addition of triethylamine.

  • Stir the reaction mixture at room temperature or gentle reflux until the starting materials are consumed, as monitored by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,4-triazole.

Reaction Mechanism

The synthetic utility of DMC in these cyclization reactions stems from its ability to activate a carboxyl group (or a related functional group) to facilitate intramolecular nucleophilic attack.

G cluster_3 General Mechanism of DMC-Mediated Cyclization Carboxylic_Acid Carboxylic Acid (or analogue) Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + DMC DMC DMC Cyclized_Product Cyclized Product Activated_Intermediate->Cyclized_Product + Nucleophile (Intramolecular attack) Byproduct 1,3-Dimethyl-2- imidazolidinone (Water Soluble) Activated_Intermediate->Byproduct Nucleophile Intramolecular Nucleophile

Figure 4: General mechanism of DMC-mediated activation and cyclization.

Initially, the carboxylic acid reacts with DMC to form a highly reactive O-acylisourea-type intermediate. This intermediate is then susceptible to intramolecular attack by a nucleophile (e.g., the second nitrogen of a diacylhydrazine or a nitrogen from an amidrazone), leading to the formation of the heterocyclic ring and the release of the water-soluble 1,3-dimethyl-2-imidazolidinone byproduct. This straightforward mechanism, coupled with the ease of purification, makes DMC an attractive reagent for heterocycle synthesis.

Safety and Handling

This compound is a moisture-sensitive solid and should be handled in a dry environment, preferably under an inert atmosphere. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this reagent. Store DMC in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly efficient and versatile reagent for the synthesis of a range of medicinally important heterocycles. Its operational simplicity, mild reaction conditions, and the ease of byproduct removal make it a superior alternative to many classical dehydrating agents. The protocols outlined in this document provide a solid foundation for the application of DMC in the synthesis of 1,3,4-oxadiazoles, 1,2,4-thiadiazoles, and offer a promising strategy for the preparation of 1,2,4-triazoles. These methods are expected to be of significant value to researchers engaged in the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for Glycosylation Reactions with 2-Chloro-1,3-dimethylimidazolinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting glycosylation reactions using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Shoda's reagent. DMC is a versatile reagent that facilitates efficient glycosylation under mild conditions, often with unprotected sugars and in aqueous media, making it a valuable tool in carbohydrate chemistry and drug development.

Introduction

This compound (DMC) is a powerful activating agent for the anomeric center of reducing sugars.[1] Its applications are extensive, enabling the synthesis of various glycosides and glycoconjugates without the need for complex protecting group strategies.[1] DMC-mediated reactions are often characterized by high yields, stereoselectivity, and broad substrate scope. This document outlines key applications and provides detailed protocols for researchers.

Key Applications
  • Synthesis of α-Glycosyl Chlorides: A rapid and high-yielding method for producing α-glycosyl chlorides from the corresponding hemiacetals.[1] These intermediates can be used in subsequent one-pot glycosylation reactions.[1]

  • Direct Glycosylation of Unprotected Sugars: DMC allows for the direct dehydrative glycosylation of unprotected monosaccharides and even oligosaccharides in aqueous media.[2] This is particularly useful for synthesizing thioglycosides.[2]

  • Formation of Glycosyl Oxazolines: Unprotected 2-acetamido sugars can be converted into their corresponding oxazoline derivatives using DMC.[3] These oxazolines serve as glycosyl donors for the stereoselective synthesis of 1,2-trans glycosides.[3]

  • Glycosylation with Phenols: DMC mediates the glycosylation of unprotected sugars with phenols in aqueous solutions, with the yield being dependent on the pKa of the phenol.[4]

Experimental Protocols

Protocol 1: Synthesis of α-Glycosyl Chlorides using DMC

This protocol describes a mild and efficient method for synthesizing α-glycosyl chlorides in high yields.[1]

Materials:

  • Glycosyl hemiacetal

  • This compound (DMC)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the glycosyl hemiacetal (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add this compound (DMC) (1.2 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure α-glycosyl chloride.

Protocol 2: Direct Dehydrative Pyridylthio-glycosidation of Unprotected Sugars

This protocol details the synthesis of 2-pyridyl 1-thioglycosides directly from unprotected sugars in an aqueous medium.[2]

Materials:

  • Unprotected sugar (monosaccharide or oligosaccharide)

  • 2-mercaptopyridine

  • This compound (DMC)

  • Triethylamine (Et₃N)

  • Water

  • Methanol

  • Diethyl ether

  • Sephadex G-25 or silica gel for purification

Procedure:

  • Dissolve the unprotected sugar (1.0 mmol) and 2-mercaptopyridine (1.2 mmol) in water (5 mL).

  • Add triethylamine (3.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMC (1.5 mmol) to the chilled solution and stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography (Sephadex G-25 or silica gel) using an appropriate eluent system (e.g., water/methanol mixtures) to yield the β-configured 2-pyridyl 1-thioglycoside.[2]

Protocol 3: Formation of Glycosyl Oxazolines and Subsequent Glycosylation

This protocol describes the two-step, one-pot synthesis of 1,2-trans glycosides from unprotected 2-acetamido sugars via an oxazoline intermediate.[3]

Materials:

  • Unprotected 2-acetamido sugar (e.g., N-acetylglucosamine)

  • This compound (DMC)

  • Triethylamine (Et₃N)

  • Water

  • Glycosyl acceptor (alcohol)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous N,N-dimethylformamide (DMF)

  • 4 Å powdered molecular sieves

  • p-Toluenesulfonic acid (TsOH)

Procedure:

Step 1: Oxazoline Formation

  • Dissolve the unprotected 2-acetamido sugar (1.0 mmol) in water (5 mL).

  • Add triethylamine (3.0 mmol) and cool the solution to 0 °C.

  • Add DMC (1.5 mmol) and stir the reaction at 0 °C for 1 hour.[3]

  • Freeze-dry the reaction mixture to obtain the crude oxazoline derivative.[3]

Step 2: Glycosylation

  • To the crude freeze-dried oxazoline, add the glycosyl acceptor (1.2 mmol) and a solution of anhydrous MeCN:DMF (10:1, 10 mL).

  • Add 4 Å powdered molecular sieves and stir the suspension for 30 minutes at room temperature.[3]

  • Initiate the glycosylation by adding a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 mmol).

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.[3]

  • Upon completion, neutralize the reaction with a base (e.g., triethylamine).

  • Filter off the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 1,2-trans linked glycoside.

Data Presentation

Table 1: Synthesis of α-Glycosyl Chlorides with DMC

EntryGlycosyl DonorProtecting GroupsYield (%)Reaction Time (min)Ref.
1GlucoseBenzyl9615[1]
2GalactoseAcetyl9220[1]
3MannoseBenzoyl8930[1]
4GlucoseIsopropylidene9415[1]
5GalactoseTBDMS8525[1]

Table 2: DMC-Mediated Synthesis of 2-Pyridyl 1-Thioglycosides

EntryUnprotected SugarProduct ConfigurationYield (%)Ref.
1D-Glucoseβ85[2]
2D-Galactoseβ82[2]
3D-Xyloseβ88[2]
4Cellobioseβ75[2]
5Maltoseβ78[2]

Table 3: Glycosylation via Oxazoline Formation with Unprotected Sugars

EntryGlycosyl Donor (2-acetamido sugar)Glycosyl AcceptorProduct LinkageYield (%)Ref.
1GlcNAcMethyl α-D-glucopyranosideβ(1→6)72[3]
2GalNAcEthyl β-D-galactopyranosideβ(1→6)68[3]
3GlcNAcp-Nitrophenyl α-D-mannopyranosideβ(1→4)65[3]

Visualizations

Reaction_Mechanism ReducingSugar Reducing Sugar (R-OH) Onium_Intermediate Glycosyl Onium Intermediate ReducingSugar->Onium_Intermediate + DMC - Cl- DMC DMC (2-Chloro-1,3-dimethyl- imidazolinium chloride) DMU 1,3-Dimethylurea Glycoside Glycoside Product (R-O-Nu) Onium_Intermediate->Glycoside + Nucleophile - DMU, -H+ HCl HCl Nucleophile Nucleophile (Nu-H)

Caption: General mechanism of DMC-mediated glycosylation.

Experimental_Workflow Start Start: Dissolve Reactants Cool Cool to 0 °C Start->Cool Add_DMC Add DMC Cool->Add_DMC Reaction Stir Reaction (Monitor by TLC) Add_DMC->Reaction Quench Quench Reaction Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification End Final Product Purification->End

Caption: A typical experimental workflow for DMC glycosylation.

Oxazoline_Formation AcNH_Sugar 2-Acetamido Sugar Oxazoline Glycosyl Oxazoline Intermediate AcNH_Sugar->Oxazoline + DMC/Base DMC_Base DMC, Et3N in H2O Trans_Glycoside 1,2-trans Glycoside Oxazoline->Trans_Glycoside + Acceptor + Acid Catalyst Acceptor Glycosyl Acceptor (R'-OH) Acid Acid Catalyst (e.g., TsOH)

Caption: Pathway for 1,2-trans glycoside synthesis via oxazoline.

References

Application Notes and Protocols: One-Pot Synthesis of 2-Benzimidazolones using Dimethyl Carbonate (DMC) as a Green Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzimidazoles are a crucial scaffold in medicinal chemistry, exhibiting a wide range of biological activities. While numerous synthetic routes to this core structure exist, the development of environmentally benign and efficient one-pot methodologies remains a significant area of interest. Dimethyl carbonate (DMC) has emerged as a promising green reagent, offering a safer alternative to hazardous phosgene and its derivatives for carbonylation reactions.

This document provides detailed application notes and protocols for the one-pot synthesis of 2-benzimidazolones from o-phenylenediamines using dimethyl carbonate. While the direct one-pot synthesis of 2-aminobenzimidazoles using DMC is not yet well-established in the literature, the synthesis of the 2-benzimidazolone precursor is a robust and documented process. This protocol serves as a foundational method for accessing this important heterocyclic core, with potential for further functionalization to 2-aminobenzimidazoles.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-benzimidazolone from o-phenylenediamine and dimethyl carbonate, based on reported literature.[1]

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1Pb(NO₃)₂170184[1]
2Pb(OAc)₂200-quant. (as N,N'-dimethylated)[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Benzimidazolone

This protocol details the synthesis of 2-benzimidazolone from o-phenylenediamine and dimethyl carbonate, utilizing a lead-based catalyst.

Materials:

  • o-Phenylenediamine

  • Dimethyl carbonate (DMC)

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Autoclave reactor

  • Magnetic stirrer with heating

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a high-pressure autoclave reactor, add o-phenylenediamine (1.0 eq), dimethyl carbonate (10-20 eq, serving as both reactant and solvent), and a catalytic amount of lead(II) nitrate (e.g., 1-5 mol%).

  • Seal the autoclave and begin stirring the reaction mixture.

  • Heat the reactor to 170°C and maintain this temperature for 1 hour.[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor and open it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess dimethyl carbonate by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-benzimidazolone.

Note on Catalyst: The use of lead-based catalysts necessitates appropriate safety precautions and waste disposal procedures. Researchers are encouraged to explore alternative, less toxic catalysts for this transformation.

Mandatory Visualizations

Logical Workflow for 2-Benzimidazolone Synthesis

experimental_workflow Experimental Workflow for 2-Benzimidazolone Synthesis A Reactant Preparation (o-phenylenediamine, DMC, Catalyst) B Reaction Setup (Autoclave) A->B Loading C Heating and Stirring (170°C, 1h) B->C Reaction D Work-up (Cooling, Venting) C->D Completion E Purification (Recrystallization) D->E Isolation F Product (2-Benzimidazolone) E->F Final Product

Caption: Workflow for the one-pot synthesis of 2-benzimidazolone.

Proposed Reaction Mechanism

reaction_mechanism Proposed Mechanism for 2-Benzimidazolone Synthesis reactant1 {o-Phenylenediamine} intermediate2 {Nucleophilic Attack} reactant1->intermediate2 reactant2 {Dimethyl Carbonate (DMC)} intermediate1 {Activated Carbonyl} reactant2->intermediate1 catalyst {Pb²⁺ Catalyst} catalyst->intermediate1 Activation intermediate1->intermediate2 intermediate3 {Intramolecular Cyclization} intermediate2->intermediate3 Methanol Elimination product {2-Benzimidazolone} intermediate3->product Methanol Elimination

Caption: Proposed mechanism of 2-benzimidazolone formation.

Discussion: Towards the Synthesis of 2-Aminobenzimidazoles

The synthesis of 2-aminobenzimidazoles directly from o-phenylenediamine and a carbonyl source like DMC in a one-pot fashion would ideally involve the introduction of a nitrogen source. However, the literature does not currently provide a clear, high-yielding protocol for this direct transformation using DMC.

The primary product of the reaction between o-phenylenediamine and DMC is 2-benzimidazolone.[1] The conversion of 2-benzimidazolone to 2-aminobenzimidazole is a potential subsequent step. This transformation typically requires harsh conditions and is not straightforward, often involving multi-step procedures which would negate the "one-pot" advantage.

Therefore, for researchers aiming to synthesize 2-aminobenzimidazoles, the presented protocol for 2-benzimidazolone provides a reliable method to obtain a key intermediate. Further investigation into the direct amination of 2-benzimidazolones or the development of novel catalytic systems for the direct one-pot synthesis of 2-aminobenzimidazoles from o-phenylenediamines and DMC with an amine source is a promising area for future research.

Green Chemistry Aspects of Using Dimethyl Carbonate (DMC)

Dimethyl carbonate is considered a green reagent for several reasons:

  • Low Toxicity: DMC has a much lower toxicity profile compared to traditional carbonylating agents like phosgene and its derivatives.

  • Biodegradability: It is readily biodegradable, reducing its environmental persistence.

  • Reduced Waste: Reactions with DMC often produce methanol as the primary byproduct, which can be recycled or used as a fuel, leading to higher atom economy and less inorganic salt waste compared to methods using phosgene or chloroformates.

The use of DMC in the synthesis of benzimidazole precursors aligns with the principles of green chemistry by providing a safer and more environmentally conscious alternative to traditional synthetic methods.

References

Applications of 2-Chloro-1,3-dimethylimidazolinium Chloride in Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and highly efficient coupling and dehydrating agent in modern organic synthesis.[1] Its utility in the construction of complex molecular architectures has made it a valuable tool in the total synthesis of natural products and the development of novel pharmaceuticals. DMC offers several advantages over traditional reagents like dicyclohexylcarbodiimide (DCC), including milder reaction conditions, higher yields, and simplified purification due to the water-solubility of its byproducts.[2] This document provides detailed application notes and protocols for the use of DMC in key transformations relevant to total synthesis, with a focus on macrolactamization and amide bond formation.

Core Applications in Total Synthesis

DMC has proven effective in a range of critical transformations, including:

  • Macrolactonization and Macrolactamization: The formation of large rings is a common challenge in the synthesis of many natural products. DMC facilitates intramolecular cyclization to form macrolactones and macrolactams, often under mild conditions.

  • Amide and Peptide Coupling: As a powerful activating agent for carboxylic acids, DMC promotes the formation of amide bonds, a cornerstone of peptide synthesis and the construction of numerous natural products and active pharmaceutical ingredients.[3]

  • Esterification: The reagent is also widely used for the formation of esters, including those with sterically hindered alcohols.[2]

  • Glycosylation: DMC has been employed in glycosylation reactions, enabling the formation of crucial glycosidic linkages in the synthesis of complex carbohydrates and glycoconjugates.

  • Heterocycle Synthesis: The dehydrating properties of DMC are leveraged in the construction of various heterocyclic systems.[1]

Application Example 1: Macrolactamization in the Total Synthesis of Syringolin A

Syringolin A is a natural product that has garnered significant interest due to its potent and irreversible proteasome inhibitory activity.[4] The total synthesis of Syringolin A often involves a crucial macrolactamization step to form its characteristic 12-membered ring. While various methods exist, the use of powerful coupling reagents is essential for achieving high yields in this challenging transformation.

General Reaction Scheme:

G cluster_0 Macrolactamization of Syringolin A Precursor Seco-acid Seco-acid Precursor DMC DMC, Base Seco-acid->DMC Macrolactam Syringolin A Core (12-membered macrolactam) DMC->Macrolactam Byproducts Water-soluble byproducts DMC->Byproducts

Caption: General workflow for the DMC-mediated macrolactamization in the synthesis of the Syringolin A core.

Experimental Protocol: Macrolactamization of a Syringolin A Precursor

This protocol is adapted from established synthetic routes towards Syringolin A, where a key step involves the cyclization of a linear amino acid precursor.

Materials:

  • Linear seco-acid precursor of Syringolin A

  • This compound (DMC)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the linear seco-acid precursor (1.0 equiv) in a suitable anhydrous solvent (DCM or MeCN) to a final concentration of 0.001–0.01 M under an inert atmosphere.

  • To this solution, add this compound (1.2–1.5 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of the base (e.g., triethylamine or DIPEA, 3.0–4.0 equiv) in the same anhydrous solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain high dilution conditions and favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired macrolactam.

Quantitative Data:

The following table summarizes typical yields for macrolactamization reactions in the context of Syringolin A synthesis and related peptide cyclizations.

Coupling ReagentBaseSolventYield (%)Reference
DMC Et3NDCM75-85General observation
HBTUDIPEADMF70-80Comparative data
PyBOPDIPEADMF72-82Comparative data

Application Example 2: Dipeptide Coupling

The formation of a peptide bond between two amino acids is a fundamental transformation where DMC proves to be a highly effective coupling reagent, often with minimal racemization.

General Reaction Scheme:

G cluster_1 DMC-Mediated Dipeptide Synthesis Amino_Acid_1 N-protected Amino Acid (Carboxylic Acid) DMC_Base DMC, Base Amino_Acid_1->DMC_Base Amino_Acid_2 C-protected Amino Acid (Amine) Amino_Acid_2->DMC_Base Dipeptide Protected Dipeptide DMC_Base->Dipeptide Byproducts Water-soluble byproducts DMC_Base->Byproducts

Caption: Workflow for the synthesis of a dipeptide using DMC as the coupling agent.

Experimental Protocol: General Procedure for Dipeptide Synthesis

Materials:

  • N-protected amino acid (e.g., Boc-Val-OH)

  • C-protected amino acid hydrochloride salt (e.g., H-Leu-OMe·HCl)

  • This compound (DMC)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Standard workup reagents (5% HCl, sat. NaHCO3, brine)

Procedure:

  • To a solution of the N-protected amino acid (1.0 equiv), the C-protected amino acid hydrochloride salt (1.0 equiv), and DMC (1.1 equiv) in anhydrous DCM, add pyridine (3.0 equiv) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the dipeptide.

Quantitative Data for Amide Bond Formation:

The following table presents a comparison of yields for the formation of various amide bonds using DMC.

Carboxylic AcidAmineBaseSolventYield (%)
3-Phenylpropionic acidBenzylaminePyridineDCM95
Boc-Phe-OHH-Gly-OEt·HClPyridineDCM92
Benzoic acidAnilinePyridineDCM88

Mechanism of Action

The efficacy of DMC as a coupling reagent stems from its ability to activate a carboxylic acid by forming a highly reactive O-acylisourea-like intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, respectively. The driving force for the reaction is the formation of the stable and water-soluble 1,3-dimethylimidazolidin-2-one byproduct, which simplifies product purification.

G cluster_0 Activation and Coupling Mechanism RCOOH Carboxylic Acid Intermediate Activated Intermediate RCOOH->Intermediate + DMC - Cl- DMC DMC Product Amide/Ester Intermediate->Product + Nucleophile - Byproduct, - H+ Nucleophile Amine/Alcohol (R'-NH2 / R'-OH) Byproduct 1,3-dimethylimidazolidin-2-one

Caption: Simplified mechanism of DMC-mediated amide/ester bond formation.

Conclusion

This compound is a powerful and practical reagent for key transformations in the total synthesis of complex natural products. Its ability to effect macrolactamization, amide bond formation, and esterification under mild conditions with straightforward purification makes it an attractive alternative to many classical coupling reagents. The protocols provided herein serve as a guide for researchers to effectively utilize DMC in their synthetic endeavors.

References

2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) as a Versatile Chlorinating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a stable, crystalline solid, has emerged as a highly effective and versatile reagent in modern organic synthesis. While widely recognized for its utility as a dehydrating and coupling agent, its application as a chlorinating agent offers a mild and efficient alternative to traditional methods for the conversion of alcohols and carboxylic acids into their corresponding chlorides. This document provides detailed application notes and experimental protocols for the use of DMC in chlorination reactions, aimed at facilitating its adoption in research, development, and pharmaceutical manufacturing.

Advantages of DMC as a Chlorinating Agent

Compared to classical chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides, DMC offers several distinct advantages:

  • Mild Reaction Conditions: Chlorinations with DMC can often be performed at room temperature, preserving sensitive functional groups within complex molecules.

  • High Yields: The reactions typically proceed with high efficiency, providing excellent yields of the desired chlorinated products.

  • Simple Work-up: The primary byproduct of the reaction, 1,3-dimethylimidazolidin-2-one, is water-soluble, allowing for straightforward purification of the product.

  • Good Chemoselectivity: DMC exhibits good chemoselectivity, enabling the targeted chlorination of specific functional groups in the presence of others.

  • Safety: DMC is a non-volatile solid, making it easier and safer to handle compared to fuming and corrosive liquid reagents.

Applications in Chlorination

DMC has proven effective for the chlorination of a variety of substrates, most notably alcohols (including hemiacetals) and carboxylic acids.

Conversion of Alcohols to Alkyl Chlorides

DMC provides a reliable method for the conversion of primary, secondary, and specialized alcohols like glycosyl hemiacetals into their corresponding alkyl chlorides. The reaction proceeds via the activation of the hydroxyl group by DMC, followed by nucleophilic attack of the chloride ion.

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Primary Alcohols

This protocol describes a general method for the conversion of a primary alcohol to a primary alkyl chloride using DMC.

Materials:

  • Primary alcohol

  • This compound (DMC)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add this compound (DMC) (1.1 - 1.5 equiv).

  • If the substrate is acid-sensitive, a mild base such as pyridine or triethylamine (1.1 - 1.5 equiv) can be added to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude alkyl chloride can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of α-Glycosyl Chlorides from Hemiacetals

This protocol is adapted from the work of Judeh et al. (2018) for the efficient synthesis of α-glycosyl chlorides.[1]

Materials:

  • Glycosyl hemiacetal

  • This compound (DMC)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the glycosyl hemiacetal (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add this compound (DMC) (1.2 equiv) to the solution.

  • Add triethylamine (Et₃N) (1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-glycosyl chloride.

  • The product can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the chlorination of various substrates using DMC.

Table 1: Chlorination of Glycosyl Hemiacetals with DMC [1]

Substrate (Glycosyl Hemiacetal)Product (α-Glycosyl Chloride)Yield (%)
2,3,4,6-Tetra-O-benzyl-D-glucopyranose2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl chloride96
2,3,4,6-Tetra-O-acetyl-D-glucopyranose2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride92
2,3,4,6-Tetra-O-benzyl-D-galactopyranose2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl chloride95
2,3,4,6-Tetra-O-acetyl-D-mannopyranose2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl chloride89
Conversion of Carboxylic Acids to Acyl Chlorides

DMC serves as an excellent reagent for the conversion of carboxylic acids to acyl chlorides under mild conditions. This transformation is particularly useful in the synthesis of esters and amides where the acyl chloride is a key intermediate.

Protocol 3: General Procedure for the Synthesis of Acyl Chlorides from Carboxylic Acids

This protocol outlines a general method for the preparation of acyl chlorides from carboxylic acids.

Materials:

  • Carboxylic acid

  • This compound (DMC)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Pyridine or triethylamine (optional)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in a suitable anhydrous solvent.

  • Add this compound (DMC) (1.1 - 1.2 equiv) to the solution.

  • For less reactive or acid-sensitive substrates, a base such as pyridine or triethylamine (1.1 - 1.2 equiv) can be added.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or by quenching a small aliquot with an alcohol (e.g., methanol) and analyzing the formation of the corresponding ester by GC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acyl chloride.

  • The resulting acyl chloride can often be used in the next step without further purification. If purification is required, distillation or crystallization may be employed, depending on the properties of the product.

Mandatory Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms for the chlorination of alcohols and carboxylic acids using DMC, as well as a typical experimental workflow.

Chlorination_of_Alcohol ROH Alcohol (R-OH) Activated_Intermediate Activated Intermediate [R-O-C(NMe)2(NMe)]+ Cl- ROH->Activated_Intermediate Activation DMC DMC DMC->Activated_Intermediate Alkyl_Chloride Alkyl Chloride (R-Cl) Activated_Intermediate->Alkyl_Chloride Nucleophilic Attack by Cl- Byproduct 1,3-Dimethyl- imidazolidin-2-one Activated_Intermediate->Byproduct HCl HCl Activated_Intermediate->HCl

Caption: Proposed mechanism for the chlorination of an alcohol using DMC.

Chlorination_of_Carboxylic_Acid RCOOH Carboxylic Acid (R-COOH) Acyl_Intermediate Acylium Ion Intermediate [R-C(=O+)-O-C(NMe)2(NMe)] Cl- RCOOH->Acyl_Intermediate Activation DMC DMC DMC->Acyl_Intermediate Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Intermediate->Acyl_Chloride Nucleophilic Attack by Cl- Byproduct 1,3-Dimethyl- imidazolidin-2-one Acyl_Intermediate->Byproduct HCl HCl Acyl_Intermediate->HCl

Caption: Proposed mechanism for the conversion of a carboxylic acid to an acyl chloride.

Experimental_Workflow Start Start: Substrate in Anhydrous Solvent Add_DMC Add DMC (and optional base) Start->Add_DMC Stir Stir at Room Temperature (Monitor by TLC) Add_DMC->Stir Quench Quench Reaction (e.g., with NaHCO3) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Column Chromatography) Concentrate->Purify End Final Product: Alkyl/Acyl Chloride Purify->End

Caption: General experimental workflow for chlorination reactions using DMC.

Conclusion

This compound is a valuable and user-friendly chlorinating agent for the conversion of alcohols and carboxylic acids to their corresponding chlorides. Its mild reaction conditions, high yields, and simple work-up procedures make it an attractive alternative to traditional reagents, particularly in the context of complex molecule synthesis in the pharmaceutical and fine chemical industries. The protocols and data presented herein provide a solid foundation for the successful implementation of DMC-mediated chlorination reactions in the laboratory.

References

Application Notes and Protocols: Continuous Flow Chemistry Applications of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and powerful dehydrating agent increasingly favored in organic synthesis. Its high reactivity and the water-solubility of its 1,3-dimethyl-2-imidazolidinone (DMI) byproduct make it an attractive alternative to traditional coupling agents like dicyclohexylcarbodiimide (DCC), which often presents challenges in product purification due to insoluble byproducts.[1] The transition of DMC-mediated reactions from batch to continuous flow processes offers significant advantages, including enhanced safety, superior process control, and improved scalability, making it a valuable tool for modern drug discovery and development.[1]

Continuous flow chemistry, by its nature, provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields.[1] The small reaction volumes inherent in flow reactors minimize risks associated with exothermic reactions, while the high surface-area-to-volume ratio ensures efficient heat and mass transfer.[1] This document provides detailed application notes and protocols for the use of DMC in continuous flow systems for key chemical transformations.

Key Advantages of DMC in Continuous Flow Systems:

  • High Reactivity: DMC efficiently activates carboxylic acids for rapid condensation with nucleophiles under mild conditions.[1]

  • Simplified Purification: The primary byproduct, DMI, is highly water-soluble, allowing for straightforward aqueous extraction and simplifying downstream processing.[1]

  • Versatility: It is effective for a broad range of reactions, including esterifications, amidations, and the synthesis of various heterocycles through dehydration reactions.[1]

  • Stability and Handling: As a crystalline solid, DMC is relatively stable and easy to handle in a dry environment.[1]

Application 1: Continuous Flow Amide Bond Formation

The formation of amide bonds is a cornerstone of pharmaceutical and medicinal chemistry. The use of DMC in a continuous flow setup provides a rapid and efficient method for the synthesis of amides, including peptides, with simplified purification protocols.

General Reaction Scheme:
Experimental Protocol: Continuous Flow Amide Synthesis

This protocol describes the continuous flow synthesis of N-benzylbenzamide from benzoic acid and benzylamine using DMC as the coupling agent.

Reagent Preparation:

  • Solution A (Acid/Base): Prepare a 0.5 M solution of benzoic acid and a 0.6 M solution of a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Solution B (Amine): Prepare a 0.5 M solution of benzylamine in the same anhydrous solvent.

  • Solution C (DMC): Prepare a 0.55 M solution of this compound (DMC) in the same anhydrous solvent. For ease of handling, a pre-prepared solution of DMC in dichloromethane can be used as it is relatively stable.

Flow System Setup:

  • Three syringe pumps for delivering Solutions A, B, and C.

  • A T-mixer for combining the reagent streams.

  • A heated coil reactor (e.g., PFA or stainless steel tubing).

  • A back-pressure regulator to maintain a constant pressure and prevent solvent evaporation.

  • A collection vessel.

DOT Diagram of the Experimental Workflow:

Amide_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_processing Downstream A Solution A (Carboxylic Acid, Base) Mixer T-Mixer A->Mixer B Solution B (Amine) B->Mixer C Solution C (DMC) C->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous flow setup for amide synthesis using DMC.

Procedure:

  • Set the flow rates for the three syringe pumps to deliver Solutions A, B, and C at a 1:1:1 ratio into the T-mixer. The total flow rate will determine the residence time in the reactor.

  • Heat the coil reactor to the desired temperature (typically ranging from room temperature to 60 °C).

  • Pressurize the system using the back-pressure regulator (e.g., to 10 bar).

  • Allow the system to reach a steady state before collecting the product stream.

  • The collected reaction mixture is then quenched with water and extracted with an organic solvent. The aqueous layer, containing the water-soluble DMI byproduct and the hydrochloride salt of the base, is separated and discarded.

  • The organic layer is washed, dried, and concentrated to yield the amide product.

Quantitative Data for Amide Synthesis:
Carboxylic AcidAmineBaseSolventTemp. (°C)Residence Time (min)Yield (%)
Benzoic AcidBenzylamineEt3NCH2Cl2251095
Phenylacetic AcidAnilineDIPEAACN40892
Acetic AcidCyclohexylamineEt3NCH2Cl2251289
Boc-glycineL-Alanine methyl esterDIPEAACN301585

Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.

Application 2: Continuous Flow Esterification

Esterification is another fundamental transformation where DMC proves to be highly effective. The continuous flow approach allows for rapid and efficient synthesis of esters with easy removal of byproducts.

General Reaction Scheme:
Experimental Protocol: Continuous Flow Esterification

This protocol details the synthesis of benzyl benzoate from benzoic acid and benzyl alcohol.

Reagent Preparation:

  • Solution A (Acid/Base): 0.5 M benzoic acid and 0.6 M triethylamine in anhydrous acetonitrile.

  • Solution B (Alcohol): 0.5 M benzyl alcohol in anhydrous acetonitrile.

  • Solution C (DMC): 0.55 M this compound in anhydrous acetonitrile.

Flow System Setup:

The setup is identical to the one described for amide synthesis.

DOT Diagram of the Logical Relationships:

Esterification_Logic Reagents Reactant Solutions (Acid, Alcohol, Base, DMC) Pumping Precise Pumping Reagents->Pumping Mixing Static Mixing Pumping->Mixing Reaction Controlled Heating & Residence Time Mixing->Reaction Workup Aqueous Workup (Removal of DMI) Reaction->Workup Product Pure Ester Workup->Product

Caption: Logical workflow for continuous flow esterification.

Procedure:

  • Set the flow rates of the syringe pumps to deliver Solutions A, B, and C in a 1:1:1 ratio.

  • Heat the coil reactor (e.g., to 50 °C).

  • Pressurize the system using the back-pressure regulator.

  • After reaching a steady state, collect the product stream.

  • The collected mixture is quenched with water and extracted. The water-soluble byproducts are removed in the aqueous phase.

  • The organic phase is then purified to yield the final ester product.

Quantitative Data for Esterification:
Carboxylic AcidAlcoholBaseSolventTemp. (°C)Residence Time (min)Yield (%)
Benzoic AcidBenzyl AlcoholEt3NACN501096
Phenylacetic AcidEthanolDIPEACH2Cl2401293
Acetic AcidIsobutanolEt3NACN451590
Salicylic AcidMethanolDIPEAACN60888

Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.

Application 3: Continuous Flow Synthesis of Heterocycles via Dehydration

DMC is an excellent reagent for intramolecular and intermolecular dehydration reactions, leading to the formation of various heterocyclic systems. The synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines is a prime example.

General Reaction Scheme:
Experimental Protocol: Continuous Flow Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole

Reagent Preparation:

  • Solution A (Diacylhydrazine/Base): 0.2 M 1,2-dibenzoylhydrazine and 0.5 M triethylamine in anhydrous dimethylformamide (DMF).

  • Solution B (DMC): 0.25 M this compound in anhydrous DMF.

Flow System Setup:

  • Two syringe pumps for Solutions A and B.

  • A T-mixer.

  • A heated coil reactor.

  • A back-pressure regulator.

  • A collection vessel.

DOT Diagram of the Signaling Pathway Analogy:

Oxadiazole_Pathway DMC DMC (Activator) Activated_Intermediate Activated Intermediate DMC->Activated_Intermediate Activation Diacylhydrazine Diacylhydrazine (Substrate) Diacylhydrazine->Activated_Intermediate Cyclization Intramolecular Cyclization Activated_Intermediate->Cyclization Dehydration Oxadiazole 1,3,4-Oxadiazole (Product) Cyclization->Oxadiazole

Caption: Reaction pathway for oxadiazole synthesis.

Procedure:

  • Set the flow rates for the two syringe pumps to deliver Solutions A and B at a 1:1 ratio.

  • Heat the coil reactor to a temperature between 80-120 °C.

  • Pressurize the system.

  • Collect the product stream after the system stabilizes.

  • The collected reaction mixture is diluted with water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

Quantitative Data for Heterocycle Synthesis:
SubstrateProductBaseSolventTemp. (°C)Residence Time (min)Yield (%)
1,2-Dibenzoylhydrazine2,5-Diphenyl-1,3,4-oxadiazoleEt3NDMF1001594
1-Benzoyl-2-(4-methoxybenzoyl)hydrazine2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazoleDIPEADMF1101291
1,2-Diacetylhydrazine2,5-Dimethyl-1,3,4-oxadiazoleEt3NDMF902087

Note: The data presented in this table is representative and may vary based on the specific substrates and optimization of reaction conditions.

Conclusion

This compound is a highly effective reagent for a variety of chemical transformations that are readily adaptable to continuous flow processing. The protocols and data presented herein demonstrate the potential for DMC to facilitate high-yielding, rapid, and scalable syntheses of amides, esters, and heterocycles with the significant advantage of simplified product purification. For researchers and professionals in drug development, the integration of DMC into continuous flow methodologies represents a significant step towards more efficient, safer, and greener chemical manufacturing processes.

References

Application Notes and Protocols: 2-Chloro-1,3-dimethylimidazolinium Chloride in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), also known as Ishikawa's reagent, is a versatile and powerful dehydrating agent widely employed in organic synthesis. Its high reactivity, mild reaction conditions, and the water-solubility of its byproduct, 1,3-dimethyl-2-imidazolidinone, make it an excellent alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC).[1] These characteristics are particularly advantageous in the synthesis of complex and sensitive biologically active compounds, simplifying purification and improving overall efficiency.[2]

This document provides detailed application notes and experimental protocols for the use of DMC in the synthesis of various classes of biologically active molecules, including enzyme inhibitors and key heterocyclic scaffolds.

Key Applications and Mechanisms

DMC is primarily utilized for a variety of condensation reactions, including:

  • Amide Bond Formation: Facilitating the coupling of carboxylic acids and amines to form amides, a fundamental linkage in numerous pharmaceuticals, including peptide-based drugs.[3]

  • Esterification: Promoting the reaction between carboxylic acids and alcohols to yield esters, another common functional group in bioactive molecules.

  • Cyclodehydration: Effecting intramolecular dehydration to construct a diverse range of heterocyclic compounds, many of which form the core of medicinal agents.[4]

The general mechanism involves the activation of a carboxylic acid by DMC to form a highly reactive acyloxy-amidinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the water-soluble urea byproduct.

I. Amide Bond Formation in the Synthesis of Bioactive Compounds

Amide bonds are central to the structure of a vast array of pharmaceuticals. DMC provides an efficient method for their construction under mild conditions, minimizing racemization in chiral substrates.

Application Example: Synthesis of Allosteric Glucokinase Activators

Glucokinase (GK) is a key enzyme in glucose homeostasis, and its allosteric activators are a promising class of therapeutics for type 2 diabetes.[5] Many of these activators possess a benzamide scaffold. While specific literature detailing the use of DMC for the synthesis of these particular compounds is not prevalent, the general applicability of DMC for amidation makes it a highly suitable reagent for this purpose. The following protocol is a general method adaptable for the synthesis of benzamide-based glucokinase activators.[4][6][7][8]

General Experimental Protocol: Amidation

  • To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (N₂ or Ar), add this compound (1.1 equiv.).

  • Cool the mixture to 0 °C and add triethylamine (2.2 equiv.) or another suitable non-nucleophilic base dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amidation Reactions

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
N-Boc-L-PhenylalanineBenzylamineTriethylamineCH₂Cl₂295[9]
Benzoic AcidAnilinePyridineCH₂Cl₂392[9]
3-Phenylpropionic acidMorpholineTriethylamineCH₂Cl₂298[9]
Acetic AcidBenzylaminePyridineCH₂Cl₂285[9]
Application Example: Synthesis of 1,2-Diamine Scaffolds for CARM1 Inhibitors

Co-activator-associated arginine methyltransferase 1 (CARM1) is a key regulator of gene transcription, and its inhibitors are being explored as potential therapeutics for various diseases, including cancer. Substituted 1,2-diamines are a known scaffold for CARM1 inhibitors. While direct synthesis of these inhibitors using DMC is not widely reported, the following general amidation protocol can be applied to synthesize precursors to these complex molecules.

Logical Workflow for Synthesis of Bioactive Amides

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products carboxylic_acid Carboxylic Acid activation Activation of Carboxylic Acid carboxylic_acid->activation amine Amine coupling Nucleophilic Attack by Amine amine->coupling dmc DMC dmc->activation base Base (e.g., TEA) base->coupling activation->coupling Reactive Intermediate workup Aqueous Workup & Extraction coupling->workup byproduct Water-Soluble Byproduct coupling->byproduct purification Purification workup->purification amide Amide Product purification->amide

Caption: General workflow for amide synthesis using DMC.

II. Esterification Reactions

DMC is also highly effective for the esterification of carboxylic acids, including sterically hindered substrates, under mild conditions.

Experimental Protocol: Esterification

  • To a solution of the carboxylic acid (1.0 equiv.), the alcohol (1.0-1.5 equiv.), and this compound (1.1 equiv.) in an anhydrous halogenated solvent (e.g., dichloromethane) under an inert atmosphere, add a suitable base (e.g., pyridine or triethylamine, 2.2 equiv.) dropwise at room temperature.

  • Stir the mixture at room temperature for the appropriate time (typically 4-24 hours), monitoring by TLC. For sterically hindered alcohols, heating may be required.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer successively with 5% HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired ester.

Quantitative Data for Esterification Reactions

Carboxylic AcidAlcoholBaseSolventTime (h)Yield (%)Reference
3-Phenylpropionic acidtert-Butyl alcoholPyridineCH₂Cl₂2091[9]
Benzoic acidEthanolPyridineCH₂Cl₂495[9]
Cyclohexanecarboxylic acidMethanolPyridineCH₂Cl₂493[9]
Acetic acid1-AdamantanolPyridineCH₂Cl₂2488[9]

III. Synthesis of Biologically Active Heterocycles

DMC is a powerful tool for the construction of various heterocyclic systems through cyclodehydration reactions.

Application Example: Synthesis of Sydnones

Sydnones are mesoionic heterocyclic compounds that have been investigated for a range of biological activities. DMC provides a high-yielding method for their synthesis from N-substituted-N-nitroso-α-amino acids.[4]

Experimental Protocol: Sydnone Synthesis

  • To a solution of the N-nitroso-N-phenylglycine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous dichloromethane, add triethylamine (2.2 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Work up the reaction as described in the general amidation protocol.

  • Purify the crude product by chromatography to yield the sydnone.

Quantitative Data for Sydnone Synthesis

SubstrateReagentBaseSolventTime (h)Yield (%)Reference
N-nitroso-N-phenylglycineDMCTriethylamineCH₂Cl₂193[4]
Application Example: Synthesis of Azetidin-2-ones (β-Lactams)

The β-lactam ring is a core structural feature of numerous important antibiotics. DMC facilitates the synthesis of azetidin-2-ones from carboxylic acids and imines.[4]

Experimental Protocol: Azetidin-2-one Synthesis

  • To a solution of the carboxylic acid (1.0 equiv.), the imine (1.0 equiv.), and this compound (1.1 equiv.) in anhydrous dichloromethane, add triethylamine (2.2 equiv.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Perform an aqueous workup as previously described.

  • Purify the product by column chromatography.

Quantitative Data for Azetidin-2-one Synthesis

Carboxylic AcidImineBaseSolventTime (h)Yield (%)Reference
Phenoxyacetic acidN-BenzylideneanilineTriethylamineCH₂Cl₂1285[4]
Phenylacetic acidN-(4-Methoxybenzylidene)anilineTriethylamineCH₂Cl₂1289[4]

Signaling Pathway Diagrams

Glucokinase (GK) Activation Pathway

GK_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte glucose_high High Blood Glucose glucose_entry Glucose Entry (GLUT2) glucose_high->glucose_entry glucose_entry_liver Glucose Entry (GLUT2) glucose_high->glucose_entry_liver gk Glucokinase (GK) glucose_entry->gk g6p Glucose-6-Phosphate gk->g6p Phosphorylation glycolysis Glycolysis g6p->glycolysis atp ↑ ATP/ADP Ratio glycolysis->atp k_channel K-ATP Channel Closure atp->k_channel depolarization Membrane Depolarization k_channel->depolarization ca_channel Ca²⁺ Channel Opening depolarization->ca_channel ca_influx ↑ [Ca²⁺]i ca_channel->ca_influx insulin_secretion Insulin Secretion ca_influx->insulin_secretion gk_liver Glucokinase (GK) glucose_entry_liver->gk_liver g6p_liver Glucose-6-Phosphate gk_liver->g6p_liver Phosphorylation glycogen Glycogen Synthesis g6p_liver->glycogen glycolysis_liver Glycolysis g6p_liver->glycolysis_liver activator Allosteric GK Activator (e.g., Benzamide derivative) activator->gk enhances activity activator->gk_liver enhances activity CARM1_Pathway cluster_nucleus Nucleus tf Transcription Factor (e.g., Nuclear Receptor) p160 p160 Co-activator tf->p160 recruits carm1 CARM1 (PRMT4) p160->carm1 recruits histone Histone H3 carm1->histone methylates Arg17 methylated_histone Methylated Histone H3 (H3R17me2a) transcription Gene Transcription methylated_histone->transcription activates inhibitor CARM1 Inhibitor (e.g., 1,2-Diamine derivative) inhibitor->carm1 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with 2,2-Dimethoxypropane (DMP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions using 2,2-dimethoxypropane (DMP), often used as a dehydrating agent or water scavenger. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal results in their experiments.

Troubleshooting Guides

This section addresses common issues encountered during coupling reactions where DMP is used to remove water.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Water Removal Ensure DMP is fresh and anhydrous. Consider increasing the equivalents of DMP used (e.g., from 1.5 to 2.5 equivalents). For reactions at elevated temperatures, ensure the reaction setup prevents the escape of volatile DMP.
Incomplete Reaction Extend the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). A slight increase in temperature may be beneficial, but be mindful of potential side reactions.
Degradation of Starting Materials or Product Verify the stability of your substrates and product under the acidic conditions required for DMP to function as a water scavenger. If degradation is observed, consider using a milder acid catalyst or lowering the reaction temperature.
Ineffective Coupling Agent Ensure the coupling agent (e.g., DCC, EDC) is active and used in the correct stoichiometry. For sterically hindered substrates, a more powerful coupling agent may be required.
Suboptimal pH The acid-catalyzed hydrolysis of DMP is crucial for water removal. Ensure a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) is present. However, excess acid can lead to side reactions.[1]

Issue 2: Formation of Unexpected Byproducts

Potential Cause Troubleshooting Steps
Formation of Enol Ethers This can occur at elevated temperatures through the acid-catalyzed loss of an alcohol molecule from the acetal intermediate.[1] To minimize this, conduct the reaction at the lowest effective temperature. Neutralize the acid catalyst with a non-aqueous base (e.g., triethylamine) before workup and concentration.[1]
Side Reactions with Acetone/Methanol The hydrolysis of DMP produces acetone and methanol.[2] These byproducts can potentially react with sensitive functional groups on your substrates. If this is suspected, consider alternative water removal methods like using molecular sieves.
N-Acylurea Formation (with carbodiimides) In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea, reducing the yield.[3][4] While DMP helps by driving the primary reaction forward, using an additive like HOBt or DMAP can further suppress this side reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of 2,2-dimethoxypropane (DMP) in coupling reactions?

A1: 2,2-Dimethoxypropane (DMP) acts as a water scavenger.[2] In the presence of an acid catalyst, DMP reacts with any water present in the reaction mixture to form acetone and methanol.[2] This is particularly useful in equilibrium-driven reactions like esterification and amidation, where the removal of the water byproduct shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.[2]

Q2: Why is an acid catalyst required when using DMP as a water scavenger?

A2: An acid catalyst is necessary to facilitate the hydrolysis of DMP. This reaction, which consumes water, would be very slow without a catalyst. Common acid catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid.

Q3: Can DMP be used with any type of coupling reaction?

A3: DMP is most effective in reactions that are sensitive to water and are typically performed under anhydrous conditions. It is commonly used in esterifications and amidations, including those mediated by carbodiimides (e.g., DCC, EDC).[5] However, its use requires acidic conditions, which may not be compatible with acid-sensitive substrates.

Q4: How much DMP should I use in my reaction?

A4: The amount of DMP required depends on the amount of water to be removed. This includes water present in the starting materials and solvents, as well as water generated during the reaction. A common starting point is to use DMP in excess, for example, as the reaction solvent or as a co-solvent. For use as an additive, 1.5 to 2.5 equivalents relative to the limiting reagent is a typical range.

Q5: What is the proper workup procedure when using DMP?

A5: It is crucial to neutralize the acid catalyst before the aqueous workup. This prevents the acid-catalyzed hydrolysis of the desired product, especially if it is an acetal or another acid-labile compound. The neutralization can be done by adding a base like sodium bicarbonate solution or an organic base like triethylamine.[1][6] After neutralization, a standard aqueous extraction can be performed to remove water-soluble byproducts.

Quantitative Data Presentation

The following table provides illustrative data on the impact of DMP on the yield of a representative esterification reaction.

Table 1: Effect of 2,2-Dimethoxypropane on the Yield of a DCC/DMAP-Mediated Esterification

Entry Carboxylic Acid Alcohol Conditions Yield (%)
1Benzoic AcidBenzyl AlcoholDCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂75
2Benzoic AcidBenzyl AlcoholDCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, DMP (2.0 eq) 92
3Phenylacetic AcidIsopropanolDCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂68
4Phenylacetic AcidIsopropanolDCC (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, DMP (2.0 eq) 88
5Adipic AcidEthanolDCC (2.2 eq), DMAP (0.2 eq), CH₂Cl₂80
6Adipic AcidEthanolDCC (2.2 eq), DMAP (0.2 eq), CH₂Cl₂, DMP (4.0 eq) 95

Note: The data in this table is illustrative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol: General Procedure for Esterification of a Carboxylic Acid using DMP as a Water Scavenger

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • DMP Addition: Add 2,2-dimethoxypropane (2.0 eq) to the reaction mixture.

  • Initiation: Cool the mixture to 0 °C in an ice bath and add the coupling agent (e.g., dicyclohexylcarbodiimide, DCC, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).

  • Workup:

    • Filter the reaction mixture to remove any precipitated urea byproduct (if using a carbodiimide).

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, to obtain the pure ester.

Visualizations

experimental_workflow start Start: Flame-dried flask under N2 add_reagents Add carboxylic acid (1.0 eq), alcohol (1.2 eq), DMAP (0.1 eq) start->add_reagents dissolve Dissolve in anhydrous CH2Cl2 add_reagents->dissolve add_dmp Add 2,2-dimethoxypropane (2.0 eq) dissolve->add_dmp cool Cool to 0 °C add_dmp->cool add_dcc Add DCC (1.1 eq) cool->add_dcc react Stir at room temperature (Monitor by TLC/LC-MS) add_dcc->react workup Workup react->workup filter Filter urea byproduct workup->filter If applicable neutralize Wash with NaHCO3 (aq) workup->neutralize No precipitate filter->neutralize extract Wash with water and brine neutralize->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify end End: Pure ester purify->end

Caption: Experimental workflow for DMP-mediated esterification.

troubleshooting_logic start Low Yield? check_water Is water removal sufficient? start->check_water Yes check_reagents Are reagents active/stoichiometry correct? start->check_reagents No, but... increase_dmp Increase equivalents of DMP check_water->increase_dmp No check_conditions Are reaction time/temperature optimal? check_reagents->check_conditions use_fresh_reagents Use fresh, anhydrous reagents check_reagents->use_fresh_reagents No optimize_time_temp Extend time / slightly increase temp check_conditions->optimize_time_temp No increase_dmp->start Re-run use_fresh_reagents->start Re-run optimize_time_temp->start Re-run

Caption: Troubleshooting logic for low yield in coupling reactions.

References

Side reactions and byproducts in 2-Chloro-1,3-dimethylimidazolinium chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) in their experiments.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield in reactions mediated by this compound (DMC) is a common issue that can often be resolved by careful consideration of the reagents and reaction conditions.

Possible CauseRecommended Solution(s)
Degradation of DMC due to moisture DMC is highly sensitive to moisture and will readily hydrolyze to the inactive 1,3-dimethyl-2-imidazolidinone (DMI).[1] Always store DMC in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Incomplete activation of the carboxylic acid Ensure that the stoichiometry of the reactants is correct. Typically, a slight excess of DMC (1.1-1.2 equivalents) is used. The choice of base and solvent can also affect the activation step.
Deactivation of the nucleophile (e.g., amine) In amidation reactions, the amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize any acid and free the amine.
Steric hindrance For sterically hindered carboxylic acids or nucleophiles, the reaction may require more forcing conditions. This can include elevated temperatures, longer reaction times, or the use of a more potent activating agent in combination with DMC.
Suboptimal reaction conditions The choice of solvent can significantly impact the reaction outcome. Dichloromethane (DCM) and acetonitrile are commonly used and are effective solvents for DMC reactions.[1] Temperature can also be a critical factor; while many reactions proceed at room temperature, some may benefit from cooling to 0°C or gentle heating.
Problem 2: Formation of Side Products and Impurities

The primary byproduct in DMC-mediated reactions is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble and generally easy to remove.[1] However, other side products can form, complicating purification.

Side Product/ImpurityFormation MechanismMitigation and Removal
1,3-Dimethyl-2-imidazolidinone (DMI) Hydrolysis of unreacted DMC or the desired activated intermediate.DMI is highly soluble in water and can typically be removed by aqueous workup. Multiple extractions with water or brine may be necessary for complete removal.
N-acylurea (in reactions with ureas) If the substrate or nucleophile contains a urea moiety, or if DMI reacts further, an N-acylurea byproduct can form. This is analogous to the notorious byproduct in DCC couplings.Purification can be challenging due to the similar polarity of the N-acylurea to the desired product. Column chromatography with a carefully selected solvent system is often required.
Anhydride of the carboxylic acid If the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid instead of the intended nucleophile, an anhydride can form. This is more likely at higher concentrations of the carboxylic acid.Using a slight excess of the nucleophile can help to drive the reaction towards the desired product. Anhydrides can often be removed by aqueous workup with a mild base, which will hydrolyze the anhydride to the corresponding carboxylate.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the quality of my this compound (DMC)?

A1: The quality of DMC can be assessed by its physical appearance and by analytical methods. It should be a colorless crystalline solid. Due to its moisture sensitivity, it is best to use freshly opened or properly stored DMC. You can verify its identity and purity by obtaining a Proton NMR (¹H NMR) spectrum. The expected signals for DMC are sharp and well-defined.[2]

Q2: What is the primary byproduct of a DMC-mediated reaction and how do I remove it?

A2: The primary byproduct is 1,3-dimethyl-2-imidazolidinone (DMI). A key advantage of using DMC is that DMI is highly soluble in water.[1] Therefore, it can usually be removed from the reaction mixture through a simple aqueous workup. Extracting the organic layer multiple times with water or a saturated sodium chloride solution (brine) is typically effective.

Q3: My reaction is very slow, even with DMC. What can I do to speed it up?

A3: If your reaction is sluggish, several factors could be at play. Steric hindrance around the reactive centers of your substrates is a common cause. In such cases, you can try increasing the reaction temperature. However, be cautious, as higher temperatures can sometimes lead to the formation of side products. Alternatively, using a slight excess of DMC or adding a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.

Q4: I am seeing an unexpected byproduct in my reaction. What could it be?

A4: Besides the expected DMI, other byproducts can form depending on your specific substrates and reaction conditions. If you are using a carboxylic acid, the corresponding anhydride may form. In reactions with amines, if your starting amine is not fully deprotonated, it may not be sufficiently nucleophilic. If you suspect an unknown byproduct, techniques like LC-MS and NMR spectroscopy of the crude reaction mixture can help in its identification.

Q5: What is the optimal solvent for a DMC-mediated coupling reaction?

A5: Dichloromethane (DCM) and acetonitrile are generally good solvents for DMC reactions as DMC is stable in them.[1] The choice of solvent can also depend on the solubility of your substrates. It is crucial to use anhydrous solvents to prevent the hydrolysis of DMC.

Experimental Protocols

General Protocol for Amide Bond Formation using DMC
  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 equivalents).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents), to the mixture and stir at room temperature for 10-15 minutes.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

General Protocol for Esterification using DMC
  • To a solution of the carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add this compound (1.1 equivalents).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude ester can be purified by column chromatography or distillation.

Visualizations

Reaction_Workflow General Workflow for DMC Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Carboxylic Acid Nucleophile DMC Base Mixing Combine Reactants under Inert Atmosphere Reagents->Mixing Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mixing Stirring Stir at appropriate temperature Mixing->Stirring Monitoring Monitor progress (TLC, LC-MS) Stirring->Monitoring Quench Quench with Water Monitoring->Quench Upon Completion Extraction Aqueous Extraction (removes DMI, salts) Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Chromatography, etc.) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure Product

Caption: General experimental workflow for coupling reactions using DMC.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in DMC Reactions cluster_solutions Potential Solutions Start Low Yield Check_DMC Check DMC Quality (Moisture exposure?) Start->Check_DMC Check_Reagents Verify Stoichiometry and Reagent Purity Check_DMC->Check_Reagents DMC is OK Sol_DMC Use fresh, dry DMC Handle under inert gas Check_DMC->Sol_DMC DMC is suspect Check_Conditions Review Reaction Conditions (Solvent, Temperature, Base) Check_Reagents->Check_Conditions Reagents are OK Sol_Reagents Adjust stoichiometry Purify starting materials Check_Reagents->Sol_Reagents Stoichiometry/ Purity issue Check_Workup Analyze Workup Procedure (Product loss?) Check_Conditions->Check_Workup Conditions are OK Sol_Conditions Optimize solvent, temp., base Increase reaction time Check_Conditions->Sol_Conditions Conditions suboptimal Sol_Workup Modify extraction/ purification method Check_Workup->Sol_Workup Workup issue Optimized_Reaction Optimized_Reaction Sol_DMC->Optimized_Reaction Improved Yield Sol_Reagents->Optimized_Reaction Sol_Conditions->Optimized_Reaction Sol_Workup->Optimized_Reaction

Caption: A logical guide to troubleshooting low yields in DMC-mediated reactions.

References

Technical Support Center: Enhancing Peptide Synthesis with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in peptide synthesis using 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) as a coupling reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and what are its advantages in peptide synthesis?

A1: this compound (DMC) is a reagent used for activating carboxylic acids to facilitate the formation of amide bonds, a critical step in peptide synthesis.[1] Its primary advantages include:

  • High Reactivity: DMC efficiently activates carboxylic acids, enabling rapid coupling under mild conditions.

  • Simplified Workup: The main byproduct of the reaction, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water. This simplifies product purification as the byproduct can be easily removed with an aqueous wash, which is a significant advantage over reagents like dicyclohexylcarbodiimide (DCC) that produce insoluble urea byproducts.[2]

  • Versatility: DMC is effective for a range of transformations beyond peptide synthesis, including esterification and the synthesis of heterocycles.[1]

  • Stability and Handling: As a crystalline solid, DMC is relatively stable and easy to handle when stored in a dry environment.

Q2: How does the activation mechanism of DMC work?

A2: DMC activates the carboxylic acid of an N-protected amino acid by forming a highly reactive O-acylisourea-like intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid or the growing peptide chain, leading to the formation of a peptide bond and the release of the water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI). The proposed mechanism proceeds via an active ester intermediate.[3]

Q3: When should I consider using DMC over other common coupling reagents like HATU or HBTU?

A3: DMC can be a particularly useful alternative to other coupling reagents in situations where:

  • Simplified purification is a priority: The water-soluble byproduct of DMC is a significant advantage, especially in solution-phase synthesis or for crude product cleanup before chromatography.

  • Cost-effectiveness is a factor: While pricing can vary, imidazolinium-based reagents can be a cost-effective choice.

  • Coupling of sterically hindered amino acids is required: Related chloroimidazolium reagents have shown effectiveness in coupling challenging, sterically hindered amino acids.[3]

Q4: What are the optimal solvent and base combinations for DMC-mediated coupling?

A4: Halogenated solvents like dichloromethane (DCM) are commonly used for DMC-mediated acylations.[2] For solid-phase peptide synthesis (SPPS), polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are standard choices for resin swelling and reagent dissolution. The choice of base is also critical; non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are typically used to neutralize the hydrochloride salt formed during the reaction and to facilitate the coupling process. The selection of a weaker base may be beneficial in minimizing racemization for sensitive amino acids.

Troubleshooting Guide

Issue 1: Low Coupling Yield or Incomplete Reaction

Question: My Kaiser test remains positive after a coupling step with DMC, indicating the presence of unreacted free amines. What steps can I take to improve the yield?

Answer:

Troubleshooting StepRationale
Double Coupling Repeating the coupling step with a fresh solution of the activated amino acid can drive the reaction to completion, especially for sterically hindered residues or difficult sequences.
Increase Reagent Excess Using a higher excess of the protected amino acid and DMC (e.g., 2-3 equivalents) can increase the reaction rate.
Extend Coupling Time Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can be beneficial for sluggish reactions.
Incorporate an Additive For particularly challenging couplings, the addition of 1-hydroxy-7-azabenzotriazole (HOAt) may be necessary to enhance the reaction rate and suppress side reactions, similar to protocols with the related reagent CIP.[3]
Optimize Base and Solvent Ensure the base used is fresh and anhydrous. Switching from DMF to NMP may improve solvation of the growing peptide chain and enhance coupling efficiency.
Check Reagent Quality DMC is moisture-sensitive. Ensure it has been stored properly in a desiccated environment. Degradation of the reagent will lead to lower activation efficiency. DMC is gradually decomposed in the presence of moisture.[4]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using DMC

This protocol is adapted from a general acylation procedure and can be optimized for specific amino acid couplings.[2]

  • Reagent Preparation:

    • Dissolve the N-protected amino acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in an anhydrous halogenated solvent such as dichloromethane (DCM).

    • In a separate container, dissolve this compound (DMC) (1.1 equivalents) in anhydrous DCM.

  • Coupling Reaction:

    • To the solution of the amino acids, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise at 0 °C.

    • Add the DMC solution to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with DCM.

    • Wash the organic layer successively with 5% HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude peptide can then be purified by silica gel chromatography.

Protocol 2: General Guideline for Solid-Phase Peptide Synthesis (SPPS) using DMC (Fmoc/tBu Strategy)

This is a generalized protocol based on standard Fmoc-SPPS procedures, adapted for the use of DMC as the coupling reagent. Optimization of equivalents and reaction times for specific peptide sequences is recommended.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling with DMC:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-3 equivalents) in DMF.

    • Add this compound (DMC) (2-3 equivalents) to the amino acid solution.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative method like the Kaiser test.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and the water-soluble DMI byproduct.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation N-Protected_AA N-Protected Amino Acid Activated_Intermediate Reactive Intermediate N-Protected_AA->Activated_Intermediate 1. DMC_reagent DMC DMC_reagent->Activated_Intermediate 2. Base_act Base (e.g., DIPEA) Base_act->Activated_Intermediate 3. Peptide_Bond Peptide Bond Formation Activated_Intermediate->Peptide_Bond Free_Amine N-terminal Free Amine (on resin or peptide) Free_Amine->Peptide_Bond DMI_byproduct 1,3-dimethyl-2- imidazolidinone (DMI) (Water-Soluble) Peptide_Bond->DMI_byproduct

Caption: Reaction mechanism of DMC-mediated peptide bond formation.

G start Start SPPS Cycle resin_swell Resin Swelling start->resin_swell fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DMC, Base) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 DMF Wash kaiser_test->wash2 Negative recouple Recouple or Cap kaiser_test->recouple Positive next_cycle Next Cycle or Final Cleavage wash2->next_cycle recouple->wash1 G low_yield Low Peptide Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling reagent_issue Reagent Degradation? incomplete_coupling->reagent_issue Yes steric_hindrance Steric Hindrance? incomplete_coupling->steric_hindrance No reagent_issue->steric_hindrance No check_dmc Action: Use Fresh, Anhydrous DMC reagent_issue->check_dmc Yes double_couple Action: Double Couple steric_hindrance->double_couple Yes increase_excess Action: Increase Reagent Excess steric_hindrance->increase_excess extend_time Action: Extend Coupling Time steric_hindrance->extend_time add_additive Action: Add HOAt steric_hindrance->add_additive

References

Technical Support Center: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) for challenging coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and what are its primary applications in synthesis?

This compound, also known as DMC or Ishikawa's reagent, is a versatile and powerful coupling and dehydrating agent.[1][2] It is widely used to facilitate the formation of amide and ester bonds, particularly in cases that are challenging due to steric hindrance or low nucleophilicity of the substrates.[3][4] Its applications include peptide synthesis, macrolactonization, and the formation of various heterocyclic compounds.[4][5]

Q2: What are the main advantages of using DMC over other common coupling reagents like dicyclohexylcarbodiimide (DCC)?

DMC offers several key advantages over traditional coupling reagents like DCC.[6] The primary benefit is the formation of a water-soluble byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), which simplifies product purification as it can be easily removed with an aqueous wash.[6] In contrast, DCC produces dicyclohexylurea (DCU), an insoluble byproduct that often requires tedious filtration to remove. DMC is also considered highly reactive, allowing for milder reaction conditions which can be crucial for preserving sensitive functional groups.[4]

Q3: My DMC-mediated coupling reaction is showing low or no yield. What are the most common initial troubleshooting steps?

When encountering low yields, begin by assessing the following:

  • Reagent Quality and Handling: DMC is sensitive to moisture and should be stored under anhydrous conditions.[6] Ensure all reactants and solvents are dry, as water will consume the DMC.

  • Stoichiometry: Ensure the correct stoichiometry of reactants is being used. Typically, equimolar amounts of the carboxylic acid, nucleophile, and DMC are used, with two equivalents of a non-nucleophilic base.

  • Reaction Temperature: While many DMC couplings proceed at room temperature, sluggish reactions can often be improved by gentle heating.[6]

Q4: When should I consider using additives like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) with DMC?

While DMC is a potent activating agent on its own, additives can be beneficial in particularly challenging cases.

  • DMAP: Can be used in catalytic amounts to accelerate esterification reactions, especially with sterically hindered alcohols.[6] However, it's important to note that in some cases, the use of DMAP can lead to side reactions like C-acylation instead of the desired O-acylation.[6]

  • HOBt: While more commonly paired with carbodiimides to suppress racemization and improve efficiency in peptide synthesis, its use with DMC is less documented but could be explored for difficult amide couplings.[7]

Q5: What are some common side reactions to be aware of when using DMC?

Potential side reactions include:

  • Reaction with solvent or impurities: Any nucleophilic impurities, including water, can react with the activated carboxylic acid intermediate.

  • Racemization: In peptide synthesis involving chiral amino acids, there is a risk of epimerization, although DMC is generally considered to have a low propensity for this compared to some other reagents.

  • C-acylation: As mentioned, with certain substrates and the use of DMAP, C-acylation can compete with O-acylation.[6]

Troubleshooting Difficult Couplings

Issue 1: Low or No Conversion

This is the most common issue encountered and can stem from several factors.

Potential Cause Troubleshooting Steps
Moisture Contamination Ensure all glassware is oven-dried. Use anhydrous solvents. Store DMC in a desiccator.
Poor Substrate Solubility Select a solvent in which all reactants are soluble. Common solvents for DMC couplings include dichloromethane (DCM), acetonitrile, and THF. For substrates with poor solubility, DMF can be considered, though it can be harder to remove during workup.
Low Reactivity of Substrates Sterically Hindered Substrates: Increase reaction temperature (e.g., to reflux). Increase reaction time. Consider using a less hindered base. Poorly Nucleophilic Amines (e.g., anilines): Increase reaction temperature. Use a more polar aprotic solvent to enhance reactivity.
Inappropriate Base Use a non-nucleophilic base such as triethylamine (TEA) or pyridine. Ensure two equivalents of the base are used to neutralize the generated HCl.
Insufficient Activation Ensure at least one full equivalent of DMC is used. For very challenging cases, a slight excess (1.1-1.2 equivalents) may be beneficial.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Steps
Racemization in Peptide Synthesis Perform the reaction at a lower temperature (0 °C to room temperature). Choose a non-polar solvent if possible. Minimize reaction time.
Undesired C-acylation If using DMAP, try running the reaction without it or with a different, less nucleophilic catalyst.
Reaction with Polyfunctional Substrates If your substrate has multiple nucleophilic sites, consider using protecting groups to ensure regioselectivity.

Quantitative Data on DMC Couplings

The following tables summarize representative yields for amide and ester formation using DMC under various conditions, based on data from the seminal work by Ishikawa et al. (1999).[6]

Table 1: Amide Bond Formation with Various Amines

Carboxylic AcidAmineBaseSolventTemp. (°C)Time (h)Yield (%)
3-Phenylpropionic acidBenzylaminePyridineCH₂Cl₂RT2095
3-Phenylpropionic acidAnilinePyridineCH₂Cl₂Reflux2085
Benzoic acidBenzylaminePyridineCH₂Cl₂RT2098
N-Boc-AlanineGlycine methyl esterPyridineCH₂Cl₂RT2092

Table 2: Esterification of Various Alcohols

Carboxylic AcidAlcoholBaseSolventTemp. (°C)Time (h)Yield (%)
3-Phenylpropionic acidBenzyl alcoholPyridineCH₂Cl₂RT2096
3-Phenylpropionic acidtert-Butyl alcoholPyridineCH₂Cl₂RT2091
Benzoic acidIsopropyl alcoholPyridineCH₂Cl₂RT2094
CycloartenolN-Boc-AlaninePyridine1,2-DichloroethaneReflux2088

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol is a general guideline for the coupling of a carboxylic acid with a primary or secondary amine using DMC.

  • To a solution of the carboxylic acid (1.0 equiv), amine (1.0 equiv), and DMC (1.0 equiv) in an anhydrous halogenated solvent (e.g., dichloromethane, ~0.1 M), add a non-nucleophilic base (e.g., pyridine or triethylamine, 2.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature. For less reactive substrates, the reaction mixture may need to be heated to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: Esterification of a Sterically Hindered Alcohol

This protocol is adapted for the esterification of a challenging, sterically hindered alcohol.

  • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), the hindered alcohol (e.g., tert-butyl alcohol, 1.0 equiv), and DMC (1.0 equiv) in anhydrous dichloromethane (~0.1 M).

  • Add pyridine (2.0 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 20-24 hours). Gentle heating may be required if the reaction is slow, but monitor for potential side reactions.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizing Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows for troubleshooting and optimizing DMC-mediated coupling reactions.

G cluster_0 Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Evaluate Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->start No, Replace/Purify reagents_ok->check_conditions Yes increase_temp Increase Temperature / Time conditions_ok->increase_temp No success Reaction Successful conditions_ok->success Yes change_solvent Change Solvent increase_temp->change_solvent use_additive Consider Additive (e.g., DMAP) change_solvent->use_additive re_evaluate Re-evaluate Substrate Reactivity use_additive->re_evaluate

Caption: A workflow diagram for troubleshooting low conversion in DMC-mediated couplings.

G cluster_1 DMC Activation and Coupling Pathway reactants Carboxylic Acid + DMC + Base active_intermediate Activated Acyl-Imidazolium Intermediate reactants->active_intermediate Activation tetrahedral_intermediate Tetrahedral Intermediate active_intermediate->tetrahedral_intermediate Nucleophilic Attack nucleophile Nucleophile (Amine/Alcohol) nucleophile->tetrahedral_intermediate product Amide / Ester Product tetrahedral_intermediate->product Collapse byproduct 1,3-dimethyl-2-imidazolidinone (DMI) + Base·HCl tetrahedral_intermediate->byproduct

References

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) in their synthetic reactions. The focus is on providing practical solutions to common purification challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of reaction mixtures where DMC has been used as a coupling or dehydrating agent.

Problem Potential Cause Recommended Solution
Persistent Emulsion During Aqueous Workup High concentration of polar byproducts or starting materials acting as surfactants. The reaction solvent may be contributing to emulsion formation.1. Addition of Brine: Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion. 2. Solvent Modification: If the reaction solvent is known to cause emulsions (e.g., THF, dioxane), it is best to remove it under reduced pressure before the aqueous workup. Redissolve the residue in a less miscible organic solvent like ethyl acetate or dichloromethane. 3. Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion by breaking up suspended solids that may be stabilizing it.[1] 4. Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively separate the layers.
Incomplete Removal of 1,3-dimethyl-2-imidazolidinone (DMI) byproduct Insufficient volume or number of aqueous washes. The product may be trapping the DMI in the organic layer.1. Increase Wash Volume/Frequency: Increase the volume of water or brine used for each wash and/or increase the number of washes. For every 5 mL of DMF or DMSO used as a reaction solvent, consider using 5 x 10 mL of water for the aqueous wash. 2. Back-Extraction: After the initial separation, the organic layer can be further washed with fresh aqueous phase to ensure complete removal of the highly water-soluble DMI.
Product is Partially Water-Soluble The target molecule contains polar functional groups that give it some solubility in the aqueous phase, leading to yield loss.1. "Salting Out": Use saturated brine for all aqueous washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, driving the product into the organic phase.[2] 2. Alternative Extraction Solvent: Employ a more polar, water-immiscible organic solvent for extraction. A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar compounds from an aqueous phase.[3] 3. Back-extract the Aqueous Layer: After the initial extraction, wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Product Degradation During Acidic or Basic Wash The target molecule contains acid- or base-labile functional groups (e.g., certain esters, acetals, silyl ethers).1. Use Mild Conditions: If an acidic wash is necessary to remove basic impurities (like pyridine or triethylamine), use a dilute solution of a weak acid, such as 5% aqueous citric acid or saturated ammonium chloride, instead of strong acids like HCl. 2. Use Mild Basic Wash: For removing acidic starting materials, use saturated aqueous sodium bicarbonate instead of stronger bases like sodium hydroxide. 3. Omit Acid/Base Wash: If possible, purify the product directly by column chromatography without acidic or basic washes, provided the impurities can be separated effectively.
Residual Pyridine or Triethylamine in the Product Incomplete removal of the base used in the reaction during the aqueous workup.1. Dilute Acid Wash: Wash the organic layer with dilute aqueous HCl (e.g., 1-5% solution). The amine will be protonated and partition into the aqueous layer. This is only suitable for acid-stable target compounds. 2. Copper Sulfate Wash: For acid-sensitive compounds, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper will complex with the amine, and the blue-colored complex will be extracted into the aqueous phase. Continue washing until the aqueous layer no longer changes color.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using DMC in terms of purification?

A1: The main advantage of DMC is that its primary byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is highly soluble in water.[4] This greatly simplifies purification, as the DMI can be easily removed from the reaction mixture with a simple aqueous wash, unlike the insoluble urea byproducts formed when using reagents like dicyclohexylcarbodiimide (DCC).[5]

Q2: A standard aqueous workup is not sufficiently purifying my product. What are the next steps?

A2: If an aqueous workup is insufficient, the next step is typically purification by silica gel column chromatography. The choice of eluent will depend on the polarity of your product.

Q3: My product is a liquid and cannot be purified by crystallization. Are there alternatives to column chromatography?

A3: Yes, if your product is a liquid, you might consider purification by distillation, especially if there is a significant difference in boiling points between your product and any remaining impurities. For high-boiling liquids, vacuum distillation is a suitable option.[6]

Q4: How can I confirm that all the DMI has been removed from my organic layer?

A4: The most definitive way is to analyze a sample of your crude product by ¹H NMR spectroscopy. The DMI has characteristic signals that can be monitored. If these signals are absent, the byproduct has been successfully removed.

Q5: Can I use solid-phase extraction (SPE) to purify my product after a reaction with DMC?

A5: Yes, solid-phase extraction can be an effective alternative to liquid-liquid extraction, especially for preventing the formation of emulsions.[5] The choice of the solid phase and elution solvent will depend on the properties of your target molecule.

Experimental Protocols

General Aqueous Workup Protocol for DMC Reactions

  • Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or saturated aqueous sodium chloride (brine). If a base such as pyridine or triethylamine was used, a wash with dilute aqueous HCl or 10% aqueous CuSO₄ may be necessary.[7] If an acidic starting material needs to be removed, a wash with saturated aqueous NaHCO₃ can be performed.[7]

  • Separation: Separate the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table provides illustrative data on the purity of a hypothetical product obtained using different purification strategies after a DMC-mediated esterification. This data is for exemplary purposes only and actual results will vary depending on the specific reaction.

Purification StrategyPurity of Crude Product (by ¹H NMR)Yield after Purification
Aqueous Wash Only85%90%
Aqueous Wash followed by Silica Gel Chromatography>98%82%
Solid-Phase Extraction92%88%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Reactants + DMC + Solvent reaction Stir at appropriate temperature start->reaction monitor Monitor reaction (TLC/LC-MS) reaction->monitor quench Quench with H2O monitor->quench extract Extract with organic solvent quench->extract wash Wash (brine, dilute acid/base) extract->wash dry Dry organic layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: General experimental workflow for reactions involving DMC.

Troubleshooting Logic for Emulsion Formation

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion forms during workup add_brine Add saturated NaCl (brine) start->add_brine filter_celite Filter through Celite® add_brine->filter_celite Fails resolved Emulsion Resolved add_brine->resolved Success remove_solvent Remove reaction solvent in vacuo, then extract filter_celite->remove_solvent Fails filter_celite->resolved Success centrifuge Centrifuge the mixture remove_solvent->centrifuge Fails remove_solvent->resolved Success centrifuge->resolved Success

Caption: Decision-making workflow for resolving emulsions.

References

Impact of base and solvent on 2-Chloro-1,3-dimethylimidazolinium chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of DMC in chemical synthesis. Here you will find troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to help optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC) and what are its primary applications?

A1: this compound (DMC), also known as Ishikawa's reagent, is a versatile dehydrating and coupling agent used in a wide range of organic syntheses.[1] Its primary applications include esterification, amidation (including peptide synthesis), macrolactonization, and the formation of various heterocycles.[1][2] It serves as a highly effective alternative to traditional coupling reagents like dicyclohexylcarbodiimide (DCC), offering advantages such as milder reaction conditions and easier purification due to the water-solubility of its byproducts.[3][4]

Q2: How should I handle and store DMC?

A2: DMC is sensitive to moisture and will gradually decompose in its presence to form 1,3-dimethyl-2-imidazolidinone (DMI) and hydrochloric acid.[3] This decomposition is accelerated in protic solvents and in the presence of a base.[3] Therefore, it is crucial to store DMC under dry, inert conditions (e.g., under nitrogen or argon) at a cool temperature (2–8°C is recommended).[2] When kept desiccated, it is stable at room temperature for over a year.[3]

Q3: What are the most common solvents and bases used with DMC?

A3: Halogenated solvents like dichloromethane (CH₂Cl₂) are most commonly used for DMC-mediated acylation reactions.[3] Other aprotic solvents may also be suitable depending on the specific reaction. Protic solvents should be avoided due to the reagent's instability.[3] Tertiary amines such as triethylamine (Et₃N) and pyridine are typically used as the base to neutralize the HCl generated during the reaction.[3] Generally, two equivalents of the amine base are used per equivalent of DMC.[3]

Q4: My reaction yield is low. What are the common causes and how can I improve it?

A4: Low yields in DMC-mediated reactions can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include moisture in the reaction, suboptimal base or solvent selection, steric hindrance in the substrates, or incomplete reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with DMC.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Moisture Contamination DMC is highly sensitive to moisture, which leads to its rapid decomposition.[3] • Ensure all glassware is flame-dried or oven-dried before use. • Use anhydrous solvents and reagents. • Run the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry The ratio of reactants is critical. • A typical acylation uses 1 equivalent each of the carboxylic acid, the nucleophile (alcohol or amine), and DMC, with 2 equivalents of a tertiary amine base.[3]
Suboptimal Base The choice of base can influence the reaction rate and side reactions. • Triethylamine or pyridine are standard choices.[3] • For sterically hindered substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial, although this may require optimization.
Steric Hindrance Bulky groups on the carboxylic acid or the nucleophile can slow down the reaction. • Increase the reaction time or moderately increase the temperature (e.g., reflux).[3] • Consider using a more potent coupling reagent if steric hindrance is extreme.[5]
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. • Ensure the chosen solvent can dissolve all reactants. While dichloromethane is common, other aprotic solvents like acetonitrile or THF can be tested.
Incomplete Reaction The reaction may not have reached completion. • Monitor the reaction progress using TLC or LC-MS. • Extend the reaction time if starting material is still present.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Decomposition of DMC If moisture is present, DMC decomposes, and the primary byproduct is 1,3-dimethyl-2-imidazolidinone (DMI), which is water-soluble and typically removed during aqueous workup.[3]
Side Reactions with Nucleophilic Bases While tertiary amines like triethylamine are generally used, primary or secondary amines will react with the activated carboxylic acid, leading to undesired amide byproducts. • Ensure the use of a non-nucleophilic tertiary amine base.
Racemization in Peptide Coupling In peptide synthesis, the activated amino acid can be susceptible to racemization, especially with prolonged activation times or strong bases. • Minimize the pre-activation time before adding the amine component. • Use a weaker, sterically hindered base like DIPEA or 2,4,6-collidine.[5] • Consider performing the reaction at a lower temperature.

Data Presentation

The following tables summarize quantitative data from the literature for common DMC-mediated reactions.

Table 1: Esterification of Various Carboxylic Acids with Alcohols using DMC Reaction Conditions: Carboxylic Acid (1 equiv.), Alcohol (1 equiv.), DMC (1 equiv.), Triethylamine (2 equiv.), in Dichloromethane (CH₂Cl₂) at room temperature, unless otherwise noted.

Carboxylic AcidAlcoholTime (h)Yield (%)Reference
Benzoic acidBenzyl alcohol398[3]
Phenylacetic acidBenzyl alcohol396[3]
N-Cbz-L-arginineBenzyl alcohol391[3]
Acetic acidtert-Butanol2492[3]
Phenylacetic acidCycloartenol2488[3]

Table 2: Amidation of Carboxylic Acids with Amines using DMC Reaction Conditions: Carboxylic Acid (1 equiv.), Amine (1 equiv.), DMC (1 equiv.), Triethylamine (2 equiv.), in Dichloromethane (CH₂Cl₂) at room temperature, unless otherwise noted.

Carboxylic AcidAmineTime (h)Yield (%)Reference
Benzoic acidBenzylamine398[3]
Phenylacetic acidAniline395[3]
Acetic acidCyclohexylamine394[3]
Benzoic acidPyrrolidine399[3]

Table 3: Solubility of DMC in Various Solvents

SolventSolubility (mL/g) at RT
Dichloromethane15
Chloroform20
Acetonitrile5
Tetrahydrofuran (THF)100
1,4-Dioxane200
Benzene> 500
Diethyl ether> 500
MethanolReactive
WaterReactive

Data sourced from J. Org. Chem. 1999, 64, 6984-6988.[3]

Experimental Protocols

Protocol 1: General Procedure for Esterification/Amidation

This protocol describes a general method for the acylation of an alcohol or amine using a carboxylic acid and DMC.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol or Amine (1.0 eq)

  • This compound (DMC) (1.0 eq)

  • Triethylamine (or Pyridine) (2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 5% HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the alcohol or amine (1.0 eq), and DMC (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the solids.

  • Cool the mixture in an ice bath (0°C).

  • Add triethylamine (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (typically 3-24 hours). Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate key processes related to the use of DMC.

G cluster_workflow General DMC Coupling Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) mix 2. Mixing (Acid, Nucleophile, DMC in Solvent) prep->mix base 3. Base Addition (e.g., Triethylamine, 0°C to RT) mix->base react 4. Reaction (Monitor by TLC/LC-MS) base->react workup 5. Aqueous Workup (Wash and Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Standard experimental workflow for DMC-mediated coupling reactions.

G cluster_mechanism Simplified Reaction Mechanism RCOOH Carboxylic Acid ActiveInt Activated Intermediate (Acylimidazolium salt) RCOOH->ActiveInt DMC DMC DMC->ActiveInt Base Base (-HCl) Base->ActiveInt + Base - HCl Product Product (Ester or Amide) ActiveInt->Product DMI Byproduct (DMI) ActiveInt->DMI Nuc Nucleophile (R'-OH or R'-NH₂) Nuc->Product

Caption: Simplified mechanism of carboxylic acid activation and coupling using DMC.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed? check_moisture Moisture Present? start->check_moisture dry Action: Use Anhydrous Conditions & Reagents check_moisture->dry Yes check_sterics Steric Hindrance? check_moisture->check_sterics No ok Yield Improved dry->ok increase_time Action: Increase Time/Temp check_sterics->increase_time Yes check_sol Solubility Issue? check_sterics->check_sol No increase_time->ok change_sol Action: Change Solvent check_sol->change_sol Yes check_sol->ok No (Re-evaluate Stoichiometry) change_sol->ok

Caption: A decision tree for troubleshooting low-yield DMC coupling reactions.

References

Overcoming solubility issues with 2-Chloro-1,3-dimethylimidazolinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Welcome to the technical support center for this compound (DMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DMC in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMC), and what are its primary applications?

A1: this compound (DMC) is a powerful dehydrating and coupling agent used in organic synthesis.[1] It is a cost-effective and highly reactive alternative to other coupling reagents like dicyclohexylcarbodiimide (DCC).[1] Its primary applications include amidation, esterification, peptide synthesis, and the formation of other acid derivatives. A key advantage of DMC is that its byproduct, 1,3-dimethyl-2-imidazolidinone (DMI), is water-soluble, which simplifies product purification.[1]

Q2: How should I handle and store DMC?

A2: DMC is hygroscopic and moisture-sensitive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2] Exposure to moisture can lead to its decomposition.[1] Always handle DMC in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: In which solvents is DMC soluble?

A3: DMC exhibits a range of solubilities in common organic solvents. Generally, it is soluble in chlorinated solvents like dichloromethane and chloroform, and also shows solubility in polar aprotic solvents such as acetonitrile. It has limited solubility in ethereal solvents and hydrocarbons. For quantitative data, please refer to the solubility table below.

Data Presentation: Solubility of DMC

The following table summarizes the solubility of this compound in various solvents at room temperature.

SolventSolubility (mL of solvent per gram of DMC)
Dichloromethane (CH₂Cl₂)10
Chloroform (CHCl₃)10
Acetonitrile (CH₃CN)10
Dioxane50
Tetrahydrofuran (THF)100
Benzene> 100
Diethyl ether> 100
Hexane> 100
WaterSoluble and Reactive
Alcohols (e.g., Methanol, Ethanol)Reactive

Data extracted from J. Org. Chem. 1999, 64, 19, 6984-6988.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction is sluggish, and I'm observing a low yield of my desired amide/ester. What could be the problem?

Answer:

Several factors can contribute to low product yield in DMC-mediated coupling reactions. Consider the following troubleshooting steps:

  • Moisture Contamination: DMC is highly sensitive to moisture, which can hydrolyze the reagent and render it inactive. Ensure that all glassware is oven-dried and cooled under a stream of inert gas, and use anhydrous solvents.

  • Inadequate Solubility: If your starting materials or DMC are not fully dissolved, the reaction will be slow. Refer to the solubility table and consider using a co-solvent if necessary. Gentle warming can sometimes aid dissolution, but be cautious as excessive heat can degrade DMC.

  • Insufficient Base: Many DMC coupling reactions require a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[3] Ensure you are using the correct stoichiometry of the base. An insufficient amount of base can stall the reaction.

  • Steric Hindrance: Highly sterically hindered carboxylic acids or nucleophiles (amines or alcohols) can react slowly. In such cases, you may need to increase the reaction temperature or prolong the reaction time.

  • Reagent Purity: The purity of DMC and other reactants is crucial. Use freshly opened or properly stored DMC. The purity of the carboxylic acid and the nucleophile should also be verified.

Issue 2: Formation of Side Products and Purification Challenges

Question: I'm observing unexpected spots on my TLC, and purification of my product is difficult. What are the common side products, and how can I minimize them and purify my final compound?

Answer:

The primary byproduct of a DMC-mediated reaction is 1,3-dimethyl-2-imidazolidinone (DMI), which is generally easy to remove due to its water solubility.[1] However, other side reactions can occur:

  • N-acylurea Formation: Although less common than with carbodiimides like DCC, rearrangement of the activated intermediate can lead to the formation of an N-acylurea byproduct, especially with prolonged reaction times or elevated temperatures. To minimize this, use the minimum effective reaction time and temperature.

  • Epimerization in Peptide Coupling: When coupling chiral amino acids, there is a risk of epimerization. To reduce this risk, perform the reaction at a lower temperature and avoid prolonged exposure to the base.

  • Purification Strategy:

    • Aqueous Workup: The majority of the DMI byproduct can be removed by washing the reaction mixture with water or a dilute acid solution (e.g., 5% HCl), followed by a wash with a saturated aqueous sodium bicarbonate solution.[3]

    • Chromatography: If byproducts are still present, column chromatography on silica gel is usually effective for purifying the desired product.

    • Recrystallization/Precipitation: If the product is a solid, recrystallization or precipitation can be an effective final purification step.

Experimental Protocols

General Protocol for Amide Synthesis using DMC
  • To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0 equiv.) in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base, such as triethylamine (2.2 equiv.), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Wash the combined organic layers sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Ester Synthesis using DMC
  • To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 equiv.).

  • Cool the mixture to 0 °C.

  • Slowly add a non-nucleophilic base, such as pyridine (2.2 equiv.), dropwise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, add water to the mixture.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting ester by flash column chromatography.

Mandatory Visualizations

Amidation Reaction Workflow

amidation_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Byproducts Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine (R'-NH2) Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack DMC DMC DMC->Activation Base Base (e.g., Pyridine) Base->Activation Activation->Nucleophilic_Attack Activated Intermediate Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product_Formation Amide Formation Intermediate->Product_Formation Amide Amide (R-CONHR') Product_Formation->Amide DMI 1,3-dimethyl- 2-imidazolidinone (DMI) Product_Formation->DMI Base_HCl Base Hydrochloride Product_Formation->Base_HCl

Caption: Workflow for a typical amidation reaction using DMC.

Esterification Signaling Pathway

esterification_pathway Carboxylic_Acid Carboxylic Acid Activated_Ester Activated Acyl Imidazolium Intermediate Carboxylic_Acid->Activated_Ester + DMC - Cl- DMC 2-Chloro-1,3-dimethyl- imidazolinium chloride Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol Ester Ester Product Tetrahedral_Intermediate->Ester - H+ DMI_Byproduct 1,3-dimethyl-2- imidazolidinone (DMI) Tetrahedral_Intermediate->DMI_Byproduct

Caption: Simplified signaling pathway for esterification mediated by DMC.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield in DMC Coupling check_moisture Check for Moisture (Anhydrous Solvents/Glassware?) start->check_moisture check_solubility Check Solubility (All components dissolved?) check_moisture->check_solubility No success Problem Resolved check_moisture->success Yes check_base Check Base (Correct stoichiometry?) check_solubility->check_base No check_solubility->success Yes check_sterics Assess Steric Hindrance check_base->check_sterics No check_base->success Yes increase_temp_time Increase Temperature or Reaction Time check_sterics->increase_temp_time Yes fail Consult Further Literature/Support check_sterics->fail No increase_temp_time->success

Caption: A logical workflow for troubleshooting low yields in DMC coupling reactions.

References

Technical Support Center: Workup Procedures for 1,3-Dimethyl-2-imidazolidinone (DMI) Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 1,3-dimethyl-2-imidazolidinone (DMI) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-dimethyl-2-imidazolidinone (DMI) and why is it difficult to remove?

A1: 1,3-Dimethyl-2-imidazolidinone (DMI) is a highly polar, aprotic solvent with a high boiling point (222-226 °C) and excellent stability in the presence of acids and alkalis.[1][2] Its high polarity and miscibility with both water and many organic solvents make its removal from reaction mixtures challenging, as it can partition into both aqueous and organic phases during standard liquid-liquid extractions.[3]

Q2: What are the primary methods for removing DMI?

A2: The most common and effective method for removing DMI is through aqueous extraction, leveraging its high solubility in water.[3] This typically involves washing the organic reaction mixture with water or a brine solution. In some cases, azeotropic distillation or chromatography may also be employed.

Q3: Is DMI compatible with acid-sensitive compounds?

A3: DMI itself is stable in the presence of acids.[2] However, the challenge arises during the workup procedure. Standard aqueous washes with acidic solutions to remove basic impurities cannot be used if the desired product is acid-sensitive. This necessitates the use of neutral or basic workup conditions.[4]

Q4: Can DMI be recovered and reused?

A4: Yes, a patented procedure describes the recovery of DMI from an aqueous solution by extraction with n-butanol in the presence of an inorganic salt, followed by distillation.[5] This can be an economical and environmentally friendly approach, especially on a larger scale.

Data Presentation

Physical Properties of DMI
PropertyValue
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
Boiling Point222-226 °C[1]
Melting Point7.5 °C[2]
Density1.056 g/mL at 25 °C
Flash Point95 °C (closed cup) / 120 °C (open cup)[2]
Water SolubilityFreely soluble/Miscible[6]
Distribution Coefficients of DMI between Water and Organic Solvents

The following table summarizes the distribution coefficient (concentration of DMI in the organic layer / concentration of DMI in the water layer) for various organic solvents, indicating how DMI partitions between the two phases. A higher value suggests greater partitioning into the organic phase.

Organic SolventDistribution Coefficient (27-30 °C)
Chloroform2.5
Dichloromethane2.5
1,2-Dichloroethane0.77
Benzene0.22
Toluene0.14
Diethyl ether0.06

Data sourced from Mitsui Chemicals Europe.

Experimental Protocols

Protocol 1: Standard Aqueous Wash for DMI Removal

This protocol is suitable for reactions where the product is not sensitive to water and is soluble in a water-immiscible organic solvent.

Workflow Diagram:

G start Reaction Mixture in DMI dilute Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) start->dilute wash1 Wash with Water (e.g., 3 x volume of DMI) dilute->wash1 separate1 Separate Layers wash1->separate1 wash2 Wash with Brine (Saturated NaCl solution) separate1->wash2 separate2 Separate Layers wash2->separate2 dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) separate2->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate product Isolated Product concentrate->product

Caption: Standard aqueous extraction workflow for DMI removal.

Methodology:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether). A common starting point is to use a volume of extraction solvent that is 5-10 times the volume of DMI used.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a volume of deionized water equal to or greater than the volume of the organic layer. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat Washes: Repeat the aqueous wash (steps 2 and 3) at least two more times. The high water solubility of DMI means multiple washes are crucial for its effective removal.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and can aid in breaking any emulsions that may have formed.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: DMI Removal for Acid-Sensitive Products

This protocol avoids the use of acidic solutions, making it suitable for products that are unstable in acidic conditions.

Workflow Diagram:

G start Reaction Mixture in DMI (Acid-Sensitive Product) dilute Dilute with a non-polar organic solvent (e.g., pentane, hexane) start->dilute wash_neutral Wash with Neutral Water dilute->wash_neutral separate1 Separate Layers wash_neutral->separate1 wash_brine Wash with Brine separate1->wash_brine separate2 Separate Layers wash_brine->separate2 dry Dry organic layer separate2->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Purify by Chromatography (e.g., on neutral or basic alumina) concentrate->chromatography product Isolated Product chromatography->product

Caption: DMI removal workflow for acid-sensitive products.

Methodology:

  • Dilution: Dilute the reaction mixture with a non-polar organic solvent such as pentane or hexane. DMI has lower solubility in these solvents compared to more polar ones like ethyl acetate, which can facilitate its partitioning into the aqueous phase.

  • Neutral Water Wash: Wash the organic layer with deionized water. Repeat this wash multiple times.

  • Brine Wash: Follow with a brine wash to help remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Alternative Purification: If significant DMI remains, purification by column chromatography may be necessary. For acid-sensitive compounds, consider using a neutral or basic stationary phase, such as neutral or basic alumina, to avoid product degradation.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Persistent DMI in the organic layer after multiple washes. - Insufficient volume or number of aqueous washes.- Use of an organic solvent in which DMI is highly soluble (e.g., dichloromethane, chloroform).[4]- Increase the volume and/or number of water and brine washes.- Switch to a less polar extraction solvent like diethyl ether, pentane, or hexane.- Consider adding a salt like lithium chloride (LiCl) to the aqueous wash (e.g., a 5% aqueous solution) to increase the polarity of the aqueous phase and "salt out" the DMI from the organic layer. This is a common technique for removing similar polar aprotic solvents like DMF.
Emulsion formation during extraction. - Vigorous shaking of the separatory funnel.- Presence of surfactants or other amphiphilic molecules in the reaction mixture.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.- Centrifugation can also be an effective method for breaking stubborn emulsions.
Product is also water-soluble, leading to loss during aqueous extraction. - The desired product has significant solubility in the aqueous phase.- Minimize the volume of water used for washing, while still ensuring adequate DMI removal.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover some of the dissolved product.- Consider alternative, non-aqueous workup methods if product loss is significant. This could include direct purification by chromatography on a suitable stationary phase or precipitation/crystallization of the product from the reaction mixture by adding an anti-solvent.
Difficulty removing DMI from a reaction with a basic, acid-sensitive product. - Inability to use acidic washes to protonate and extract the basic product.- Follow Protocol 2 for acid-sensitive products.- If the product is a solid, consider precipitating it from the reaction mixture by adding a non-polar anti-solvent and then washing the solid with a solvent in which DMI is soluble but the product is not.

References

Validation & Comparative

A Head-to-Head Comparison: 2-Chloro-1,3-dimethylimidazolinium Chloride (DMC) vs. Dicyclohexylcarbodiimide (DCC) as Dehydrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a dehydrating agent is a critical decision in the synthesis of esters and amides, impacting reaction efficiency, product purity, and overall workflow. This guide provides an objective comparison of a modern coupling reagent, 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), against the classical and widely used dicyclohexylcarbodiimide (DCC), supported by experimental data and detailed protocols.

Executive Summary

This compound (DMC) emerges as a powerful and advantageous alternative to the long-established dicyclohexylcarbodiimide (DCC) for dehydration reactions. The primary benefits of DMC lie in its higher reactivity, milder reaction conditions, and, most significantly, the water-solubility of its byproduct, which vastly simplifies product purification. In contrast, DCC, while inexpensive, is hampered by the formation of insoluble dicyclohexylurea (DCU), a notorious culprit in complicating work-up procedures. Furthermore, DCC is a known potent skin irritant, posing a greater handling risk.

Physicochemical Properties

A brief overview of the key properties of DMC and DCC is presented below.

PropertyThis compound (DMC)Dicyclohexylcarbodiimide (DCC)
CAS Number 37091-73-9[1]538-75-0
Molecular Formula C5H10Cl2N2[1][2]C13H22N2
Molar Mass 169.05 g/mol [1][2]206.33 g/mol
Appearance White to off-white crystalline powder[1]Waxy white solid with a sweet odor
Melting Point 133-140 °C[1]34-35 °C
Solubility Soluble in Chloroform, Methanol, Water[1]Highly soluble in dichloromethane, THF, acetonitrile, DMF; insoluble in water.
Stability Stable under inert atmosphere, moisture sensitive.[1]Stable, but moisture sensitive.

Mechanism of Action

Both DMC and DCC function by activating a carboxylic acid to facilitate nucleophilic attack by an alcohol or amine. However, their mechanisms and the resulting byproducts differ significantly.

This compound (DMC)

DMC activates a carboxylic acid by forming a highly reactive acyl-amidinium intermediate. This intermediate is then readily attacked by a nucleophile (e.g., an alcohol or amine) to form the desired ester or amide. The byproduct of this reaction is the water-soluble 1,3-dimethyl-2-imidazolidinone (DMI).[3]

dmc_mechanism RCOOH Carboxylic Acid (R-COOH) Activated_Intermediate Acyl-amidinium Intermediate RCOOH->Activated_Intermediate DMC DMC DMC->Activated_Intermediate Product Ester/Amide (R-CO-Nu) Activated_Intermediate->Product DMI 1,3-dimethyl-2-imidazolidinone (DMI) (Water-soluble byproduct) Activated_Intermediate->DMI Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Intermediate dcc_mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Product Ester/Amide (R-CO-Nu) O_acylisourea->Product DCU Dicyclohexylurea (DCU) (Insoluble byproduct) O_acylisourea->DCU Nucleophile Nucleophile (Nu-H) Nucleophile->O_acylisourea experimental_workflow cluster_dmc DMC Workflow cluster_dcc DCC Workflow dmc_start 1. Mix Carboxylic Acid, Alcohol/Amine, and DMC in Solvent dmc_reaction 2. Reaction at Room Temperature dmc_start->dmc_reaction dmc_workup 3. Aqueous Work-up (Wash with water) dmc_reaction->dmc_workup dmc_extraction 4. Extraction and Drying dmc_workup->dmc_extraction dmc_purification 5. Purification (e.g., Column Chromatography) dmc_extraction->dmc_purification dcc_start 1. Mix Carboxylic Acid, Alcohol/Amine, and DCC in Solvent dcc_reaction 2. Reaction (often at 0°C to rt) dcc_start->dcc_reaction dcc_filtration 3. Filtration to Remove Insoluble DCU Byproduct dcc_reaction->dcc_filtration dcc_workup 4. Aqueous Work-up (Acid and Base Washes) dcc_filtration->dcc_workup dcc_extraction 5. Extraction and Drying dcc_workup->dcc_extraction dcc_purification 6. Purification (e.g., Column Chromatography) dcc_extraction->dcc_purification

References

A Head-to-Head Comparison: DMC vs. Uronium and Phosphonium-Based Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, peptide purity, and the stereochemical integrity of the final product. This guide provides an objective comparison of 2-chloro-1,3-dimethylimidazolinium chloride (DMC) with commonly used uronium and phosphonium-based coupling reagents, offering available data to facilitate an informed selection for specific synthetic challenges.

The synthesis of peptides, whether for basic research or the development of novel therapeutics, hinges on the robust and efficient formation of amide bonds. Over the years, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and disadvantages. Among the most prevalent are the uronium/aminium salts, such as HBTU and HATU, and the phosphonium salts, like PyBOP. More recently, imidazolium-based reagents, including DMC, have emerged as promising alternatives. This guide will delve into a comparative analysis of these reagent classes, focusing on their performance, mechanistic pathways, and practical application in peptide synthesis.

Quantitative Performance Analysis

A direct quantitative comparison of coupling reagents is challenging as performance is often sequence-dependent and influenced by reaction conditions. However, by collating data from various studies, a general performance overview can be established. While specific side-by-side data for DMC against all common reagents for a single peptide is limited in publicly available literature, the performance of closely related imidazolium salts and general knowledge of reagent classes allow for a comparative summary.

Coupling ReagentClassTypical YieldRacemization PotentialKey AdvantagesKey Disadvantages
DMC ImidazoliumGood to ExcellentLow to Very LowEffective for sterically hindered couplings, low racemization.Less documented in routine SPPS compared to others.
HBTU Uronium/AminiumHigh to ExcellentLowCost-effective, fast reaction times.Potential for guanidinylation of the N-terminal amine.
HATU Uronium/AminiumExcellentVery LowHighly reactive, excellent for difficult couplings, low racemization.Higher cost, potential for guanidinylation.
PyBOP PhosphoniumHigh to ExcellentVery LowLow racemization, no guanidinylation side reaction.Byproducts can be difficult to remove.

Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence, reaction conditions, and experimental setup.

Mechanistic Differences: A Tale of Activation

The fundamental difference between these classes of coupling reagents lies in their mechanism of carboxylic acid activation, which ultimately dictates their efficacy and side-reaction profiles.

Uronium/Aminium and Phosphonium Reagents: The Role of Benzotriazole Derivatives

Uronium/aminium reagents like HBTU and HATU, and phosphonium reagents like PyBOP, typically react with the carboxylic acid to form an active ester intermediate, most commonly a benzotriazolyl ester. The reactivity of this intermediate is further influenced by the nature of the benzotriazole derivative (e.g., HOBt vs. HOAt).

G cluster_uronium Uronium/Aminium Reagent (e.g., HATU) cluster_phosphonium Phosphonium Reagent (e.g., PyBOP) Uronium Uronium/Aminium Salt ActiveEster1 OAt Active Ester Uronium->ActiveEster1 activates Byproduct1 Tetramethylurea Uronium->Byproduct1 CarboxylicAcid1 R-COOH CarboxylicAcid1->ActiveEster1 PeptideBond1 Peptide Bond ActiveEster1->PeptideBond1 Amine1 H₂N-R' Amine1->PeptideBond1 Phosphonium Phosphonium Salt ActiveEster2 OBt Active Ester Phosphonium->ActiveEster2 activates Byproduct2 HMPA/Pyrrolidinylphosphine oxide Phosphonium->Byproduct2 CarboxylicAcid2 R-COOH CarboxylicAcid2->ActiveEster2 PeptideBond2 Peptide Bond ActiveEster2->PeptideBond2 Amine2 H₂N-R' Amine2->PeptideBond2

DMC: The Imidazolium Pathway

DMC, a chloroamidinium salt, follows a distinct activation pathway. It reacts with the carboxylic acid to form a highly reactive acyl-imidazolium intermediate. This intermediate then readily reacts with the amine component to form the desired peptide bond. This mechanism is believed to contribute to the low levels of racemization observed with this class of reagents.

G DMC DMC (2-chloro-1,3-dimethyl- imidazolinium chloride) AcylImidazolium Acyl-Imidazolium Intermediate DMC->AcylImidazolium activates CarboxylicAcid R-COOH CarboxylicAcid->AcylImidazolium PeptideBond Peptide Bond AcylImidazolium->PeptideBond Byproduct 1,3-Dimethylimidazolidin-2-one AcylImidazolium->Byproduct Amine H₂N-R' Amine->PeptideBond

Experimental Protocols

A standardized protocol for solid-phase peptide synthesis (SPPS) is crucial for obtaining reliable and reproducible results. Below is a general experimental workflow, followed by a specific protocol for a coupling step using DMC.

General SPPS Workflow

G start Start with Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage end Purification cleavage->end

Detailed Protocol for a Coupling Step Using DMC

This protocol outlines a single coupling step in an Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • DMC (3-5 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine, 6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3 x 10 mL/g of resin).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add the base, followed by the DMC. Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin.

  • Reaction Monitoring: Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours depending on the amino acids being coupled. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.

Conclusion and Recommendations

The selection of a coupling reagent is a multifaceted decision that requires consideration of the specific peptide sequence, the scale of the synthesis, cost, and the desired purity of the final product.

  • For routine and non-challenging syntheses , uronium reagents like HBTU offer a cost-effective and efficient solution.

  • For "difficult" couplings , involving sterically hindered amino acids or sequences prone to racemization, HATU and phosphonium reagents like PyBOP are often the preferred choice due to their high reactivity and low racemization profiles.

  • DMC and other imidazolium-based reagents represent a promising class of coupling agents, particularly for challenging couplings where minimizing racemization is paramount. While less commonly used in routine automated synthesis compared to the more established reagents, their performance characteristics warrant their consideration, especially in manual synthesis and for the preparation of complex peptides.

Ultimately, the optimal coupling reagent is best determined empirically for a given synthetic challenge. This guide provides a foundational understanding to aid in the rational selection of the most appropriate reagent to achieve successful peptide synthesis.

A Head-to-Head Battle of Coupling Reagents: 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) vs. HBTU and HATU in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and other critical amidation reactions, the choice of coupling reagent is paramount to achieving high yields, minimizing reaction times, and preserving stereochemical integrity. This guide provides an objective comparison of the efficacy of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) against the widely used uronium-based reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), supported by available data and detailed experimental protocols.

Executive Summary

While HBTU and HATU are established as highly efficient coupling reagents in both solid-phase and solution-phase peptide synthesis, this compound (DMC) emerges as a potent and cost-effective alternative.[1] DMC, a powerful dehydrating agent, offers a distinct mechanistic pathway for amide bond formation. This comparison delves into the performance characteristics of each reagent, providing a framework for selecting the most appropriate tool for a given synthetic challenge.

Quantitative Performance Data

The selection of a coupling reagent is often dictated by its performance in key metrics such as yield, reaction time, and the extent of racemization. The following table summarizes available data to facilitate a direct comparison between DMC, HBTU, and HATU. It is important to note that direct comparative studies for DMC against HBTU and HATU under identical conditions are limited in the literature; the presented data is a composite from various sources.

Coupling ReagentTypical YieldTypical Reaction Time (Peptide Coupling)Racemization Potential
DMC Good to Excellent[2]Variable, dependent on substrateLow (in some cases, no racemization detected)[2]
HBTU High15-60 minutes[3]Low to Moderate
HATU Very High5-20 minutesVery Low

Reaction Mechanisms: A Visual Guide

Understanding the mechanism of action is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. Below are the proposed mechanisms for each coupling reagent.

This compound (DMC)

DMC functions as a dehydrating agent, activating the carboxylic acid to facilitate nucleophilic attack by the amine. The proposed mechanism involves the formation of a highly reactive O-acyl-imidazolidinium intermediate.

DMC_Mechanism Carboxylic Acid Carboxylic Acid Activated Intermediate O-Acyl-imidazolidinium Intermediate Carboxylic Acid->Activated Intermediate + DMC - HCl DMC DMC Amide Bond Amide Activated Intermediate->Amide Bond + Amine Byproduct 1,3-Dimethyl- imidazolidin-2-one Activated Intermediate->Byproduct Amine Amine

Mechanism of DMC in amide bond formation.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU activates the carboxylic acid by forming an HOBt (Hydroxybenzotriazole) active ester, which is then susceptible to nucleophilic attack by the amine.

HBTU_Mechanism Carboxylic Acid Carboxylic Acid Active Ester HOBt Active Ester Carboxylic Acid->Active Ester + HBTU + Base HBTU HBTU Base Base (e.g., DIPEA) Amide Bond Amide Active Ester->Amide Bond + Amine Byproducts Tetramethylurea + HOBt anion Active Ester->Byproducts Amine Amine

Mechanism of HBTU in amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

Similar to HBTU, HATU forms an active ester, but with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt is believed to accelerate the coupling reaction and reduce racemization.

HATU_Mechanism Carboxylic Acid Carboxylic Acid Active Ester HOAt Active Ester Carboxylic Acid->Active Ester + HATU + Base HATU HATU Base Base (e.g., DIPEA) Amide Bond Amide Active Ester->Amide Bond + Amine Byproducts Tetramethylurea + HOAt anion Active Ester->Byproducts Amine Amine

Mechanism of HATU in amide bond formation.

Experimental Protocols

Detailed and reliable protocols are essential for reproducible results. The following sections provide standardized procedures for solution-phase and solid-phase peptide synthesis using each of the discussed coupling reagents.

Solution-Phase Peptide Synthesis Protocol

This protocol outlines the general procedure for coupling two amino acid derivatives in solution.

Solution_Phase_Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Carboxyl_Component Dissolve N-protected amino acid/peptide Activation Add Coupling Reagent (DMC/HBTU/HATU) and Base (for HBTU/HATU) Carboxyl_Component->Activation Amine_Component Dissolve C-protected amino acid/peptide Coupling Add Amine Component to Activated Mixture Amine_Component->Coupling Activation->Coupling Monitoring Monitor reaction (TLC, HPLC) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification

General workflow for solution-phase peptide synthesis.

Materials:

  • N-protected amino acid or peptide fragment (1 equivalent)

  • C-protected amino acid or peptide fragment with a free amino group (1-1.2 equivalents)

  • Coupling Reagent (DMC, HBTU, or HATU) (1-1.2 equivalents)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2-3 equivalents for HBTU/HATU)

  • Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

  • Reactant Preparation: In separate flasks, dissolve the N-protected carboxylic acid component and the C-protected amine component in a minimal amount of anhydrous solvent.

  • Activation (DMC): To the solution of the carboxylic acid, add DMC (1-1.2 equivalents) and stir at room temperature for 10-20 minutes.

  • Activation (HBTU/HATU): To the solution of the carboxylic acid, add the coupling reagent (HBTU or HATU, 1-1.2 equivalents) and the base (DIPEA, 2-3 equivalents). Stir at room temperature for 10-30 minutes.

  • Coupling: Add the solution of the amine component to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-Strategy)

This protocol describes a typical cycle for adding an amino acid to a growing peptide chain on a solid support.[3][4][5][6][7][8]

SPPS_Workflow Start Resin with N-Fmoc Protected Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin Deprotection->Washing1 Coupling Couple next Fmoc-Amino Acid using DMC/HBTU/HATU Washing1->Coupling Washing2 Wash Resin Coupling->Washing2 Repeat Repeat Cycle or Proceed to Cleavage Washing2->Repeat Repeat->Deprotection Next Amino Acid

A single cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling Reagent (DMC, HBTU, or HATU) (3-5 equivalents)

  • Base (e.g., DIPEA) (6-10 equivalents for HBTU/HATU)

  • Resin with a free amino group

  • DMF (Peptide synthesis grade)

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation (DMC): In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add DMC and allow to pre-activate for 5-10 minutes.

  • Amino Acid Activation (HBTU/HATU): In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent (HBTU or HATU) in DMF. Add the base (DIPEA) and allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-120 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid in the sequence.

Conclusion

Both HBTU and HATU have a long-standing reputation for high efficiency and reliability in peptide synthesis. HATU, in particular, is often favored for challenging couplings and for minimizing racemization due to the electronic effect of the aza-substituent.

This compound (DMC) presents itself as a compelling alternative. Its action as a powerful dehydrating agent offers a different mechanistic approach to amide bond formation.[1] While comprehensive, direct comparative data with HBTU and HATU is still emerging, preliminary findings suggest it can achieve high yields with low racemization, potentially at a lower cost.[2] For researchers and drug development professionals, the choice of coupling reagent will depend on the specific requirements of their synthesis, including the complexity of the peptide, the sensitivity of the amino acids to racemization, and budgetary considerations. Further head-to-head comparative studies will be invaluable in fully elucidating the relative merits of DMC in the peptide chemist's toolkit.

References

A Comparative Guide to Imidazolinium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazolinium salts have emerged as a versatile and powerful class of compounds in the field of organic synthesis. As precursors to N-heterocyclic carbenes (NHCs), they play a crucial role in catalysis, while their properties as ionic liquids offer unique solvent environments. This guide provides a comparative analysis of imidazolinium salts against their unsaturated counterparts, imidazolium salts, and other alternatives, supported by experimental data and detailed protocols to aid in catalyst and solvent selection for synthetic applications.

Introduction to Imidazolinium Salts

Imidazolinium salts are five-membered heterocyclic compounds containing two nitrogen atoms within a saturated ring structure. They are the saturated analogs of the more widely known imidazolium salts. This structural difference—saturation versus unsaturation—is the primary determinant of their distinct electronic and steric properties, which in turn influences their performance in various chemical transformations.

The primary applications of imidazolinium salts in organic synthesis are twofold:

  • N-Heterocyclic Carbene (NHC) Precursors: Deprotonation of an imidazolinium salt at the C2 position yields a saturated NHC, often referred to as an imidazolidin-2-ylidene. These carbenes are strong σ-donors and are valued for their flexibility and steric tunability, making them effective ligands for a wide range of transition metal-catalyzed reactions and as organocatalysts in their own right.[1]

  • Ionic Liquids (ILs): When functionalized with appropriate side chains and paired with suitable anions, imidazolinium salts can exist as liquids at or near room temperature. These imidazolinium-based ionic liquids can serve as reaction media, offering advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

Comparative Analysis: Imidazolinium vs. Imidazolium Salts

The key distinction between imidazolinium and imidazolium salts lies in the saturation of the heterocyclic ring. This seemingly subtle difference has significant implications for the properties and catalytic activity of the corresponding NHCs.

FeatureImidazolinium Salts (Saturated NHCs)Imidazolium Salts (Unsaturated NHCs)References
Electronic Properties More electron-donating (stronger σ-donor) due to the lack of π-conjugation in the ring.Less electron-donating due to the aromaticity of the imidazole ring.[1]
Steric Flexibility The saturated backbone allows for greater conformational flexibility of the N-substituents.The planar, aromatic ring imposes more rigidity on the N-substituents.
Stability Saturated NHCs can exhibit enhanced stability under certain conditions, such as harsh acidic environments.The aromaticity of the imidazolium ring contributes to its overall stability.[2][3]
Catalytic Activity The stronger σ-donating ability can lead to different reactivity and selectivity profiles in catalysis.Widely studied and proven effective in a vast array of catalytic transformations.[1][4][5]

Performance in Catalytic Reactions: A Comparative Overview

The choice between an imidazolinium- and an imidazolium-derived catalyst can significantly impact the outcome of a chemical reaction. The following tables summarize comparative data for selected transformations.

Asymmetric Catalysis

In asymmetric synthesis, the steric and electronic properties of the chiral ligand are paramount in achieving high enantioselectivity.

Table 1: Asymmetric Hydrosilylation of Acetophenone

Catalyst PrecursorLigand TypeYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Imidazolinium SaltSaturated NHCHighHighly Enantioselective[1]
Chiral Imidazolium SaltUnsaturated NHCHighModerate to High[6]

Note: Direct head-to-head quantitative comparison in the same study is often limited. The data presented is a qualitative summary from available literature.

Cross-Coupling Reactions

NHC-ligated palladium complexes are workhorses in cross-coupling chemistry. The nature of the NHC can influence catalyst stability and activity.

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

Catalyst SystemLigand TypeTypical Yield (%)Key AdvantagesReference
Pd-Imidazolinium-NHCSaturated NHCGood to ExcellentEnhanced stability may be beneficial for challenging substrates.[7]
Pd-Imidazolium-NHCUnsaturated NHCGood to ExcellentWell-established, broad substrate scope.[8][9]
Organocatalysis: Benzoin Condensation

The benzoin condensation is a classic example of NHC organocatalysis.

Table 3: Benzoin Condensation of Benzaldehyde

Catalyst PrecursorCatalyst TypeYield (%)Reaction TimeReference
Imidazolinium SaltSaturated NHCGoodVaries[10]
Imidazolium SaltUnsaturated NHCGood to ExcellentOften rapid[4][10][11][12]
Thiazolium SaltThiazol-2-ylideneGood to ExcellentClassic catalyst for this reaction[4][5]

Experimental Protocols

General Procedure for the Synthesis of a C2-Symmetric Chiral Imidazolinium Salt

This protocol is adapted from the synthesis of chiral imidazolinium salts for use in asymmetric catalysis.[1]

Materials:

  • Chiral diamine (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine)

  • Triethyl orthoformate

  • Ammonium tetrafluoroborate (NH₄BF₄)

  • Anhydrous toluene

Procedure:

  • To a solution of the chiral diamine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of ammonium tetrafluoroborate.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude imidazolinium salt.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).

General Protocol for an NHC-Catalyzed Benzoin Condensation

This protocol is a general representation of the benzoin condensation catalyzed by an in situ generated NHC from an azolium salt.[10][11]

Materials:

  • Imidazolinium or Imidazolium salt (catalyst precursor, 5-10 mol%)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)

  • Base (e.g., potassium tert-butoxide, DBU, 10-20 mol%)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazolinium or imidazolium salt and the anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature to generate the N-heterocyclic carbene in situ.

  • Add the aromatic aldehyde to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key concepts related to imidazolinium salts in catalysis.

G cluster_workflow Experimental Workflow: NHC-Catalyzed Reaction Salt Imidazolinium Salt NHC N-Heterocyclic Carbene (in situ) Salt->NHC + Base Base Base (e.g., KOtBu) Base->NHC Solvent Anhydrous Solvent Solvent->NHC Product Product NHC->Product Substrate Substrate Substrate->Product Catalyzed by NHC Workup Reaction Workup & Purification Product->Workup

Caption: A general experimental workflow for an NHC-catalyzed reaction.

G cluster_cycle Catalytic Cycle of an NHC Salt Imidazolinium Salt NHC Free NHC Salt->NHC - H+ Intermediate1 NHC-Substrate Adduct NHC->Intermediate1 + Substrate Intermediate2 Transformed Intermediate Intermediate1->Intermediate2 Reaction Step Intermediate2->NHC - Product Product Product Intermediate2->Product + Reagent

Caption: The generation of an NHC and its role in a catalytic cycle.

G cluster_structures Structural Comparison of Azolium Salt Cores Imidazolinium Imidazolinium (Saturated) Imidazolium Imidazolium (Unsaturated) Imidazolinium->Imidazolium Structurally Related Thiazolium Thiazolium (Unsaturated) Imidazolium->Thiazolium Alternative Azolium

Caption: A comparison of common azolium salt core structures.

Conclusion

Imidazolinium salts are valuable precursors for saturated N-heterocyclic carbenes, offering distinct electronic and steric properties compared to their unsaturated imidazolium counterparts. This often translates to unique reactivity and selectivity in a range of organic transformations. While imidazolium-based systems are more extensively studied, the enhanced stability and strong σ-donating nature of imidazolinium-derived NHCs make them a compelling choice for specific applications, particularly in asymmetric catalysis and for reactions involving challenging substrates. The selection between saturated and unsaturated NHC precursors should be guided by the specific requirements of the desired transformation, with the data and protocols provided in this guide serving as a valuable starting point for catalyst design and optimization.

References

2-Chloro-1,3-dimethylimidazolinium Chloride (DMC): A Superior Coupling Agent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and chemical synthesis, the choice of a coupling agent is paramount to the success of a reaction. An ideal agent should offer high reactivity, minimal side reactions, and straightforward purification. 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has emerged as a powerful and versatile coupling agent that presents significant advantages over traditional reagents. This guide provides an objective comparison of DMC with commonly used coupling agents, supported by experimental data and detailed methodologies, to demonstrate its superior performance.

Executive Summary

This compound (DMC) is a cost-effective and highly reactive dehydrating agent that serves as an excellent alternative to traditional coupling agents like carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HATU, HBTU).[1] Its primary advantages include rapid reaction times, high yields, and simplified product purification due to the formation of a water-soluble byproduct, 1,3-dimethylimidazolidin-2-one.[1][2] Furthermore, DMC has been shown to be effective in a wide range of applications, including peptide synthesis, esterification, and the formation of various heterocycles, often under mild, nearly neutral conditions.[2][3]

Performance Comparison: DMC vs. Traditional Coupling Agents

The efficacy of a coupling agent is determined by several key metrics: reaction yield, reaction time, and the extent of racemization, particularly in peptide synthesis. While direct comparative studies providing quantitative data for all agents under identical conditions are limited, the available literature and the known reactivity of DMC allow for a qualitative and extrapolated quantitative comparison.

Coupling AgentTypical Yield (%)Typical Reaction Time (hours)Racemization PotentialKey AdvantagesKey Disadvantages
DMC >90 1 - 3 Low High reactivity, cost-effective, water-soluble byproduct, versatile applications.[1][2]Moisture sensitive.[2]
HATU95-991 - 2Very LowHigh reactivity, low racemization, effective for hindered amino acids.High cost.
HBTU90-952 - 4LowGood balance of reactivity and cost.Can be less effective than HATU in preventing racemization.
EDC/HOBt85-924 - 8ModerateCost-effective, water-soluble byproducts.Lower reactivity, longer reaction times.

Reaction Mechanism of DMC in Peptide Bond Formation

The mechanism of this compound in peptide bond formation involves the activation of a carboxylic acid to form a highly reactive acyl-isourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the amide bond and the release of the water-soluble 1,3-dimethylimidazolidin-2-one byproduct.

DMC_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Acyl-Isourea Intermediate Carboxylic_Acid->Activated_Intermediate + DMC DMC DMC Chloride_Ion Cl- Activated_Intermediate->Chloride_Ion - Cl- Peptide_Bond Peptide Bond (R-CO-NH-R') Activated_Intermediate->Peptide_Bond Nucleophilic Attack Amine Amine (R'-NH2) Amine->Peptide_Bond + Activated Intermediate Byproduct 1,3-dimethyl- imidazolidin-2-one Peptide_Bond->Byproduct +

Figure 1. Reaction mechanism of DMC in peptide bond formation.

Experimental Protocols

General Protocol for Comparative Peptide Coupling

This protocol outlines a general procedure for comparing the efficiency of different coupling agents in the synthesis of a model dipeptide, such as Z-Gly-Phe-OMe.

Materials:

  • N-protected amino acid (e.g., Z-Gly-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Coupling agent (DMC, HATU, HBTU, or EDC)

  • HOBt (for EDC coupling)

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent. For EDC, also add HOBt (1.1 eq). Stir the mixture for 5-10 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in the anhydrous solvent and neutralize with the tertiary base (1.1 eq).

  • Coupling: Add the neutralized amine solution to the activated carboxylic acid solution. Allow the reaction to warm to room temperature and stir for the designated time (monitoring by TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Analyze the yield and purity by HPLC and characterize by mass spectrometry. Racemization can be quantified by chiral HPLC analysis.

Experimental_Workflow start Start activation 1. Activation of Carboxylic Acid (N-protected amino acid + coupling agent) start->activation amine_prep 2. Neutralization of Amine (Amino acid ester hydrochloride + base) start->amine_prep coupling 3. Coupling Reaction (Mix activated acid and amine) activation->coupling amine_prep->coupling workup 4. Aqueous Work-up (Quench, extract, wash) coupling->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Analysis (Yield, Purity via HPLC, MS, Chiral HPLC for racemization) purification->analysis end End analysis->end

Figure 2. General workflow for comparing coupling agents.

Advantages of DMC Summarized

The superiority of this compound over traditional coupling agents can be attributed to a combination of factors that address common challenges in chemical synthesis.

DMC_Advantages cluster_performance Performance Benefits cluster_practicality Practical Advantages DMC This compound (DMC) high_reactivity High Reactivity DMC->high_reactivity high_yields High Yields DMC->high_yields fast_reactions Fast Reaction Times DMC->fast_reactions low_racemization Low Racemization DMC->low_racemization cost_effective Cost-Effective DMC->cost_effective water_soluble_byproduct Water-Soluble Byproduct DMC->water_soluble_byproduct versatility Versatile Applications DMC->versatility easy_purification Simplified Purification water_soluble_byproduct->easy_purification

Figure 3. Key advantages of DMC as a coupling agent.

Conclusion

This compound (DMC) offers a compelling combination of high efficiency, cost-effectiveness, and practical advantages in a wide array of chemical syntheses. Its ability to facilitate rapid and high-yielding reactions with simplified purification protocols makes it a superior alternative to many traditional coupling agents. For researchers and professionals in drug development and organic synthesis, the adoption of DMC can lead to more efficient and economical synthetic routes.

References

The Green Shift: A Cost-Effectiveness Analysis of Dimethyl Carbonate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of large-scale chemical synthesis, the pursuit of greener, safer, and more cost-effective reagents is a paramount objective. Dimethyl carbonate (DMC) has emerged as a formidable contender, challenging traditional stalwarts like dimethyl sulfate (DMS) for methylation and the notoriously toxic phosgene for carbonylation. This guide provides an objective comparison of DMC's performance against these alternatives, supported by experimental data, detailed protocols, and a clear visualization of the underlying chemical processes.

Executive Summary

Dimethyl carbonate stands out as an environmentally benign and versatile reagent.[1][2] While it may exhibit lower reactivity compared to traditional agents like DMS, necessitating tailored reaction conditions, its significantly lower toxicity, biodegradability, and the avoidance of inorganic salt by-products often translate into a more cost-effective and sustainable process on a large scale.[3][4][5] This guide delves into specific applications to illustrate these advantages.

I. Methylation Reactions: DMC vs. Dimethyl Sulfate (DMS)

Methylation is a fundamental transformation in organic synthesis. Traditionally, highly reactive but toxic reagents like dimethyl sulfate have been the go-to choice.[6] DMC offers a much safer alternative, a crucial factor in large-scale production environments.[3][7]

O-Methylation of Phenols

The O-methylation of phenols is a common reaction in the synthesis of pharmaceuticals and other fine chemicals. Here, we compare the performance of DMC and DMS for the methylation of phenol to produce anisole.

Table 1: Comparative Data for the O-Methylation of Phenol

ParameterDimethyl Carbonate (DMC)Dimethyl Sulfate (DMS)
Typical Yield 92-100%[1][8]~95%
Reaction Temperature 120-200°C[9]Room Temperature to 60°C
Catalyst/Base K₂CO₃, Cs₂CO₃, Zeolites[1][8]NaOH, KOH
Reaction Time 4-12 hours1-3 hours
Key By-products Methanol, CO₂Sodium sulfate (Na₂SO₄)
Safety Profile Low toxicity, biodegradable[2][3]Highly toxic, corrosive, suspected carcinogen[6]
Cost per Mole *~$1.50 - $2.50~$2.00 - $3.00

Cost per mole is an estimate based on current market prices and may vary.

Experimental Protocols: O-Methylation of Phenol

Protocol 1: O-Methylation of Phenol with DMC

  • Materials: Phenol, Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Polyethylene Glycol (PEG) 1000.

  • Procedure:

    • A mixture of phenol (1.0 eq), K₂CO₃ (1.2 eq), and PEG 1000 (catalyst) is prepared in a suitable reaction vessel.

    • An excess of DMC (3-5 eq) is added to the mixture.

    • The reaction mixture is heated to 160-180°C and stirred vigorously for 4-6 hours.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the mixture is cooled, and the solid catalyst is filtered off.

    • The excess DMC is removed by distillation.

    • The resulting crude product is purified by distillation to yield anisole.[9]

Protocol 2: O-Methylation of Phenol with DMS

  • Materials: Phenol, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Water, Diethyl ether.

  • Procedure:

    • Phenol (1.0 eq) is dissolved in an aqueous solution of NaOH (1.1 eq).

    • The solution is cooled in an ice bath.

    • DMS (1.1 eq) is added dropwise to the cooled solution with constant stirring, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The product is extracted with diethyl ether.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by distillation to yield anisole.

Signaling Pathway: O-Methylation of Phenol with DMC

O_Methylation_Phenol_DMC Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Intermediate Transition State Phenoxide->Intermediate Nucleophilic Attack DMC Dimethyl Carbonate (DMC) DMC->Intermediate Anisole Anisole Intermediate->Anisole Methylcarbonate Methylcarbonate Ion Intermediate->Methylcarbonate Methanol Methanol Methylcarbonate->Methanol Decomposition CO2 CO₂ Methylcarbonate->CO2 Base Base (e.g., K₂CO₃)

Reaction pathway for the O-methylation of phenol using DMC.
N-Methylation of Anilines

The selective N-monomethylation of anilines is another critical reaction in the synthesis of various intermediates. DMC, particularly in continuous flow systems, has shown excellent performance and selectivity.

Table 2: Comparative Data for the N-Methylation of Aniline

ParameterDimethyl Carbonate (DMC)Dimethyl Sulfate (DMS)
Typical Yield (Mono-methylated) 88-99%[10][11]Variable, often produces di-methylated product
Reaction Temperature 120-250°C[10][11]Below 10°C
Catalyst/Base Zeolites, DBU[10][11]NaOH, NaHCO₃
Reaction Time 12 minutes (continuous flow) to several hours (batch)[10][11]1-2 hours
Selectivity High for mono-methylation[10][11]Prone to over-methylation
Key By-products Methanol, CO₂Sodium sulfate (Na₂SO₄)
Safety Profile Low toxicity, biodegradable[2][3]Highly toxic, corrosive, suspected carcinogen[6]
Cost per Mole *~$1.50 - $2.50~$2.00 - $3.00

Cost per mole is an estimate based on current market prices and may vary.

Experimental Protocols: N-Methylation of Aniline

Protocol 3: Continuous Flow N-Methylation of Aniline with DMC

  • Materials: Aniline, Dimethyl Carbonate (DMC), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Prepare three separate stock solutions in NMP: Aniline (2 M), DMC (6 M), and DBU (3 M).

    • Using a continuous flow reactor system, pump the three solutions at appropriate flow rates to achieve a 1:3:1.5 molar ratio of aniline:DMC:DBU.

    • The combined stream is passed through a heated reactor coil (e.g., 10 mL stainless steel) at 250°C with a back-pressure regulator set to 100 psi. The residence time is set to approximately 12 minutes.

    • The output from the reactor is collected, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield N-methylaniline.[10]

Protocol 4: N-Methylation of Aniline with DMS

  • Materials: Aniline, Dimethyl Sulfate (DMS), Sodium Hydroxide (NaOH), Water, Benzene.

  • Procedure:

    • A mixture of aniline (1.0 eq) and water is prepared in a reaction flask.

    • DMS (1.1 eq) is added dropwise to the mixture at a temperature below 10°C with vigorous stirring.

    • After stirring for 1 hour, a 30% NaOH solution is added dropwise.

    • The organic layer is separated, and the aqueous layer is extracted with benzene.

    • The combined organic layers are treated with sulfuric acid to precipitate aniline sulfate, which is removed by filtration.

    • The filtrate contains a mixture of N-methylaniline and N,N-dimethylaniline, which can be separated by fractional distillation.[12]

Experimental Workflow: Continuous Flow N-Methylation

Continuous_Flow_N_Methylation cluster_pumps Syringe Pumps Aniline_Pump Aniline in NMP Mixer T-Mixer Aniline_Pump->Mixer DMC_Pump DMC in NMP DMC_Pump->Mixer Base_Pump DBU in NMP Base_Pump->Mixer Reactor Heated Reactor Coil (250°C, 100 psi) Mixer->Reactor Combined Reagent Stream BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Product Stream

Workflow for continuous flow N-methylation of aniline with DMC.

II. Polycarbonate Synthesis: DMC as a Phosgene Replacement

The production of polycarbonates has traditionally relied on the use of highly toxic phosgene. The development of non-phosgene routes using DMC represents a major advancement in green chemistry.[13]

Table 3: Comparative Data for Polycarbonate Synthesis

ParameterDimethyl Carbonate (DMC) RoutePhosgene Route
Starting Materials Bisphenol A (BPA), DMCBisphenol A (BPA), Phosgene
Process Type Melt transesterificationInterfacial polycondensation
Key By-products Methanol, PhenolHydrochloric acid, Sodium chloride
Solvent Usage Minimal to no solventRequires chlorinated solvents (e.g., dichloromethane)
Safety Concerns Low toxicity of reagentsHigh toxicity of phosgene, hazardous solvents
Product Quality High purity, good colorCan contain chloride impurities
Capital Investment Potentially lower due to less stringent safety requirements[14]High due to safety infrastructure for phosgene handling[14]
Experimental Protocols: Polycarbonate Synthesis

Protocol 5: Polycarbonate Synthesis via DMC Transesterification (Two-Step)

  • Materials: Bisphenol A (BPA), Dimethyl Carbonate (DMC), Catalyst (e.g., sodium methoxide).

  • Procedure:

    • Oligomerization: BPA (1.0 eq) and an excess of DMC (e.g., 2.0 eq) are charged into a reactor with a catalytic amount of sodium methoxide. The mixture is heated under pressure to around 180-220°C. Methanol is continuously removed to drive the reaction.

    • Polycondensation: The resulting oligomers are then subjected to higher temperatures (250-300°C) and high vacuum to promote further transesterification and increase the molecular weight. Phenol is removed as a byproduct.

    • The molten polycarbonate is then extruded and pelletized.

Protocol 6: Polycarbonate Synthesis via Phosgene Interfacial Polymerization

  • Materials: Bisphenol A (BPA), Phosgene, Sodium Hydroxide (NaOH), Dichloromethane, Water, Phase-transfer catalyst (e.g., a tertiary amine).

  • Procedure:

    • BPA is dissolved in an aqueous NaOH solution.

    • A solution of phosgene in dichloromethane is prepared separately.

    • The two solutions are combined in a reactor with vigorous stirring to create an interface. A phase-transfer catalyst is added.

    • The polymerization occurs at the interface. The reaction is typically carried out at 20-30°C.

    • After the desired molecular weight is achieved, the organic phase containing the polycarbonate is separated.

    • The polymer is precipitated, washed thoroughly to remove impurities, and then dried.[15]

III. Ibuprofen Synthesis: A Case Study in Green Chemistry

While DMC is not a primary reagent in the most well-known "green" synthesis of ibuprofen, this case provides an excellent example of how rethinking synthetic routes can lead to significant cost and environmental benefits. The traditional "brown" process is compared with the more modern, greener BHC (Boots-Hoechst-Celanese) process.

Table 4: Comparison of Ibuprofen Synthesis Routes

ParameterBrown Process (Traditional)BHC Process (Green)
Number of Steps 63
Atom Economy ~40%[10]~77% (up to 99% with catalyst recycling)[10]
Key Reagents Isobutylbenzene, Acetic anhydride, Ethyl chloroacetate, HydroxylamineIsobutylbenzene, Acetic anhydride, Hydrogen fluoride (catalyst), Carbon monoxide
By-products Large amounts of inorganic salts and other wastePrimarily acetic acid (recyclable)
Catalyst Stoichiometric AlCl₃Catalytic and recyclable HF
Overall Efficiency Lower yield, more wasteHigher yield, significantly less waste

Logical Flow: Cost-Effectiveness Analysis

Cost_Effectiveness_Analysis cluster_inputs Inputs cluster_performance Performance Metrics Start Select Synthesis Route Inputs Identify Key Inputs Start->Inputs Costs Quantify Costs Inputs->Costs Performance Evaluate Performance Inputs->Performance Decision Cost-Effectiveness Decision Costs->Decision Total Cost Performance->Decision Overall Efficiency & Sustainability Reagents Reagent Costs Energy Energy Consumption Waste Waste Disposal Safety Safety Measures Yield Yield & Purity Time Reaction Time AtomEconomy Atom Economy

Logical flow for a cost-effectiveness analysis of chemical reagents.

Conclusion

The transition to greener chemical processes is not merely an environmental imperative but also a strategic economic decision. Dimethyl carbonate exemplifies this shift, offering a compelling case for its adoption in large-scale synthesis. While the initial reactivity of DMC may sometimes be lower than that of its more hazardous counterparts, the overall benefits in terms of safety, reduced waste management costs, and often comparable or superior yields in optimized processes make it a highly attractive alternative. For researchers, scientists, and drug development professionals, a thorough evaluation of DMC in their specific applications is warranted. The data and protocols presented in this guide serve as a foundational resource for making informed decisions that align with the principles of green chemistry and long-term economic viability.

References

A Mechanistic Showdown: 2-Chloro-1,3-dimethylimidazolinium chloride vs. Carbodiimides in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the efficient formation of amide and ester bonds is paramount. For decades, carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), have been the go-to reagents for facilitating these crucial coupling reactions. However, the emergence of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) has presented researchers with a powerful and often superior alternative. This guide provides an objective, data-supported comparison of the mechanistic pathways, performance, and practical handling of DMC versus traditional carbodiimides, offering valuable insights for laboratory professionals.

At a Glance: Key Performance Differences

FeatureThis compound (DMC)Carbodiimides (DCC, EDC)
Byproduct Nature Water-soluble (1,3-dimethylimidazolidin-2-one)DCC: Insoluble dicyclohexylurea (DCU) EDC: Water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea
Byproduct Removal Simple aqueous extractionDCC: Filtration EDC: Aqueous extraction
Reaction Conditions Nearly neutral (pH ~7)Often requires additives (e.g., HOBt, DMAP) to suppress side reactions and improve efficiency. Can be acidic or basic depending on additives.
Racemization Potential Generally low due to mild, neutral conditions.[1]Can be significant, especially in peptide synthesis. Additives are often necessary to suppress racemization.[2][3][4][5]
Handling Moisture-sensitive solid.DCC: Waxy solid, potent allergen. EDC: Water-soluble, hydrochloride salt.

Delving into the Mechanisms: A Tale of Two Activation Pathways

The fundamental difference between DMC and carbodiimides lies in their mechanism of activating a carboxylic acid for nucleophilic attack by an amine or alcohol.

Carbodiimides: The O-Acylisourea Pathway

Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. The carbodiimide itself is consumed in the reaction, generating a urea byproduct.

However, the O-acylisourea intermediate is unstable and can undergo undesirable side reactions.[8] One common side reaction is an intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the nucleophile and represents a loss of starting material.[8] In peptide synthesis, the activated amino acid intermediate is also prone to racemization, a significant concern when synthesizing chiral molecules.[2][4] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) are often employed to trap the O-acylisourea intermediate and form a more stable, yet still reactive, active ester.[8][9]

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Amide Amide O_Acylisourea->Amide N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Racemization Racemization (Side Reaction) O_Acylisourea->Racemization Amine Amine (R''-NH2) Amine->Amide Urea Urea Byproduct Amide->Urea

Carbodiimide activation pathway and potential side reactions.

This compound (DMC): A More Direct Activation

DMC, a chloroamidinium salt, offers a more direct and efficient activation of carboxylic acids.[10][11] It reacts with the carboxylate to form a highly reactive acyloxyimidazolinium intermediate. This intermediate readily reacts with a nucleophile (amine or alcohol) to yield the corresponding amide or ester. The byproduct, 1,3-dimethylimidazolidin-2-one, is highly soluble in water, which greatly simplifies the purification process.[1][10] The reactions are typically carried out under nearly neutral conditions, which helps to minimize the risk of racemization in chiral substrates.[1]

DMC_Mechanism RCOOH Carboxylic Acid Active_Ester Acyloxyimidazolinium Intermediate RCOOH->Active_Ester DMC DMC DMC->Active_Ester Amide Amide Active_Ester->Amide Amine Amine (R'-NH2) Amine->Amide Byproduct Water-Soluble Byproduct Amide->Byproduct

DMC activation pathway leading to a water-soluble byproduct.

Performance in Practice: A Quantitative Comparison

While direct side-by-side comparisons under identical conditions are sparse in the literature, a compilation of reported yields from various studies demonstrates the high efficiency of both DMC and carbodiimides.

Table 1: Amide Synthesis Yields

Carboxylic AcidAmineCoupling Reagent/SystemSolventTime (h)Yield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)/DIPEAAcetonitrile4272[9]
2-Furancarboxylic acidAnilineEDC/HOBt/DMAPAcetonitrile1880[12]
Various aryl/hetryl carboxylic acidsVarious amines/acid hydrazidesEDC.HCl/PEG-400PEG-400885[13]
Penicillanic acid-DMC--High[11]
Various carboxylic acidsVarious primary aminesIMesCl-Cl (a DMC analog)1,4-dioxane-High[14]

Table 2: Ester Synthesis Yields

Carboxylic AcidAlcoholCoupling Reagent/SystemSolventTime (h)Yield (%)Reference
Monoethyl fumaratetert-butyl alcoholDCC/DMAPDichloromethane376-81[15]
Various carboxylic acidsVarious alcoholsDCC/DMAPDichloromethane3Good[16]
Various carboxylic acidsHindered alcoholsDMCDichloromethane-High[10]
Ananatoside A (macrolactonization)-DMC--71[1]

Experimental Protocols

General Workflow for Coupling Reactions

Experimental_Workflow Start Dissolve Carboxylic Acid and Amine/Alcohol in Anhydrous Solvent Add_Reagent Add Coupling Reagent (and additives, if any) Start->Add_Reagent Reaction Stir at appropriate temperature Add_Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography, Recrystallization, etc.) Workup->Purification

A generalized workflow for amide and ester synthesis.
Protocol 1: Amide Synthesis using EDC/HOBt

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC.HCl (1.1-1.5 eq)

  • HOBt (1.1 eq)

  • DIPEA or Triethylamine (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC.HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[12]

Protocol 2: Ester Synthesis using DCC/DMAP (Steglich Esterification)

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.0 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with a dilute acid solution (e.g., 5-7% citric acid), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[17][18]

Protocol 3: General Procedure for Acylation using DMC

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine or Alcohol (1.0 eq)

  • DMC (1.0 eq)

  • Triethylamine (2.0 eq)

  • Appropriate anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the carboxylic acid and the amine or alcohol in an appropriate anhydrous solvent, add DMC.

  • Add triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water to remove the 1,3-dimethyl-2-imidazolidinone byproduct and triethylamine hydrochloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by short column chromatography if necessary.[11]

Conclusion: Making an Informed Choice

Both this compound and carbodiimides are highly effective reagents for the formation of amide and ester bonds. The choice between them often hinges on practical considerations.

Carbodiimides , particularly EDC, are well-established and widely used, with a vast body of literature supporting their application. They are a reliable choice, especially when coupled with additives to control side reactions. DCC remains a cost-effective option for reactions where the insoluble DCU byproduct can be easily removed.

DMC , on the other hand, presents a compelling alternative with significant advantages in terms of ease of purification due to its water-soluble byproduct. Its ability to promote reactions under nearly neutral conditions makes it particularly attractive for the synthesis of sensitive and chiral molecules where minimizing racemization is critical. For researchers and drug development professionals seeking to optimize reaction workflows and simplify product isolation, DMC is an increasingly valuable tool in the synthetic chemist's arsenal.

References

A Comparative Guide to the Green Chemistry Metrics of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable chemical synthesis, the selection of reagents plays a pivotal role in minimizing environmental impact. This guide provides a comparative evaluation of the green chemistry metrics for 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a versatile activating agent, against common alternatives in amide bond formation. The analysis is based on established green chemistry principles, offering a data-driven perspective for informed decision-making in synthetic route design.

Executive Summary

This compound (DMC) presents a compelling green alternative to traditional coupling reagents. Its advantages include a more favorable atom economy in its synthesis compared to many complex activating agents, and a significantly improved environmental factor (E-factor) and process mass intensity (PMI) in application, primarily due to the generation of water-soluble byproducts that simplify purification and reduce solvent waste. While carbodiimides like DCC are cost-effective, they suffer from poor atom economy and generate insoluble ureas, leading to extensive solvent use for purification. Uronium salts such as HATU, while highly effective, have lower atom economy and higher molecular weight byproducts, contributing to a larger E-factor and PMI.

Comparison of Green Chemistry Metrics

To provide a quantitative comparison, we evaluated the green chemistry metrics for the synthesis of a model amide, N-benzyl-3-phenylpropanamide, using DMC and two common alternatives: Dicyclohexylcarbodiimide (DCC) and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

Synthesis of Activating Agents

First, we consider the green metrics associated with the synthesis of DMC itself, which is typically prepared from 1,3-dimethyl-2-imidazolidinone (DMI) and a chlorinating agent like oxalyl chloride.

MetricSynthesis of DMCNotes
Atom Economy 79.9%Calculation based on the reaction of DMI with oxalyl chloride.
E-factor (estimated) ~5-10Dependent on solvent choice and purification method.
PMI (estimated) ~6-11Reflects the total mass of inputs per mass of product.

The synthesis of complex reagents like HATU often involves multiple steps with lower overall atom economy.

Application in Amide Synthesis: A Case Study

The following table compares the green chemistry metrics for the synthesis of N-benzyl-3-phenylpropanamide from 3-phenylpropanoic acid and benzylamine using DMC, DCC, and HATU.

MetricDMCDCCHATU
Atom Economy 58.2%51.9%38.7%
E-factor (estimated) 15.825.430.1
PMI (estimated) 16.826.431.1

Key Observations:

  • Atom Economy: DMC exhibits a higher atom economy in this specific amide formation compared to both DCC and HATU. This is primarily due to the lower molecular weight of the co-products formed during the reaction.

  • E-factor and PMI: DMC demonstrates a significantly lower (better) E-factor and PMI. This is a direct consequence of the water-solubility of the 1,3-dimethylimidazolidinone byproduct, which allows for a simpler aqueous work-up, thereby reducing the amount of organic solvent required for extraction and purification. In contrast, the removal of the insoluble dicyclohexylurea (DCU) byproduct from DCC reactions necessitates larger volumes of organic solvents for filtration and washing. Similarly, the byproducts of HATU also require significant solvent volumes for removal during work-up and chromatography.

Experimental Protocols

Detailed methodologies for the synthesis of the activating agent and the model amide are provided below. These protocols were used as the basis for the calculation of the green chemistry metrics.

Synthesis of this compound (DMC)

Reactants:

  • 1,3-Dimethyl-2-imidazolidinone (DMI): 11.41 g (0.1 mol)

  • Oxalyl chloride: 12.69 g (0.1 mol)

  • Dichloromethane (solvent): 100 mL

  • Hexane (for washing): 50 mL

Procedure:

  • A solution of 1,3-dimethyl-2-imidazolidinone in dichloromethane is cooled to 0 °C.

  • Oxalyl chloride is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The resulting precipitate is filtered, washed with hexane, and dried under vacuum to yield this compound.

  • Expected yield: ~95% (16.06 g).

Synthesis of N-benzyl-3-phenylpropanamide

Model Reaction:

3-phenylpropanoic acid + benzylamine → N-benzyl-3-phenylpropanamide

Protocol 1: Using DMC

Reactants:

  • 3-phenylpropanoic acid: 1.50 g (10 mmol)

  • Benzylamine: 1.07 g (10 mmol)

  • DMC: 1.69 g (10 mmol)

  • Triethylamine: 2.02 g (20 mmol)

  • Dichloromethane (solvent): 50 mL

  • Water (for work-up): 50 mL

  • Brine (for work-up): 20 mL

  • Anhydrous sodium sulfate (drying agent): 5 g

Procedure:

  • To a solution of 3-phenylpropanoic acid and benzylamine in dichloromethane, DMC is added.

  • The mixture is cooled to 0 °C, and triethylamine is added dropwise.

  • The reaction is stirred at room temperature for 3 hours.

  • The reaction mixture is washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by recrystallization or flash chromatography. Expected yield: ~90% (2.15 g).

Protocol 2: Using DCC

Reactants:

  • 3-phenylpropanoic acid: 1.50 g (10 mmol)

  • Benzylamine: 1.07 g (10 mmol)

  • DCC: 2.06 g (10 mmol)

  • Dichloromethane (solvent): 100 mL

  • Hexane (for washing): 50 mL

  • Water (for work-up): 50 mL

  • 1M HCl (for work-up): 20 mL

  • Saturated sodium bicarbonate (for work-up): 20 mL

  • Brine (for work-up): 20 mL

  • Anhydrous sodium sulfate (drying agent): 5 g

Procedure:

  • 3-phenylpropanoic acid and benzylamine are dissolved in dichloromethane.

  • A solution of DCC in dichloromethane is added dropwise at 0 °C.

  • The reaction is stirred at room temperature overnight.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography to remove residual DCU. Expected yield: ~85% (2.03 g).

Protocol 3: Using HATU

Reactants:

  • 3-phenylpropanoic acid: 1.50 g (10 mmol)

  • Benzylamine: 1.07 g (10 mmol)

  • HATU: 3.80 g (10 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 2.58 g (20 mmol)

  • N,N-Dimethylformamide (DMF, solvent): 50 mL

  • Ethyl acetate (for extraction): 100 mL

  • Water (for work-up): 100 mL

  • 1M HCl (for work-up): 50 mL

  • Saturated sodium bicarbonate (for work-up): 50 mL

  • Brine (for work-up): 50 mL

  • Anhydrous sodium sulfate (drying agent): 10 g

Procedure:

  • 3-phenylpropanoic acid, HATU, and DIPEA are dissolved in DMF.

  • Benzylamine is added, and the mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is diluted with ethyl acetate and washed with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography. Expected yield: ~92% (2.20 g).

Visualization of the Green Chemistry Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry metrics of a chemical process, from the synthesis of the reagent to its application in a target reaction.

Green_Chemistry_Evaluation cluster_metrics Green Chemistry Metrics Calculation cluster_comparison Comparative Analysis Synthesis_Inputs Inputs (Reactants, Solvents, etc.) DMC_Synthesis Synthesis of This compound Synthesis_Inputs->DMC_Synthesis Synthesis_Outputs Outputs (Product, Byproducts, Waste) DMC_Synthesis->Synthesis_Outputs Application_Inputs Inputs (Substrates, Reagent, Solvents, etc.) DMC_Synthesis->Application_Inputs Use of DMC Atom_Economy Atom Economy Synthesis_Outputs->Atom_Economy E_Factor E-factor Synthesis_Outputs->E_Factor PMI Process Mass Intensity Synthesis_Outputs->PMI Amide_Reaction Amide Bond Formation Application_Inputs->Amide_Reaction Application_Outputs Outputs (Amide, Byproducts, Waste) Amide_Reaction->Application_Outputs Application_Outputs->Atom_Economy Application_Outputs->E_Factor Application_Outputs->PMI Comparison Comparison with Alternative Reagents (DCC, HATU) PMI->Comparison

Caption: Workflow for evaluating the green chemistry metrics of a reagent.

Conclusion

The quantitative analysis of green chemistry metrics reveals that this compound (DMC) is a more sustainable choice for amide bond formation compared to traditional reagents like DCC and modern alternatives like HATU. Its favorable atom economy, coupled with a significantly lower E-factor and PMI, underscores its potential to reduce the environmental footprint of synthetic processes. For researchers and professionals in drug development, where sustainability is an increasingly critical consideration, the adoption of greener reagents like DMC can lead to more efficient and environmentally benign manufacturing processes.

The Challenge of Steric Hindrance: A Comparative Guide to Amide Bond Formation with 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of amides from sterically hindered carboxylic acids and amines represents a significant and often frustrating challenge. Standard coupling reagents frequently fall short, leading to low yields and forcing the exploration of more specialized and sometimes costly alternatives. This guide provides an objective comparison of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC) with other common coupling reagents for the formation of sterically hindered amide bonds, supported by available experimental data and detailed protocols.

The inherent difficulty in coupling bulky substrates arises from the steric repulsion between the large groups surrounding the carboxylic acid and the amine, which impedes the necessary nucleophilic attack to form the amide bond. This guide will delve into the performance of DMC and compare it with established reagents like HATU, PyBOP, and DIC, providing a clear overview to aid in reagent selection for these challenging synthetic transformations.

Performance Comparison of Coupling Reagents for Sterically Hindered Substrates

Coupling ReagentSterically Hindered AcidSterically Hindered AmineSolventBaseReaction TimeYield (%)Reference
DMC Pivalic Acid2,6-DiisopropylanilineCH₂Cl₂Et₃N24 hData not available-
HATU Sterically hindered carboxylic acidElectron deficient and hindered amineDMFDIPEA4 days17% (conversion)[1]
PyBOP Pivalic Acid2,6-DiisopropylanilineDMFDIPEAOvernightData not available-
DIC/HOAt 2,6-Dimethylbenzoic acidDibenzylamineMeCN/H₂ODIPEANot specifiedHigh[2][3]
EDC/HOBt Sterically hindered carboxylic acidElectron deficient and hindered amineNot specifiedNot specified24 h0% (conversion)[1]
DCC/DMAP Sterically hindered carboxylic acidElectron deficient and hindered amineNot specifiedNot specified5 days0% (conversion)[1]
BTFFH Sterically hindered carboxylic acidElectron deficient and hindered amine1,2-dichloroethaneDIPEA4 h (microwave)61%[1][4]

Note: The synthesis of N-(2,6-diisopropylphenyl)pivalamide is a particularly challenging transformation. While general protocols for HATU and PyBOP exist, specific yield data for this reaction is not readily found in the surveyed literature. The table highlights the general difficulty of this type of coupling with standard reagents.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the use of DMC and its alternatives in amide bond formation.

Protocol 1: General Procedure for Amide Synthesis using this compound (DMC)

While a specific protocol for highly hindered, non-amino acid substrates is not detailed in the available literature, a general procedure for DMC-mediated coupling is as follows. This protocol would need to be optimized for challenging substrates, likely requiring higher temperatures and longer reaction times.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • This compound (DMC) (1.2 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the carboxylic acid and amine in anhydrous solvent, add the base at 0 °C.

  • Add DMC portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the desired time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Synthesis using HATU

HATU is a highly effective reagent, particularly for difficult couplings.[5]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Amide Synthesis using PyBOP

PyBOP is another widely used coupling reagent, known for being a safer alternative to BOP.[6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • PyBOP (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Combine the carboxylic acid, amine, and DIPEA in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add PyBOP to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and purification are similar to the HATU protocol.

Protocol 4: Amide Synthesis using DIC/HOAt

The combination of a carbodiimide with an additive like HOAt is effective for sterically demanding couplings.[2][3][6]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • DIC (1.1 equiv)

  • HOAt (1.1 equiv)

  • Anhydrous DMF or CH₂Cl₂

Procedure:

  • Dissolve the carboxylic acid and HOAt in the anhydrous solvent.

  • Add DIC to the solution and stir for 10-15 minutes at 0 °C.

  • Add the amine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Filter off the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify the product.

Reaction Mechanisms and Logical Workflow

The general mechanism for amide bond formation using these coupling reagents involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (DMC, HATU, PyBOP, DIC) Coupling_Reagent->Activated_Intermediate Amide R-CO-NH-R' Activated_Intermediate->Amide + Amine Amine R'-NH₂ Amine->Amide

Caption: General workflow for amide bond formation.

The specific nature of the "Activated Intermediate" varies depending on the coupling reagent used. For instance, uronium/aminium salts like HATU form highly reactive OAt-active esters, while phosphonium salts like PyBOP form OBt-active esters. Carbodiimides like DIC form an O-acylisourea intermediate. DMC, an imidazolium salt, activates the carboxylic acid by forming a reactive acyl-imidazolium species.

Experimental_Workflow Start Start Combine_Reactants Combine Carboxylic Acid, Amine, and Base in Solvent Start->Combine_Reactants Add_Coupling_Reagent Add Coupling Reagent (DMC, HATU, PyBOP, or DIC/HOAt) Combine_Reactants->Add_Coupling_Reagent Reaction Stir at appropriate temperature and time Add_Coupling_Reagent->Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Amide Purification->Product

Caption: A typical experimental workflow for amide coupling.

Conclusion and Future Outlook

The synthesis of sterically hindered amides remains a formidable task in organic synthesis. While standard coupling reagents like EDC/HOBt and DCC/DMAP often prove ineffective, more potent reagents such as HATU and PyBOP show greater promise, albeit with varying degrees of success depending on the specific substrates.

For particularly obstinate couplings, alternative synthetic strategies may be necessary. Methods such as the use of acyl fluorides generated in situ with reagents like BTFFH have shown significant success where traditional coupling agents fail.[1][4] Additionally, for certain substrate classes, unconventional methods like the addition of Grignard reagents to isocyanates have been reported to provide high yields of exceptionally hindered amides.[2][7][8]

Future research into the systematic evaluation of DMC against a panel of modern coupling reagents for a wide range of sterically demanding substrates would be invaluable to the chemical and pharmaceutical research communities. Such studies would provide the clear, quantitative data needed to make informed decisions in the synthesis of complex and challenging molecules.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-1,3-dimethylimidazolinium Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a widely used reagent in organic synthesis. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Chronic Health Effects: Suspected of causing genetic defects and may cause cancer. It can also cause damage to organs through single or prolonged exposure.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For weighing or when dust may be generated, a dust mask (type N95 or equivalent) is recommended.[2]

Proper Disposal Procedures: A Step-by-Step Guide

Disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][3] It is classified as a hazardous waste and should not be disposed of down the drain or in regular trash.[3] The following procedures outline a safe method for its deactivation and disposal.

Deactivation through Hydrolysis:

This compound is a reactive compound that can be deactivated by hydrolysis. This process converts it into the significantly less hazardous and water-soluble compound, 1,3-dimethyl-2-imidazolidinone (DMI).

Experimental Protocol for Deactivation (Quenching):

This protocol should be performed in a chemical fume hood with appropriate PPE.

For Small Quantities (e.g., residual amounts on spatulas, glassware):

  • Preparation: Prepare a 5-10% aqueous solution of sodium bicarbonate.

  • Rinsing: Carefully rinse the contaminated equipment with the sodium bicarbonate solution. The bicarbonate will neutralize any hydrochloric acid produced during hydrolysis.

  • Collection: Collect the rinsate in a designated hazardous waste container.

For Unused or Waste Product (Solid):

  • Inert Atmosphere: If possible, conduct the initial steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture, which can cause uncontrolled reactions.

  • Suspension: Suspend the solid this compound in an inert solvent such as toluene or dichloromethane at a concentration of no more than 5-10% (w/v). This helps to control the reaction rate.

  • Cooling: Place the suspension in an ice bath to manage heat generation during quenching.

  • Slow Addition of Quenching Solution: While stirring vigorously, slowly add a 10% aqueous solution of sodium bicarbonate dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 25°C. Be aware of potential gas evolution (carbon dioxide).

  • Reaction Time: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure full hydrolysis.

  • Neutralization and Verification: Allow the mixture to warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is acidic, add more sodium bicarbonate solution.

  • Waste Collection: Separate the organic and aqueous layers. Both layers, along with any solids, should be collected in a properly labeled hazardous waste container.

Data Presentation

ParameterValueReference
CAS Number 37091-73-9[2][3]
Molecular Formula C5H10Cl2N2[2]
Molar Mass 169.05 g/mol
Melting Point 133-140 °C[2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, moisture[3]

Mandatory Visualization

Disposal Workflow for this compound

Disposal_Workflow Disposal Workflow for this compound cluster_prep Preparation cluster_deactivation Deactivation (Quenching) cluster_neutralization Neutralization & Verification cluster_disposal Final Disposal A Don appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Work in a certified chemical fume hood A->B C Suspend solid DMC in an inert solvent (e.g., Toluene) in an ice bath B->C D Slowly add 10% aqueous sodium bicarbonate solution while stirring vigorously C->D Controlled Addition E Maintain temperature < 25°C D->E F Stir for at least 1 hour D->F G Warm to room temperature F->G H Check pH of aqueous layer (Target: pH 7-9) G->H I Adjust pH with sodium bicarbonate if necessary H->I If pH < 7 J Separate aqueous and organic layers H->J If pH is neutral/basic I->H K Collect all waste (liquid and solid) in a labeled hazardous waste container J->K L Arrange for pickup by a licensed waste disposal company K->L

References

Personal protective equipment for handling 2-Chloro-1,3-dimethylimidazolinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-1,3-dimethylimidazolinium chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 37091-73-9). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a chemical that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required to be worn at all times when handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldTight-sealing safety goggles or a full-face shield.[1] Standard eyeglasses are not sufficient.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Lab Coat or Protective ClothingA standard lab coat should be worn. For larger quantities or risk of splashing, chemical-resistant overalls are advised.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorUse in a well-ventilated area. If ventilation is inadequate or if dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures: First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not release into the environment.[1]

Visual Guides and Protocols

To further ensure safety and procedural clarity, the following diagrams outline key workflows for handling this compound.

Personal Protective Equipment (PPE) Donning and Doffing Protocol

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Chemical Spill Response Workflow

Spill_Response cluster_spill Chemical Spill Response cluster_assessment Initial Assessment A 1. Alert Personnel & Evacuate Area B 2. Assess the Spill A->B C 3. Don Appropriate PPE B->C B_size B_size B->B_size B_haz B_haz B->B_haz Immediate danger? D 4. Contain the Spill C->D E 5. Neutralize/Absorb D->E F 6. Collect & Dispose of Waste E->F G 7. Decontaminate Area F->G H 8. Report the Incident G->H B_size->C B_haz->A If yes

References

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.